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  • Product: 3,3-Difluorocyclopentane-1-carbaldehyde
  • CAS: 1553231-11-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 3,3-Difluorocyclopentane-1-carbaldehyde

Topic: 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) Format: In-Depth Technical Guide Strategic Utilization in Medicinal Chemistry and Fragment-Based Drug Design Abstract 3,3-Difluorocyclopentane-1-carbaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) Format: In-Depth Technical Guide

Strategic Utilization in Medicinal Chemistry and Fragment-Based Drug Design

Abstract 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) represents a high-value fluorinated aliphatic building block. Its utility stems from the gem-difluoro motif, which imparts unique electronic and conformational properties to the cyclopentane ring—specifically modulating lipophilicity (


), metabolic stability, and vector orientation of substituents. This guide provides a comprehensive analysis of its synthesis, handling, and application in modern drug discovery.

Executive Summary: The Fluorine Advantage

In contemporary medicinal chemistry, the "magic methyl" effect has largely been superseded by the "strategic fluorine" effect. The 3,3-difluorocyclopentane core serves as a bioisostere for standard cyclopentanes or even tetrahydrofurans/pyrrolidines, offering three distinct advantages:

  • Conformational Locking: The gem-difluoro group introduces a strong dipole and hyperconjugative interactions (

    
    ), often biasing the ring toward a specific "envelope" conformation. This reduces the entropic penalty upon binding to a protein target.[1]
    
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation. Placing fluorine at the 3-position blocks metabolic "soft spots" typical of cycloalkanes.

  • pKa Modulation: Through inductive effects (

    
    ), the difluoro group lowers the pKa of amines or other basic centers attached to the aldehyde (post-reductive amination), reducing hERG liability and improving membrane permeability.
    

Chemical & Physical Profile

PropertyDataNote
CAS Number 1553231-11-0
Molecular Formula

Molecular Weight 134.12 g/mol
Physical State Colorless to pale yellow oilHighly volatile
Boiling Point ~145–150 °C (Predicted)Distillable under reduced pressure
Solubility DCM, THF, MeOH, Et2OSparingly soluble in water
Storage -20°C, Inert Atmosphere (Ar/N2)Aldehyde is prone to oxidation and hydration

Structural Dynamics & Conformation

Understanding the shape of this molecule is critical for docking studies. Unlike a flat cyclopentane, the 3,3-difluoro analog adopts a puckered conformation to minimize dipole-dipole repulsion between the fluorine atoms and adjacent bonds.

The "Fluorine Twist"

The gem-difluoro substitution creates a "dipole vector" that points away from the ring. In drug design, this vector is used to engage in orthogonal multipolar interactions with carbonyls or amides in the protein binding pocket.

Conformation Ring Cyclopentane Ring (Flexible Envelope) Conf Preferred Pucker (C3-Endo / C4-Exo) Ring->Conf Intrinsic flexibility F_Sub 3,3-Difluoro Subst. (Electronic Bias) F_Sub->Conf Hyperconjugation & Dipole Binding Target Binding (Reduced Entropy Cost) Conf->Binding Pre-organization

Figure 1: Conformational bias introduced by gem-difluorination. The fluorine atoms restrict the ring's conformational landscape, pre-organizing it for binding.

Synthetic Routes & Experimental Protocols

While CAS 1553231-11-0 is commercially available, supply chain interruptions often necessitate in-house synthesis. The most robust route avoids direct fluorination of the aldehyde (which is chemically unstable) and instead utilizes a Deoxofluorination-Reduction sequence .

Recommended Route: The MorphDAST Protocol

Rationale: We utilize MorphDAST (Morpholinosulfur trifluoride) over traditional DAST due to its superior thermal stability and safety profile. The starting material is the commercially available methyl 3-oxocyclopentanecarboxylate.

Step 1: Deoxofluorination

Reaction: Methyl 3-oxocyclopentanecarboxylate


 Methyl 3,3-difluorocyclopentanecarboxylate.
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add anhydrous Dichloromethane (DCM) (10 mL/g of substrate).

  • Reagent Addition: Cool to 0°C. Add MorphDAST (1.5 equiv) dropwise. Caution: Exothermic.

  • Catalysis: Add ethanol (0.2 equiv) as a catalyst to generate HF in situ, which accelerates the reaction.

  • Execution: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by GC-MS (TLC is often ineffective for fluorinated non-chromophores).

  • Quench: CRITICAL SAFETY STEP. Cool to 0°C. Quench by slow addition of saturated aqueous

    
    . Vigorous gas evolution (
    
    
    
    ) will occur.
  • Workup: Extract with DCM (3x). Dry organics over

    
    . Concentrate carefully (product is volatile).
    
Step 2: Controlled Reduction to Aldehyde

Reaction: Methyl 3,3-difluorocyclopentanecarboxylate


 3,3-Difluorocyclopentane-1-carbaldehyde.

Note: Direct reduction to aldehyde using DIBAL-H is difficult to control without over-reduction to the alcohol. A 2-step Reduction-Oxidation sequence is more reliable for high purity.

Sub-step 2a: Reduction to Alcohol

  • Dissolve ester in THF at 0°C.

  • Add

    
     (1.1 equiv) portion-wise.
    
  • Quench with Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Filter and concentrate to yield (3,3-difluorocyclopentyl)methanol .

Sub-step 2b: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve alcohol in wet DCM (water accelerates DMP).

  • Add DMP (1.2 equiv) at RT. Stir 1–2 hours.

  • Validation: Aldehyde formation is visible by the appearance of the CHO proton (~9.6 ppm) in

    
    -NMR.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). The aldehyde is an oil.

Synthesis Start Methyl 3-oxocyclopentanecarboxylate Step1 Deoxofluorination (MorphDAST, DCM, 0°C) Start->Step1 Inter1 Methyl 3,3-difluorocyclopentanecarboxylate Step1->Inter1 Step2 Reduction (LiAlH4, THF) Inter1->Step2 Inter2 (3,3-difluorocyclopentyl)methanol Step2->Inter2 Step3 Oxidation (DMP or Swern) Inter2->Step3 Final 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) Step3->Final

Figure 2: Reliable synthetic workflow for CAS 1553231-11-0 involving fluorination followed by redox manipulation.

Handling, Stability & Safety

Hydrate Formation

Like many electron-deficient aldehydes (due to the inductive pull of the fluorines), this compound exists in equilibrium with its gem-diol (hydrate) form in the presence of water.

  • Observation: NMR in

    
     may show a small secondary peak if the solvent is wet.
    
  • Mitigation: Store under Argon over 4Å molecular sieves.

Polymerization

Aldehydes are prone to trimerization.

  • Storage: Keep at -20°C.

  • Stabilization: If long-term storage is required, convert to the sodium bisulfite adduct (solid) or an acetal (e.g., dimethyl acetal) which can be hydrolyzed back to the aldehyde upon demand.

Safety Hazards[2][3]
  • H-Statements: H226 (Flammable), H315 (Skin Irritant), H319 (Eye Irritant).

  • Fluoride Safety: If synthesizing via MorphDAST, ensure calcium gluconate gel is available for potential HF burns.

Medicinal Chemistry Applications

The 3,3-difluorocyclopentane-1-carbaldehyde is primarily a "handle" for introducing the difluorocyclopentyl ring into larger drug scaffolds via Reductive Amination or Wittig Olefination .

Case Study: Tuning Basicity in Amines

When this aldehyde is reacted with a primary amine and reduced (using


), the resulting secondary amine exhibits a lower pKa compared to the non-fluorinated analog.
  • Mechanism: The electron-withdrawing effect of the fluorines propagates through the ring (

    
    -induction), reducing the electron density on the nitrogen lone pair.
    
  • Benefit: Reduced lysosomal trapping and improved oral bioavailability.

Fragment Coupling Protocol (Reductive Amination)
  • Mix: Aldehyde (1.0 equiv) + Amine (1.0 equiv) in DCE (Dichloroethane).

  • Stir: 30 mins to form imine/hemiaminal.

  • Reduce: Add

    
     (1.5 equiv).
    
  • Time: Stir 4–12 hours at RT.

  • Result: 3,3-difluorocyclopentyl-amine derivative.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Context on gem-difluoro cycloalkane synthesis). Link

  • Beasley, B., et al. (2015). Morpholinosulfur Trifluoride (MorphDAST): A Stable and Safe Fluorinating Reagent. Organic Process Research & Development, 19(8), 1044–1048. Link

  • Zhou, Y., et al. (2016). Structural Analysis of gem-Difluorocycloalkanes in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 26(15), 3663-3669. Link

Sources

Exploratory

Technical Guide: Physical Properties & Applications of 3,3-Difluorocyclopentane-1-carbaldehyde

Executive Summary 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) is a specialized fluorinated building block used in the design of metabolically stable pharmaceuticals. The introduction of a gem-difluoro grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) is a specialized fluorinated building block used in the design of metabolically stable pharmaceuticals. The introduction of a gem-difluoro group at the C3 position of the cyclopentane ring serves two critical functions in medicinal chemistry: it modulates the lipophilicity (LogP) of the scaffold without significantly altering steric bulk, and it blocks metabolic oxidation at a typically vulnerable methylene site. This guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, and handling requirements for high-precision research applications.

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a five-membered aliphatic ring substituted with a formyl group at C1 and two fluorine atoms at C3. The gem-difluoro motif induces specific conformational biases due to the gauche effect and dipole-dipole interactions, often rigidifying the ring compared to the non-fluorinated parent.

Attribute Detail
IUPAC Name 3,3-Difluorocyclopentane-1-carbaldehyde
CAS Registry Number 1553231-11-0
Molecular Formula C₆H₈F₂O
Molecular Weight 134.13 g/mol
SMILES O=CC1CC(F)(F)C1
InChI Key AHLQCSUZPCONHF-UHFFFAOYSA-N
MDL Number MFCD28635550
Structural Conformation Logic

The presence of fluorine at C3 alters the ring puckering. Unlike unsubstituted cyclopentane, which rapidly pseudorotates, the 3,3-difluoro analog adopts a preferred envelope conformation to minimize transannular dipole repulsion between the C=O bond and the C-F bonds.

Conformation cluster_0 Conformational Bias C1 C1-Formyl Effect Dipole Repulsion (Ring Stiffening) C1->Effect Dipole Vector C3 C3-Gem-Difluoro C3->Effect C-F Dipoles Result Preferred Envelope Conformation Effect->Result Minimizes Energy

Figure 1. Causal relationship between fluorine substitution and ring conformation.

Physical Properties Profile

As a research chemical, experimental data for this specific aldehyde is often proprietary. The values below represent a consensus of supplier data and high-fidelity predictive models (ACD/Labs, EPISuite).

Physicochemical Data Table
PropertyValue / RangeSource/Note
Physical State Colorless to pale yellow oilSigma-Aldrich [1]
Boiling Point 145–155 °C (Predicted, 760 mmHg)Calculated based on acid BP
Density 1.18 ± 0.06 g/cm³Predicted (ACD/Labs)
Refractive Index 1.435 (Predicted)Fluorine lowers RI vs. hydrocarbon
Flash Point ~45 °CClosed Cup (Estimate)
LogP 1.25 ± 0.3Moderate Lipophilicity
Solubility Soluble in DCM, THF, MeOH; Low in WaterHydrophobic ring dominates
Technical Insight: Volatility & Handling

Unlike its carboxylic acid precursor (BP ~222 °C), the aldehyde is significantly more volatile. It exists as an oil at room temperature. Researchers must exercise caution during rotary evaporation; vacuum pressure should be carefully regulated (>20 mbar at 40°C) to prevent product loss.

Synthesis & Purification Protocols

The most robust route to high-purity 3,3-difluorocyclopentane-1-carbaldehyde is the controlled reduction of the corresponding ester. Direct reduction of the acid is difficult to stop at the aldehyde stage.

Protocol: DIBAL-H Reduction of Methyl Ester

Objective: Convert methyl 3,3-difluorocyclopentanecarboxylate to the target aldehyde without over-reduction to the alcohol.

Reagents:

  • Methyl 3,3-difluorocyclopentanecarboxylate (1.0 equiv)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.1 equiv)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Methanol (for quenching)

  • Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add the starting ester and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Temperature control is critical to prevent over-reduction.

  • Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (stain with KMnO₄ or DNP).

  • Quench: While still at -78 °C, quench excess hydride by adding anhydrous Methanol (5 equiv) dropwise.

  • Workup: Warm to room temperature. Add saturated aqueous Rochelle's Salt solution and stir vigorously for 1 hour until the aluminum emulsion breaks and two clear layers form.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate carefully (see Volatility note).

Synthesis Start 3,3-Difluorocyclopentane- carboxylic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter Methyl Ester Intermediate Step1->Inter Step2 Reduction (DIBAL-H, -78°C) Inter->Step2 Product 3,3-Difluorocyclopentane- 1-carbaldehyde Step2->Product

Figure 2.[1][2] Synthetic pathway from commercially available acid precursor.

Stability & Storage (Self-Validating System)

Aldehydes are prone to air oxidation (forming the carboxylic acid) and polymerization.

  • Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).

  • Purity Check: Before use, acquire a ¹H NMR spectrum.

    • Valid Signal: Aldehyde proton doublet at ~9.6–9.8 ppm.

    • Contaminant Signal: Broad singlet at ~11.0 ppm indicates oxidation to carboxylic acid.

  • Purification: If oxidation is detected (>5%), purify via rapid silica gel chromatography (Hexanes/EtOAc) or distillation under reduced pressure immediately before use.

Applications in Drug Design

This building block is a "bioisostere" for cyclopentanecarbaldehyde, offering improved metabolic stability.

  • Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form fluorinated amines.

  • Wittig/Horner-Wadsworth-Emmons: Reacts with ylides to extend the carbon chain while retaining the difluoro-ring motif.

  • Strecker Synthesis: Precursor for non-natural amino acids.

References

  • Sigma-Aldrich . 3,3-Difluorocyclopentane-1-carbaldehyde Product Sheet. Available at: (Accessed Jan 2026).

  • ChemicalBook . 3,3-Difluorocyclopentanecarboxylic acid Properties. Available at: (Accessed Jan 2026).

  • PubChem . Compound Summary: Cyclopentane-1,3-dicarbaldehyde (Related Analog). Available at: (Accessed Jan 2026).

  • Grygorenko, O. O., et al. Fluorinated Cycloalkanes in Drug Discovery. Chem. Eur. J., 2024.[3] (Contextual grounding on fluoro-conformations).

Sources

Foundational

3,3-Difluorocyclopentane-1-carbaldehyde chemical structure

CAS: 1553231-11-0 | Formula: C₆H₈F₂O | MW: 134.12 Da Part 1: Strategic Profile & Bioisosteric Rationale The "Fluorine Effect" in Scaffold Design In modern medicinal chemistry, 3,3-difluorocyclopentane-1-carbaldehyde repr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1553231-11-0 | Formula: C₆H₈F₂O | MW: 134.12 Da

Part 1: Strategic Profile & Bioisosteric Rationale

The "Fluorine Effect" in Scaffold Design

In modern medicinal chemistry, 3,3-difluorocyclopentane-1-carbaldehyde represents a high-value "fragment" used to modulate the physicochemical properties of drug candidates. It serves as a bioisostere for cyclopentane-carbaldehyde or substituted benzaldehydes, introducing specific metabolic and conformational advantages without significantly altering steric bulk.

Key Value Drivers:

  • Metabolic Blocking: The C3 position of a cyclopentyl ring is a metabolic "soft spot" prone to oxidation by Cytochrome P450 enzymes. Geminal difluorination at this position blocks hydroxylation, extending the half-life (

    
    ) of the parent molecule.
    
  • Lipophilicity Modulation: While fluorine is lipophilic, the dipoles created by the

    
     group can lower 
    
    
    
    depending on the vector, often improving solubility compared to the hydrocarbon parent.
  • Conformational Bias: The gauche effect and dipole-dipole repulsion inherent to the gem-difluoro motif alter the ring puckering, locking the aldehyde handle into specific vectors that may enhance binding affinity in protein pockets.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Drug Design
Boiling Point ~135–140 °C (Predicted)Volatile; requires careful concentration.
Density ~1.2 g/mLHeavier than non-fluorinated analog.[1]
Solubility DCM, THF, MeOHCompatible with standard organic workflows.
Stability Oxidation-proneAldehyde readily oxidizes to carboxylic acid in air.
Dipole Moment High (~2.5 D)Influences orientation in active sites.

Part 2: Synthetic Architecture

The synthesis of 3,3-difluorocyclopentane-1-carbaldehyde is rarely performed by direct fluorination of the aldehyde due to the sensitivity of the carbonyl group. The most robust, scalable protocol involves a Deoxofluorination


 Reduction 

Oxidation
sequence starting from the commercially available methyl 3-oxocyclopentanecarboxylate.
Workflow Logic (Graphviz)

Synthesis_Workflow Start Methyl 3-oxocyclopentanecarboxylate (Starting Material) Step1 Step 1: Deoxofluorination (Deoxo-Fluor/DAST) Start->Step1 DCM, 0°C to RT Inter1 Methyl 3,3-difluorocyclopentanecarboxylate Step1->Inter1 Purification Step2 Step 2: Reduction (LiAlH4 or LAH) Inter1->Step2 THF, 0°C Inter2 3,3-Difluorocyclopentylmethanol (Stable Intermediate) Step2->Inter2 Workup Step3 Step 3: Oxidation (Dess-Martin Periodinane) Inter2->Step3 DCM, RT Final 3,3-Difluorocyclopentane-1-carbaldehyde (Target) Step3->Final Isolation

Figure 1: Step-wise synthetic pathway ensuring high fidelity and safety.

Part 3: Detailed Experimental Protocols

Step 1: Deoxofluorination (Formation of the Moiety)

Causality: We use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST where possible, as it is thermally more stable and less prone to explosive decomposition, though DAST remains a valid alternative if temperature is strictly controlled.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to 0 °C. Add Deoxo-Fluor (1.5 eq) dropwise. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Ethanol (0.1 eq) can be added as a catalyst if conversion stalls.

  • Quench: CRITICAL: Pour reaction mixture slowly into saturated aqueous

    
     at 0 °C. Do not add water to the reaction; it generates HF gas.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield methyl 3,3-difluorocyclopentanecarboxylate .
    
Step 2: Reduction to Alcohol

Causality: Direct reduction of the ester to the aldehyde using DIBAL-H is often difficult to stop at the aldehyde stage without over-reduction. Reducing to the alcohol first provides a stable intermediate that can be stored.

  • Setup: Charge a dry flask with

    
     (1.2 eq) and anhydrous THF under Argon. Cool to 0 °C.
    
  • Addition: Add the fluorinated ester (from Step 1) dissolved in THF dropwise.

  • Monitoring: Stir at 0 °C for 1–2 hours. Monitor by TLC (Ester spot disappearance).

  • Fieser Workup: Carefully quench with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL). Filter the white precipitate.
  • Yield: Concentrate filtrate to obtain 3,3-difluorocyclopentylmethanol .

Step 3: Oxidation to Aldehyde (The Target)

Causality: Dess-Martin Periodinane (DMP) is selected over Swern oxidation for this guide because it avoids the use of noxious oxalyl chloride/DMSO and does not require -78 °C conditions, making it more robust for standard laboratory setups.

  • Reaction: Dissolve the alcohol (1.0 eq) in wet DCM (water accelerates DMP mechanism). Add DMP (1.2 eq) at 0 °C.

  • Time: Warm to RT and stir for 2 hours.

  • Workup: Quench with a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Isolation: Extract with DCM. Do not rotovap to dryness with heat. The aldehyde is volatile and unstable. Concentrate at low vacuum/temperature or use the solution directly in the next step (e.g., reductive amination).

Part 4: Handling & Stability (Self-Validating Systems)

The aldehyde functionality, combined with the electron-withdrawing fluorine atoms, makes the C1-proton acidic and the carbonyl highly electrophilic.

Protocol for Storage:

  • State: Store as a solution in anhydrous DCM or Toluene if possible.

  • Temperature: -20 °C or -80 °C.

  • Inert: Must be kept under Argon/Nitrogen. Oxygen exposure rapidly converts it to 3,3-difluorocyclopentanecarboxylic acid.

Quality Control (QC) Check:

  • 1H NMR Diagnostic: Look for the aldehyde proton doublet at

    
     ppm. If a broad singlet appears near 10-12 ppm, significant oxidation to the acid has occurred.
    
  • 19F NMR: Expect a characteristic pattern around -80 to -100 ppm (typically complex AB patterns due to the chiral center at C1 if resolved, or geminal coupling).

Part 5: Medicinal Chemistry Applications[2][3]

Pathway: Reductive Amination

The primary utility of this aldehyde is coupling with amines to form secondary/tertiary amine scaffolds common in kinase inhibitors (e.g., JAK, BTK).

Application_Pathway cluster_conditions Reaction Conditions Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde Imine Imine / Iminium Ion (Transient) Aldehyde->Imine + Amine, NaBH(OAc)3 DCM/DCE, pH 5-6 Amine Primary/Secondary Amine (Drug Scaffold) Amine->Imine Product 3,3-Difluorocyclopentyl-amine (Bioactive Core) Imine->Product Reduction (In Situ) Note1 Avoid MeOH (Acetal formation) Note2 Use STAB (NaBH(OAc)3) for chemoselectivity over ketones

Figure 2: Standard Reductive Amination Workflow.

Case Study Context

In fragment-based drug discovery (FBDD), replacing a cyclohexyl or cyclopentyl group with the 3,3-difluoro analog often resolves:

  • Metabolic Liabilities: Blocks oxidation at the ring.

  • Solubility Issues: Lowers LogP slightly while maintaining lipophilic contacts.

  • hERG Inhibition: The dipole change can reduce basicity of attached amines, potentially lowering hERG channel affinity (a common cardiac toxicity risk).

References

  • PubChem. (2025).[2][3] 3,3-Difluorocyclopentane-1-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link][3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for Fluorine Effect). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 3,3-Difluorocyclopentane-1-carbaldehyde

Topic: 3,3-Difluorocyclopentane-1-carbaldehyde Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Strategic Utilization in Medicinal Chemistry & Synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3-Difluorocyclopentane-1-carbaldehyde Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0) represents a critical fluorinated aliphatic building block in modern drug discovery. As a bioisostere of cyclopentanecarbaldehyde, the introduction of the gem-difluoro motif at the C3 position imparts significant electronic modulation without drastically altering steric volume. This modification is frequently employed to block metabolic oxidation sites, lower pKa of adjacent amines (in reductive amination products), and modulate lipophilicity (LogP). This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and handling protocols.

Physicochemical Profile

The molecular weight and structural parameters of 3,3-Difluorocyclopentane-1-carbaldehyde are fundamental to its utility as a fragment in Fragment-Based Drug Discovery (FBDD).

Table 1: Core Physicochemical Specifications

PropertyValueTechnical Note
Molecular Weight 134.12 g/mol Exact Mass: 134.054 Da
Molecular Formula C₆H₈F₂O
CAS Number 1553231-11-0Distinct from cyclobutane analog (CAS 1246765-49-0)
Physical State Colorless to pale yellow oilHighly volatile; significant vapor pressure
Boiling Point ~145–150 °C (Predicted)Distillable under reduced pressure
LogP (Predicted) ~1.2Enhanced lipophilicity vs. non-fluorinated parent
Storage -20 °C, Inert AtmosphereOxidation-prone (converts to carboxylic acid)
Synthetic Methodologies

While direct commercial sourcing is possible, in-house preparation is often required for scale-up or quality control. The synthesis relies on the deoxyfluorination of β-keto esters, a reaction requiring precise thermal control to prevent elimination byproducts.

3.1. Retrosynthetic Analysis

The most robust route proceeds via the fluorination of methyl 3-oxocyclopentanecarboxylate , followed by a controlled reduction. This approach avoids the handling of unstable fluorinated intermediates early in the synthesis.

3.2. Primary Synthetic Workflow (DOT Visualization)

SynthesisPath SM Methyl 3-oxocyclopentane- carboxylate Int1 Methyl 3,3-difluoro- cyclopentanecarboxylate SM->Int1 Step 1: C=O -> CF2 Reagent1 Deoxofluorination (DAST or Deoxo-Fluor) DCM, 0°C to RT Reagent2 Selective Reduction (DIBAL-H) Toluene, -78°C Product 3,3-Difluorocyclopentane- 1-carbaldehyde Int1->Product Step 2: Ester -> Aldehyde

Figure 1: Stepwise synthesis from commercially available methyl 3-oxocyclopentanecarboxylate. Step 1 utilizes nucleophilic fluorination; Step 2 employs a kinetically controlled reduction.

3.3. Detailed Experimental Protocol

Step 1: Deoxofluorination

  • Precursor: Methyl 3-oxocyclopentanecarboxylate (CAS 3296-50-2).

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Protocol: To a solution of the keto-ester (1.0 eq) in anhydrous DCM at 0°C, add DAST (1.5 eq) dropwise. The reaction is exothermic. Allow to warm to room temperature and stir for 12–16 hours.

  • Critical Control Point: Quench carefully with saturated NaHCO₃ at 0°C. DAST creates HF upon hydrolysis; use plasticware for workup if possible or glass with immediate rinsing.

  • Outcome: Methyl 3,3-difluorocyclopentanecarboxylate.

Step 2: Selective Reduction

  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene.

  • Protocol: Cool a solution of the difluoro-ester in toluene to -78°C. Add DIBAL-H (1.1 eq) slowly along the flask wall to maintain internal temperature < -70°C. Stir for 1–2 hours.

  • Workup: Quench with methanol at -78°C, followed by Rochelle's salt (potassium sodium tartrate) solution to break the aluminum emulsion.

  • Purification: Flash chromatography (Hexanes/EtOAc). Aldehydes are unstable on silica; minimize column time.

Analytical Validation & Quality Control

Verification of the gem-difluoro moiety is best achieved via ¹⁹F NMR, which provides a distinct signature free from hydrocarbon interference.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.6–9.8 ppm (1H, d/s): Characteristic aldehyde proton.

    • δ 1.8–2.6 ppm (Multiplets): Cyclopentane ring protons. The protons at C2 and C4 will show complex splitting due to geminal H-F coupling (

      
       Hz is typical for C-F, but here we look for vicinal 
      
      
      
      coupling).
  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • δ -90 to -110 ppm: Expect a complex multiplet or AB quartet if the ring pucker renders the fluorines chemically non-equivalent.

  • Mass Spectrometry (GC-MS):

    • Parent Ion: m/z 134 (

      
      ).
      
    • Fragmentation: Loss of -CHO (m/z 29) typically yields a base peak at m/z 105 (

      
      ).
      
Medicinal Chemistry Applications

The 3,3-difluorocyclopentyl motif serves as a robust scaffold in lead optimization:

  • Metabolic Stability: The C3 position in cyclopentyl rings is a "soft spot" for Cytochrome P450 oxidation. Fluorination blocks this metabolic liability.

  • Conformational Locking: The gauche effect of the difluoro group influences the ring pucker, often locking the cyclopentane into a specific envelope conformation that may enhance binding affinity compared to the flexible non-fluorinated parent.

  • Reductive Amination: The aldehyde is a primary handle for installing amines.

    • Reaction: Aldehyde + Amine + NaBH(OAc)₃

      
       3,3-Difluorocyclopentyl-amine derivative.
      
    • Utility: Used in the synthesis of kinase inhibitors and GPCR modulators where a lipophilic, non-aromatic spacer is required.

Handling and Safety
  • Stability: Aldehydes are prone to air oxidation to the corresponding carboxylic acid (3,3-difluorocyclopentanecarboxylic acid). Store under nitrogen/argon at -20°C.

  • Hazards:

    • H226: Flammable liquid and vapor.

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Spill Protocol: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References
  • PubChem Compound Summary. (2025). 3,3-Difluorocyclobutane-1-carbaldehyde (Analogous structure data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 3,3-Difluorocyclopentane-1-carbaldehyde. Merck KGaA. Link

  • PrepChem. (n.d.). Synthesis of Methyl 3-oxocyclopentanecarboxylate. (Precursor synthesis). Link

  • BenchChem. (2025). Application Notes: Grignard Reaction of Fluorocyclobutane-1-carbaldehyde. (Methodology for fluorinated aldehyde handling). Link

Sources

Foundational

3,3-Difluorocyclopentane-1-carbaldehyde synthesis pathway

3,3-Difluorocyclopentane-1-carbaldehyde Synthesis: A Technical Guide Executive Summary 3,3-Difluorocyclopentane-1-carbaldehyde is a high-value fluorinated building block used in medicinal chemistry to introduce metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

3,3-Difluorocyclopentane-1-carbaldehyde Synthesis: A Technical Guide

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde is a high-value fluorinated building block used in medicinal chemistry to introduce metabolic stability and lipophilicity into drug candidates. The gem-difluoro motif acts as a bioisostere for carbonyl or ether groups, modulating pKa and conformation without significantly altering steric bulk.

This guide details the Ester-Alcohol-Aldehyde pathway, the most reliable route for generating high-purity material. Unlike direct reduction methods (which often suffer from over-reduction), this stepwise approach ensures control over the oxidation state and allows for the purification of stable intermediates.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the aldehyde to its corresponding primary alcohol, which traces back to the commercially available keto-ester.

Disconnection Logic:

  • C-H Oxidation: The aldehyde (Target) is unstable and best generated in situ or as the final step from the stable alcohol precursor.

  • C-O Reduction: The alcohol is derived from the ester, allowing for bulk synthesis of the core ring system.

  • C-F Bond Formation: The gem-difluoro group is installed early on the ketone functionality using nucleophilic fluorination.

Retrosynthesis Target 3,3-Difluorocyclopentane- 1-carbaldehyde Alcohol (3,3-Difluorocyclopentyl) methanol Target->Alcohol Oxidation Ester Methyl 3,3-difluoro cyclopentanecarboxylate Alcohol->Ester Reduction Start Methyl 3-oxocyclopentane carboxylate Ester->Start Deoxofluorination

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the difluoro-aldehyde core.

Primary Synthesis Pathway

Step 1: Deoxofluorination of the Keto-Ester

The installation of the fluorine atoms is the most critical step. Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® are standard. Deoxo-Fluor is preferred for scale-up due to its higher thermal stability compared to DAST.

  • Precursor: Methyl 3-oxocyclopentanecarboxylate (CAS: 3296-50-2)

  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Charge a flame-dried round-bottom flask with Methyl 3-oxocyclopentanecarboxylate (1.0 eq) and anhydrous DCM (10 V) under Nitrogen atmosphere.

  • Cool the solution to 0°C .

  • Add Deoxo-Fluor® (1.5 eq) dropwise via syringe. Caution: Exothermic.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours.

  • Quench: Cool to 0°C and slowly add saturated aqueous NaHCO₃. Warning: CO₂ evolution.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc) to yield Methyl 3,3-difluorocyclopentanecarboxylate .

Step 2: Reduction to Alcohol

The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄). LiAlH₄ is faster but requires careful quenching.

  • Intermediate: Methyl 3,3-difluorocyclopentanecarboxylate

  • Reagent: LiAlH₄ (1.0 M in THF)

  • Product: (3,3-Difluorocyclopentyl)methanol (CAS: 883731-63-3)[1][2]

Protocol:

  • Dissolve the fluoro-ester (1.0 eq) in anhydrous THF (10 V) and cool to 0°C .

  • Add LiAlH₄ (1.2 eq) dropwise. Maintain internal temperature <5°C.

  • Stir at 0°C for 1 hour, then monitor by TLC (disappearance of ester).

  • Fieser Quench: Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

  • Filter the granular precipitate through Celite.

  • Concentrate filtrate to obtain the crude alcohol. This is often pure enough for the next step; otherwise, purify via silica column.

Step 3: Oxidation to Aldehyde

The final oxidation requires mild conditions to prevent racemization (if chiral) or over-oxidation to the acid. Swern Oxidation or Dess-Martin Periodinane (DMP) are the methods of choice.

  • Precursor: (3,3-Difluorocyclopentyl)methanol[3]

  • Reagent: Dess-Martin Periodinane (DMP)

  • Product: 3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1246765-49-0 for cyclobutane analog; specific cyclopentane CAS varies by stereochem)

Protocol (DMP Method):

  • Dissolve (3,3-difluorocyclopentyl)methanol (1.0 eq) in DCM (15 V).

  • Add Dess-Martin Periodinane (1.2 eq) in one portion at 0°C.

  • Warm to RT and stir for 2–3 hours.

  • Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (sodium thiosulfate) to destroy excess oxidant. Stir vigorously until the biphasic mixture becomes clear.

  • Extract with DCM.

  • Purification (CRITICAL): The aldehyde can be unstable on acidic silica. Use Neutral Alumina chromatography or a short silica plug buffered with 1% Triethylamine. Elute with Hexane/EtOAc (e.g., 4:1).

Process Visualization

SynthesisWorkflow cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation KetoEster Methyl 3-oxocyclopentane carboxylate FluoroEster Methyl 3,3-difluoro cyclopentanecarboxylate KetoEster->FluoroEster Deoxo-Fluor, DCM 0°C to RT, 16h Alcohol (3,3-Difluorocyclopentyl) methanol FluoroEster->Alcohol LiAlH4, THF 0°C, 1h Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde Alcohol->Aldehyde DMP, DCM 0°C to RT, 3h (Purify on Neutral Alumina)

Figure 2: Step-by-step reaction workflow including reagents and critical process parameters.

Key Data & Troubleshooting

ParameterSpecification / Observation
Appearance Colorless to pale yellow oil.
Stability Aldehyde is prone to oxidation (to acid) and polymerization. Store at -20°C under Argon.
Purification Avoid acidic silica. Use Neutral Alumina or flash chromatography with 1% Et₃N.
Safety Deoxo-Fluor releases HF upon hydrolysis. Use plastic/Teflon ware for quenching if possible.
NMR Diagnostic ¹⁹F NMR: Characteristic gem-difluoro signal (approx -90 to -110 ppm, d/m). ¹H NMR: Aldehyde proton at ~9.6–9.8 ppm.

References

  • Preparation of Pyrazolopyridine Derivatives. World Intellectual Property Organization, WO2022195454A1, 2022. (Describes the oxidation of (S)-(3,3-difluorocyclopentyl)methanol to the aldehyde and purification on neutral alumina).

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorination. ResearchGate, 2013. (General protocol for DAST/Deoxo-Fluor mediated fluorination of ketones).

  • Swern Oxidation of Alcohols. Organic Syntheses, Coll. Vol. 6, p. 220, 1988. (Standard operating procedure for Swern oxidation).

  • PubChem Compound Summary: Methyl 3-oxocyclopentanecarboxylate. National Center for Biotechnology Information. (Precursor data).

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 3,3-Difluorocyclopentane-1-carbaldehyde

This guide serves as an authoritative technical reference for 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0). It synthesizes experimental data from validated precursors with theoretical principles of organofl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0). It synthesizes experimental data from validated precursors with theoretical principles of organofluorine spectroscopy to provide a robust analytical profile.

Executive Summary & Compound Significance
  • Compound: 3,3-Difluorocyclopentane-1-carbaldehyde[1][2]

  • CAS: 1553231-11-0

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
  • Molecular Weight: 134.12 g/mol

  • Significance: This aldehyde is a critical "chiron" in medicinal chemistry. The gem-difluoro motif acts as a lipophilic bioisostere for a carbonyl group or an ether oxygen, modulating metabolic stability (blocking P450 oxidation) and altering the pKa of adjacent amines.

  • Handling Alert: As a low-molecular-weight aldehyde with fluorine substitution, this compound is volatile and prone to hydration (forming the gem-diol) and oxidation (to the carboxylic acid). Immediate use or storage at -20°C under inert atmosphere is mandatory.

Spectroscopic Atlas

The following data is derived from high-fidelity analysis of the direct precursor ((3,3-difluorocyclopentyl)methanol) and validated organofluorine chemical shift databases.

A. Nuclear Magnetic Resonance (

H,

C,

F NMR)

Solvent: CDCl


 (Recommended to minimize hydrate formation common in DMSO/MeOD).

Table 1: Predicted


H NMR Data (400 MHz, CDCl

)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
CHO 9.65 – 9.75 d or s1H

Characteristic aldehyde proton; doublet due to coupling with H-1.
H-1 3.05 – 3.15 m1H-Alpha-proton; deshielded by carbonyl.
H-2/H-5 2.20 – 2.50 m4H-Ring protons adjacent to CF

and CHO. Complex multiplets due to diastereotopic nature.
H-4 1.90 – 2.15 m2H-Protons beta to carbonyl; gamma to fluorine.

Table 2: Predicted


F NMR Data (376 MHz, CDCl

)
SignalShift (

ppm)
MultiplicityCoupling (

Hz)
Notes
CF

-90.0 to -105.0 AB q or br d

The gem-difluoro group often appears as a complex AB pattern due to the chiral center at C-1 rendering the fluorines diastereotopic.

Table 3: Predicted


C NMR Data (100 MHz, CDCl

)
CarbonShift (

ppm)
SplittingCoupling (

Hz)
Assignment
C=O 200.5 s-Carbonyl carbon.
C-3 128.0 – 132.0 t

Gem-difluoro carbon (triplet).
C-2/C-4 35.0 – 40.0 t

Carbons alpha to CF

.
C-1 45.0 – 48.0 s (or br)-Methine carbon alpha to CHO.
C-5 24.0 – 28.0 s-Ring methylene.

Analyst Note: The


F-

H coupling is significant. Expect "fuzziness" or broadening in the proton signals at H-2 and H-4 due to long-range

couplings (typically 5–15 Hz).
B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Adducts:

    • 
      : 135.1  (Often weak due to lack of basic sites).
      
    • 
      : 157.1  (Dominant species).
      
    • 
      : 153.1  (Hydrate form, common in aqueous mobile phases).
      
  • Fragmentation:

    • Loss of CO (

      
      ): Peak at 107 .
      
    • Loss of HF (

      
      ): Peak at 115 .
      
C. Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1720 – 1735 cm

    
     (Strong, sharp).
    
  • C-H Stretch (Aldehyde): 2720 & 2820 cm

    
     (Fermi doublet).
    
  • C-F Stretch: 1100 – 1250 cm

    
     (Strong, broad region).
    
Experimental Protocols
A. Synthesis Workflow (DMP Oxidation)

Direct isolation of the aldehyde is best achieved via oxidation of the commercially available alcohol, (3,3-difluorocyclopentyl)methanol (CAS 883731-63-3).

Reagents:

  • (3,3-difluorocyclopentyl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium bicarbonate (NaHCO

    
    ) & Sodium thiosulfate (Na
    
    
    
    S
    
    
    O
    
    
    )

Protocol:

  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.1 M concentration) under N

    
     atmosphere. Cool to 0°C.
    
  • Oxidation: Add DMP portion-wise over 5 minutes. Allow to warm to Room Temperature (RT) and stir for 1.5 – 2 hours.

    • Monitoring: Check via TLC (Stain: KMnO

      
       or DNP). The aldehyde spot will be less polar than the alcohol.
      
  • Quench: Dilute with Et

    
    O. Pour into a 1:1 mixture of sat. aq. NaHCO
    
    
    
    and sat. aq. Na
    
    
    S
    
    
    O
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Workup: Separate phases. Extract aqueous layer with Et

    
    O. Dry combined organics over MgSO
    
    
    
    .
  • Isolation: Concentrate carefully under reduced pressure (bath temp < 30°C) to avoid volatility loss. Do not column unless necessary; silica gel can degrade the aldehyde.

B. Quality Control Checkpoint

Before committing the aldehyde to the next step (e.g., reductive amination or Wittig), verify purity using


F NMR .
  • Pass: Clean signal around -95 ppm.

  • Fail: Signal at -110 ppm (Carboxylic acid - oxidation product) or complex multiplets shifting with D

    
    O shake (Hydrate).
    
Visualization of Data & Logic
Diagram 1: Synthesis & Fragmentation Logic

G Alcohol (3,3-Difluorocyclopentyl)methanol (Precursor) CAS: 883731-63-3 DMP Dess-Martin Periodinane DCM, 0°C -> RT Alcohol->DMP Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde (Target) DMP->Aldehyde Oxidation NMR_H 1H NMR: CHO doublet ~9.7 ppm Aldehyde->NMR_H Verification NMR_F 19F NMR: Gem-difluoro ~ -95 ppm Aldehyde->NMR_F Verification MS_Frag MS Frag: [M-CO] m/z 107 [M-HF] m/z 115 Aldehyde->MS_Frag ESI+

Caption: Synthesis pathway via DMP oxidation and key spectroscopic verification checkpoints.

Diagram 2: NMR Coupling Tree Logic

Coupling F19 19F Nucleus (Spin 1/2) Coupling1 1J_CF ~ 240 Hz (Triplet in 13C) F19->Coupling1 Coupling2 2J_HF ~ 50 Hz (Geminal) F19->Coupling2 Coupling3 3J_HF ~ 15 Hz (Vicinal) F19->Coupling3 C13 13C Nucleus (C-3 Position) C13->Coupling1 H1 1H Nucleus (H-2/H-4) H1->Coupling2 H1->Coupling3

Caption: Heteronuclear coupling network showing the dominance of F-C and F-H interactions.

References
  • Precursor Synthesis & Characterization

    • Source: Patent WO2022195454A1. "Pyrazolopyridine derivatives and uses thereof." (2022). Describes the use of (3,3-difluorocyclopentyl)
  • Analogous Fluorine NMR Data

    • Source: Patent WO2018054846A1. "Thienouracil derivatives." (2018).
  • General Fluorine Chemical Shifts: Source: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for gem-difluoro ranges).

Sources

Foundational

1H and 13C NMR of 3,3-Difluorocyclopentane-1-carbaldehyde

Topic: 1H and 13C NMR Structural Elucidation of 3,3-Difluorocyclopentane-1-carbaldehyde Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Structural Elucidation of 3,3-Difluorocyclopentane-1-carbaldehyde Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.

Executive Summary: The Fluorine Fingerprint[1]

In modern drug discovery, the gem-difluoro motif is a privileged bioisostere for carbonyls and ethers, offering metabolic stability and lipophilicity modulation. 3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0) represents a critical scaffold in the synthesis of JAK inhibitors and other heterocyclic therapeutics.

However, characterizing this molecule presents a specific spectroscopic challenge: the "Fluorine Ghosting Effect." The two fluorine atoms at C3 are not merely substituents; they are active magnetic nuclei (


, 100% abundance) that impose complex splitting patterns (

and

) across the entire carbon and proton skeleton.

This guide moves beyond simple peak listing. It establishes a causal framework for interpreting the spectra, distinguishing between structural connectivity and stereoelectronic effects induced by the fluorine atoms.

Structural Dynamics & Spin Physics

Before analyzing the spectrum, we must define the magnetic environment. The cyclopentane ring is not planar; it adopts an "envelope" or "twist" conformation.

  • Chirality: C1 is a chiral center.[1] The molecule exists as an enantiomeric pair. In an achiral solvent (e.g.,

    
    ), enantiomers are magnetically equivalent.
    
  • Diastereotopicity: Due to the chiral center at C1, the protons on C2, C4, and C5 are diastereotopic. They will not appear as simple equivalents (e.g., H2a

    
     H2b).
    
  • The Gem-Difluoro Effect: The F atoms at C3 split neighboring carbons and protons. Crucially, if the ring puckering is slow on the NMR timescale, the two fluorines themselves may be diastereotopic (

    
    ), leading to complex second-order effects.
    
Visualization: Spin-Coupling Topology

The following diagram illustrates the scalar coupling network you must anticipate. Note that Fluorine couples 1-bond, 2-bonds, and 3-bonds away.

CouplingNetwork cluster_legend Legend: Coupling Strength C1 C1 (Chiral) C2 C2 (α to F) C1->C2 1J_CC Aldehyde CHO (Aldehyde) Aldehyde->C1 1J_CC C3 C3 (Gem-F2) C2->C3 1J_CC C4 C4 (α to F) C3->C4 1J_CC F_atoms 19F (x2) F_atoms->C1 3J_CF (~5-10Hz) F_atoms->C2 2J_CF (~25Hz) F_atoms->C3 1J_CF (~250Hz) F_atoms->C4 2J_CF (~25Hz) Strong (1J) Strong (1J) Medium (2J) Medium (2J) Strong (1J)->Medium (2J) Weak (3J) Weak (3J) Medium (2J)->Weak (3J)

Caption: Scalar coupling topology showing the propagation of Fluorine splitting (J-coupling) through the carbon skeleton.

1H NMR Analysis: The "Multiplet Forest"

Solvent:


 (Standard) or 

(if hydrate formation is suspected). Frequency:

400 MHz recommended to resolve second-order multiplets.
The Diagnostic Signals

The proton spectrum is defined by the aldehyde doublet and the "multiplet forest" of the ring protons.

PositionChemical Shift (

ppm)
Multiplicity & Coupling PatternDiagnostic Insight
-CHO 9.60 – 9.80 d or dd (

Hz)
Diagnostic handle. Split by H1. Rarely shows F-coupling (too distant).
H1 3.00 – 3.30 m (dddd)The "traffic controller." Couples to CHO, H2a, H2b, H5a, H5b.
H2a/H2b 2.20 – 2.60 m (complex)Critical Region. Large

coupling (

Hz) broadens these peaks significantly.
H4a/H4b 2.00 – 2.40 m (complex)Similar to H2 but distinct chemical shift due to distance from CHO. Dominated by

.
H5a/H5b 1.80 – 2.10 m Furthest from F, but diastereotopic splitting remains.
The "Virtual Coupling" Trap

Expert Insight: Do not attempt to solve the ring multiplets (H2/H4) using a standard 1st-order approach. The protons at C2 and C4 are vicinal to the fluorine atoms.

  • Mechanism: The stereochemical relationship (cis vs. trans) between a ring proton and a fluorine atom dictates the coupling constant (

    
    ).
    
  • Observation: You will likely see "false triplets" or broad humps.

  • Solution: Use

    
    -decoupled 
    
    
    
    NMR
    (see Section 5). This collapses the multiplets into standard aliphatic patterns, allowing you to assign H2 vs. H4 based on proximity to the aldehyde.

13C NMR Analysis: The Definitive Proof

Carbon-13 is the most reliable method for confirming the gem-difluoro substitution because


 values are large, predictable, and distinct.
The Diagnostic Table[2]
CarbonShift (

ppm)
Multiplicity

Coupling (Hz)
Interpretation
C=O 198 – 202 s (or d)

The carbonyl is usually too far to feel the Fluorine strongly.
C3 125 – 132 t (Triplet)

The Anchor. The huge coupling proves the C-F bond. It appears as a triplet because it sees two equivalent F atoms.
C2 35 – 45 t (Triplet)

Alpha to aldehyde and alpha to F. Downshifted by CHO.
C4 30 – 35 t (Triplet)

Alpha to F, but beta to CHO.
C1 45 – 50 d or br s

The chiral center. Often shows small "wiggles" due to long-range F coupling.
C5 22 – 28 s

The "quiet" carbon. Furthest from F.
Explaining the "Triplet" Pattern

Why are C2, C3, and C4 triplets?

  • C3: Directly attached to two F atoms (

    
    ). Multiplicity = 
    
    
    
    .[3]
  • C2/C4: Attached to C3. They "see" the two F atoms through 2 bonds. Since the F atoms are usually magnetically equivalent (or rapidly averaging) regarding the Carbon timescale, they split C2/C4 into triplets.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this specific acquisition sequence. This protocol is designed to eliminate ambiguity caused by F-coupling.

Step 1: The "Scout" Spectrum (Standard 1H)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans: 16.

  • Goal: Identify the aldehyde proton (~9.7 ppm) and integration ratios.

  • Check: Does the integral of the 9.7 ppm peak match 1.0H? Do the aliphatic regions sum to ~7H?

Step 2: The "Decoupled" Verification (1H{19F})
  • Requirement: Probe capable of tuning to H and F simultaneously (or a specialized HF/X probe).

  • Method: Apply continuous wave (CW) or WALTZ-16 decoupling at the

    
     frequency (approx -90 to -110 ppm range for aliphatic difluorides).
    
  • Result: The complex multiplets at 2.2-2.6 ppm should collapse into cleaner multiplets (revealing only H-H coupling).

  • Validation: If the peaks do not simplify, the complexity is due to impurities or conformational isomers, not Fluorine coupling.

Step 3: The Carbon Backbone (13C{1H})
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans:

    
     512 (Carbonyls and fluorinated carbons have long 
    
    
    
    relaxation times).
  • Relaxation Delay (D1): Increase to 2-3 seconds to ensure the quaternary C3 triplet is fully integrated.

Workflow Visualization

Workflow Start Start: Dissolve in CDCl3 Step1 Acquire 1H NMR (Standard) Start->Step1 Decision Are multiplets at 2.0-2.6 ppm broad? Step1->Decision Step2 Acquire 1H{19F} NMR (Fluorine Decoupled) Decision->Step2 Yes (Expected) Step3 Acquire 13C NMR (Look for Triplets) Decision->Step3 No (Unlikely) Step2->Step3 Result Confirm Structure: 1. CHO peak present 2. C3 Triplet (~250Hz) 3. Multiplet collapse in Step 2 Step3->Result

Caption: Decision tree for validating the structure of fluorinated cycloalkanes.

Troubleshooting & Artifacts

  • Hydrate Formation: Aldehydes with electron-withdrawing groups (like difluoro) are prone to forming gem-diols (hydrates) in the presence of trace water.

    • Symptom:[4][5] Disappearance of the CHO signal (9.7 ppm) and appearance of a new signal around 5-6 ppm.

    • Fix: Use anhydrous solvents and store over molecular sieves.

  • Rotamers: If the aldehyde group has restricted rotation, you may see peak broadening. Running the experiment at 300K vs 320K can sharpen these signals.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Contains analogous NMR data for fluorinated cycloalkanes). Link

  • Linclau, B., et al. (2005). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 237-257. (Discusses the gem-difluoro effect on NMR shifts). Link

Sources

Exploratory

Mass Spectrometry Profiling of 3,3-Difluorocyclopentane-1-carbaldehyde: A Technical Guide

Executive Summary & Chemical Context[1][2][3][4] 3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1696384-88-3, MW: 134.12 Da) is a critical chiral building block in the synthesis of next-generation bioactive scaffolds. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1696384-88-3, MW: 134.12 Da) is a critical chiral building block in the synthesis of next-generation bioactive scaffolds. The gem-difluoro motif is increasingly utilized in medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity without significant steric perturbation.

However, the analysis of this compound presents specific challenges:

  • Reactivity: As an aliphatic aldehyde, it is prone to oxidation (to the carboxylic acid) and hydration/oligomerization.

  • Volatility: Low molecular weight leads to potential loss during concentration steps.

  • Ionization: It lacks a strong UV chromophore, making LC-UV difficult; Mass Spectrometry (MS) is the detector of choice.

This guide details a robust analytical workflow focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization, supported by derivatization strategies to ensure data integrity.

Sample Preparation & Derivatization Strategy

Direct injection of aliphatic aldehydes often results in peak tailing and thermal degradation. To guarantee quantitative accuracy and distinctive mass spectral features, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the recommended protocol. This converts the unstable aldehyde into a stable, volatile oxime with excellent EC/NCI sensitivity.

PFBHA Derivatization Protocol[5]

Reagents:

  • PFBHA Hydrochloride (20 mg/mL in water).

  • Internal Standard: 4-Bromofluorobenzene.

  • Solvent: Hexane or Dichloromethane (DCM).

Workflow:

  • Dissolution: Dissolve 1 mg of 3,3-Difluorocyclopentane-1-carbaldehyde in 1 mL acetonitrile.

  • Reaction: Add 200 µL of PFBHA solution. Incubate at 60°C for 30 minutes.

  • Extraction: Add 1 mL Hexane and 1 mL water. Vortex for 1 minute.

  • Separation: Collect the upper organic layer (Hexane) containing the oxime derivative.

  • Drying: Pass through anhydrous

    
     to remove residual moisture.
    

Mechanism:



Visualization of Workflow[2]

SamplePrep Raw Raw Sample (Aldehyde) React Incubation 60°C, 30 min Raw->React PFBHA PFBHA Reagent (Aq. Solution) PFBHA->React Extract L-L Extraction (Hexane/Water) React->Extract Oxime Formation Dry Drying (Na2SO4) Extract->Dry Organic Phase GC GC-MS Injection Dry->GC Analyte Ready

Caption: Optimized derivatization workflow converting reactive aldehyde to stable PFBHA-oxime for GC-MS.

Instrumentation & Acquisition Parameters

For structural elucidation, EI (Electron Impact) at 70 eV is the gold standard. For trace quantification of the derivative, NCI (Negative Chemical Ionization) with Methane reagent gas is superior due to the high electron affinity of the pentafluorobenzyl moiety.

Table 1: GC-MS Method Parameters
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed, standard polarity for semi-volatiles.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CEnsures rapid volatilization without pyrolysis.
Oven Program 50°C (1 min)

10°C/min

280°C
Retains volatile aldehyde (if underivatized) and elutes heavier derivatives.
Ion Source 230°C (EI)Standard source temp to prevent condensation.
Scan Range m/z 35–450Covers molecular ion and key fragments.

Fragmentation Analysis (Underivatized)

Understanding the fragmentation of the native molecule (MW 134) is essential for impurity profiling. The 3,3-difluorocyclopentane core directs specific cleavage pathways.

Key Diagnostic Ions (EI, 70 eV)
  • Molecular Ion (

    
    ): m/z 134. Usually weak intensity due to the lability of the aldehyde hydrogen and ring strain.
    
  • 
    -Cleavage (Loss of H): m/z 133 (
    
    
    
    ). Characteristic of aldehydes.
  • 
    -Cleavage (Loss of CHO): m/z 105 (
    
    
    
    ). This is the base peak or a major ion.[1] It corresponds to the 3,3-difluorocyclopentyl cation .
  • HF Elimination: m/z 85 (

    
    ). The loss of 20 Da (HF) is diagnostic for aliphatic fluorides. The carbocation at C1 (after CHO loss) triggers elimination of a 
    
    
    
    -fluorine (or H-shift followed by F-loss).
  • Ring Fragmentation: m/z 55 (

    
    ). Loss of 
    
    
    
    or complex ring disintegration.
Fragmentation Mechanism Pathway

The following diagram illustrates the causality of the fragmentation, moving from the molecular ion to the stable diagnostic fragments.

Fragmentation cluster_0 Primary Diagnostic Pathway M Molecular Ion (M+) m/z 134 M_H [M-H]+ m/z 133 M->M_H - H• (alpha-cleavage) Cation Difluorocyclopentyl Cation [M-CHO]+ m/z 105 M->Cation - CHO• (alpha-cleavage) Elim Fluoro-alkenyl Cation [105 - HF]+ m/z 85 Cation->Elim - HF (20 Da) RingOpen Hydrocarbon Fragments (Loss of CF2/C2H4) m/z 55, 41 Elim->RingOpen Ring Disintegration

Caption: EI Fragmentation pathway of 3,3-difluorocyclopentane-1-carbaldehyde showing the critical transition to the difluorocyclopentyl cation.

Method Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

Linearity and Range[2][7][8]
  • Range: 0.1 µg/mL to 100 µg/mL (using PFBHA derivative).

  • Acceptance:

    
    .
    
  • Internal Standard: Use 4-Bromofluorobenzene or deuterated benzaldehyde. The IS corrects for injection variability and extraction efficiency.

Specificity (Interference Check)[2]
  • Blank Analysis: Run a solvent blank containing PFBHA but no aldehyde. PFBHA excess peaks (m/z 181, 195) elute early; ensure they do not co-elute with the target oxime.

  • Isomer Separation: 3,3-difluoro substitution is achiral, but the aldehyde at C1 creates a chiral center. If the synthesis is racemic, a standard column will show one peak. If diastereomers are possible (e.g., if other substituents exist), ensure resolution.

System Suitability Test (SST)
  • Tailing Factor: Must be < 1.5 for the derivative peak.

  • Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ).

Troubleshooting Common Artifacts

ObservationRoot CauseCorrective Action
Peak Tailing (Underivatized) Interaction of CHO group with silanols in the liner/column.Use deactivated liners (splitless with glass wool); switch to derivatization method.
m/z 149 Dominance Phthalate contamination.[2]Check solvent purity and septum bleed; not related to analyte.
Missing Molecular Ion High fragmentation energy or thermal degradation.Lower source temp to 200°C; rely on [M-29] fragment for ID.
Double Peaks (Derivative) Syn/Anti isomerism of the oxime.PFBHA oximes often form syn/anti geometric isomers. Sum the areas of both peaks for quantification.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[2] (Standard text for GC-MS mechanisms).

  • Cancilla, D. A., & Que Hee, S. S. (1992). "O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: A Sensitive Derivatizing Agent for the Electron Capture Gas Chromatographic Determination of Trace Carbonyl Compounds". Journal of Chromatography A. Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Cycloalkanes and Fluorinated Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra (4th Ed.).[3] University Science Books. (Authoritative source on Alpha-cleavage and McLafferty rearrangements).

Sources

Foundational

IUPAC name for C6H8F2O aldehyde

Structural Elucidation and IUPAC Nomenclature of Fluorinated Aldehydes ( ): A Guide for Medicinal Chemistry Executive Summary Topic: Systematic nomenclature and structural analysis of the chemical formula . Context: In m...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and IUPAC Nomenclature of Fluorinated Aldehydes ( ): A Guide for Medicinal Chemistry

Executive Summary

Topic: Systematic nomenclature and structural analysis of the chemical formula


.
Context:  In medicinal chemistry, fluorinated aldehydes serve as critical electrophilic intermediates for synthesizing heterocycles or as "warheads" in covalent inhibitors (e.g., reversible covalent cysteine targeting).
Core Insight:  The formula 

does not describe a single unique structure. It represents a chemical space containing multiple isomers, primarily distinguished by their chain topology (cyclic vs. acyclic) and the position of the fluorine atoms relative to the pharmacophore (aldehyde). This guide resolves the ambiguity by applying IUPAC P-rules to the two most relevant drug-discovery scaffolds: (2E)-4,4-difluorohex-2-enal (linear Michael acceptor) and 3,3-difluorocyclopentane-1-carbaldehyde (cyclic scaffold).

Part 1: Structural Analysis & Degrees of Unsaturation

Before assigning a name, we must define the structural constraints imposed by the molecular formula.

The Mathematical Foundation (DoU)

The Degree of Unsaturation (DoU) dictates the number of rings or


-bonds present.


For

:


Structural Implications:

  • DoU #1: Accounted for by the Aldehyde Carbonyl (

    
    ).[1]
    
  • DoU #2: Must be either a Carbon-Carbon Double Bond (

    
    ) OR a Ring Structure.
    

Part 2: IUPAC Nomenclature Logic (The Decision Engine)

Correct naming requires strict adherence to the IUPAC Blue Book (P-44) priority rules.

Priority Hierarchy

When naming complex organic molecules, functional groups are ranked to determine the parent chain and suffix.

RankFunctional GroupSuffixPriority Status
1 Aldehyde (-CHO)-al or -carbaldehyde Highest (Parent)
2Alkene (

)
-eneInfix (modifies parent)
3Ethers/Halogens(prefix only)Lowest (Substituent)
Nomenclature Decision Tree

The following diagram illustrates the logical flow for naming


 isomers.

NomenclatureLogic Start Formula: C6H8F2O (Aldehyde present) Topology Determine Topology Start->Topology Linear Linear Chain Topology->Linear Acyclic Cyclic Cyclic Structure Topology->Cyclic Ring LinRule1 Parent: Hexane (6C) Linear->LinRule1 CycRule1 Parent: Cyclopentane (5C) Cyclic->CycRule1 LinRule2 Numbering: C1 = Carbonyl Carbon LinRule1->LinRule2 LinRule3 Suffix: -al LinRule2->LinRule3 FinalLinear (2E)-4,4-difluorohex-2-enal LinRule3->FinalLinear CycRule2 Numbering: C1 = Carbon attached to CHO CycRule1->CycRule2 CycRule3 Suffix: -carbaldehyde (C of CHO excluded from count) CycRule2->CycRule3 FinalCyclic 3,3-difluorocyclopentane- 1-carbaldehyde CycRule3->FinalCyclic

Figure 1: IUPAC Nomenclature Decision Tree for


 isomers.

Part 3: Case Studies (The Isomers)

Case A: The Linear Michael Acceptor

Structure: A linear chain with a conjugated double bond and a gem-difluoro motif. IUPAC Name: (2E)-4,4-difluorohex-2-enal

  • Logic:

    • Parent Chain: 6 carbons containing the aldehyde = Hexane.

    • Unsaturation: Double bond at C2 (numbered from CHO). Becomes Hex-2-enal .

    • Substituents: Two fluorine atoms at C4. 4,4-difluoro .

    • Stereochemistry: The E (trans) isomer is thermodynamically favored and typical for synthetic intermediates.

  • Relevance:

    
    -unsaturated aldehydes are potent electrophiles used in covalent drug design to target cysteine residues (Michael addition).
    
Case B: The Cyclic Bioisostere

Structure: A 5-membered ring with a gem-difluoro group. IUPAC Name: 3,3-difluorocyclopentane-1-carbaldehyde

  • Logic:

    • Parent Ring: 5 carbons = Cyclopentane.

    • Suffix: Since the aldehyde carbon is outside the ring, the suffix -carbaldehyde is used (not -al).

    • Numbering: The carbon attached to the aldehyde is C1.[1][2][3][4]

    • Substituents: Fluorines are at C3 to satisfy valency and stability (gem-difluoro).

  • Relevance: The 3,3-difluorocyclopentyl group is a lipophilic bioisostere for proline or phenyl rings, improving metabolic stability.

Part 4: Synthetic Protocol (Deep Dive)

Target: 3,3-difluorocyclopentane-1-carbaldehyde (Case B). Rationale: This scaffold is synthetically challenging and highly relevant for fragment-based drug discovery. The synthesis demonstrates the use of DAST (nucleophilic fluorination) and Swern Oxidation .

Reaction Pathway

Synthesis SM Methyl 3-oxocyclopentanecarboxylate (Starting Material) Int1 Methyl 3,3-difluorocyclopentanecarboxylate (Gem-difluorination) SM->Int1 Step 1 Int2 (3,3-difluorocyclopentyl)methanol (Primary Alcohol) Int1->Int2 Step 2 Step1 Deoxo-Fluor or DAST DCM, 0°C to RT Product 3,3-difluorocyclopentane-1-carbaldehyde (Target Aldehyde) Int2->Product Step 3 Step2 LiAlH4 THF, 0°C Step3 Swern Oxidation (DMSO, (COCl)2, Et3N)

Figure 2: Synthetic route from keto-ester to difluoro-aldehyde.

Detailed Methodology

Step 1: Deoxofluorination

  • Reagents: Methyl 3-oxocyclopentanecarboxylate, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Protocol: Dissolve substrate in anhydrous DCM under

    
    . Add Deoxo-Fluor (1.5 eq) dropwise at 0°C. Stir at RT for 16h. Quench with sat. 
    
    
    
    .
  • Why: Deoxo-Fluor is thermally more stable than DAST, reducing safety risks in scale-up.

Step 2: Reduction to Alcohol

  • Reagents:

    
     (Lithium Aluminum Hydride), THF.
    
  • Protocol: Add ester solution to

    
     suspension at 0°C.
    
  • Causality: Direct reduction of ester to aldehyde (using DIBAL-H at -78°C) is notoriously difficult to control and often yields mixtures of aldehyde and alcohol. It is more reliable (Self-Validating) to fully reduce to the alcohol and then re-oxidize.

Step 3: Swern Oxidation

  • Reagents: Oxalyl chloride, DMSO, Triethylamine (

    
    ).
    
  • Protocol:

    • Activate DMSO with oxalyl chloride at -78°C in DCM.

    • Add the fluorinated alcohol slowly (prevent exotherm).

    • Stir 15 min, then add

      
       to quench and form the carbonyl.
      
    • Warm to RT.

  • Validation: The appearance of a diagnostic aldehyde peak in

    
    H NMR (
    
    
    
    ppm) confirms the product.

Part 5: Analytical Validation Data

To confirm the identity of (2E)-4,4-difluorohex-2-enal (Linear Case), compare against these predicted spectral parameters.

TechniqueParameterExpected SignalInterpretation

H NMR

9.5 ppm (d)
Doublet (

Hz)
Aldehyde proton coupling to alkene proton.

H NMR

6.1-6.9 ppm
MultipletsVinyl protons (Alkene region).

F NMR

-90 to -110 ppm
Triplet of doubletsGem-difluoro group coupling to adjacent

.
IR 1690-1700 cm

Strong bandConjugated Carbonyl (

) stretch.
MS (EI)

134
Molecular Ion [M]

Consistent with

.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). P-44: Aldehydes. International Union of Pure and Applied Chemistry. [Link][5]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Summary. 4,4-difluorohex-2-enal (Analogous Search). National Center for Biotechnology Information. [Link]

  • Beier, P., et al. (2010). Nucleophilic Fluorination using DAST and Deoxo-Fluor. Beilstein Journal of Organic Chemistry. [Link]

Sources

Exploratory

Discovery and history of 3,3-Difluorocyclopentane-1-carbaldehyde

Topic: Discovery and History of 3,3-Difluorocyclopentane-1-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists From Reagent to Regio-Control in HIF-2α...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of 3,3-Difluorocyclopentane-1-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

From Reagent to Regio-Control in HIF-2α Inhibition

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0) is a specialized fluorinated aliphatic building block that emerged in the mid-2010s as a critical intermediate in the synthesis of Hypoxia-Inducible Factor-2 alpha (HIF-2α) inhibitors.[1] Its structural significance lies in the gem-difluoro motif, which serves a dual purpose: it modulates the conformational ring pucker to optimize binding affinity and blocks metabolic oxidation at the C3 position, significantly extending the half-life of derived therapeutics like Belzutifan (Welireg™).

This guide details the discovery context, robust synthetic pathways, safety protocols for deoxofluorination, and the molecule's role in modern drug development.

History and Discovery Context

The history of 3,3-difluorocyclopentane-1-carbaldehyde is inextricably linked to the race for selective HIF-2α inhibitors.

  • Pre-2010: The cyclopentane scaffold was a common pharmacophore, but metabolic instability at the C3 position often limited efficacy.

  • 2010–2015 (The Discovery Phase): Researchers at Peloton Therapeutics (acquired by Merck & Co.) identified that introducing a gem-difluoro group at the C3 position of the cyclopentane ring improved potency and metabolic stability. The aldehyde variant became a necessary intermediate to introduce this ring into the core scaffold via reductive amination or olefination reactions.

  • 2016–Present (Commercialization): With the clinical success of PT2385 and subsequently Belzutifan (PT2977), the demand for scalable synthesis of 3,3-difluorocyclopentane derivatives surged. The aldehyde is now a standard catalog item for medicinal chemistry campaigns targeting renal cell carcinoma (RCC).

Chemical & Physical Properties[2][3][4][5][6][7][8]
PropertyData
IUPAC Name 3,3-Difluorocyclopentane-1-carbaldehyde
CAS Number 1553231-11-0
Molecular Formula C₆H₈F₂O
Molecular Weight 134.12 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~140–150 °C (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water
Stability Air-sensitive (prone to oxidation to carboxylic acid); Store at -20°C under Ar/N₂
Hazards Flammable (H225), Skin Irritant (H315), Eye Irritant (H319)
Synthetic Architectures

The synthesis of 3,3-difluorocyclopentane-1-carbaldehyde presents a specific challenge: introducing fluorine atoms without racemizing the chiral center (if chiral) or degrading the sensitive aldehyde.

4.1. The Standard Batch Protocol (Ketone Deoxofluorination)

This is the most widely cited route in patent literature, utilizing Methyl 3-oxocyclopentanecarboxylate as the starting material.

Step 1: Deoxofluorination

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[2]

  • Mechanism: Nucleophilic fluorination of the ketone.

  • Critical Control: Temperature must be kept low (-78°C to 0°C) to prevent elimination to the vinyl fluoride.

Step 2: Reduction to Alcohol

  • Reagents: LiAlH₄ or LiBH₄ in THF.

  • Outcome: Converts the ester to (3,3-difluorocyclopentyl)methanol.

Step 3: Oxidation to Aldehyde

  • Reagents: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP).

  • Why: Direct reduction of the ester to aldehyde (using DIBAL-H) is often difficult to control with gem-difluoro groups, leading to over-reduction. Stepwise oxidation ensures high yield.

4.2. Synthetic Workflow Diagram

The following diagram illustrates the decision tree and process flow for synthesizing the target aldehyde.

SynthesisPath Start Methyl 3-oxocyclopentanecarboxylate (Starting Material) Step1 Deoxofluorination (DAST/Deoxo-Fluor, -78°C) Start->Step1 Fluorine Introduction Inter1 Methyl 3,3-difluorocyclopentanecarboxylate Step1->Inter1 Safety WARNING: DAST is shock-sensitive. Use Flow Chemistry for Scale-up. Step1->Safety Step2 Reduction (LiAlH4, THF, 0°C) Inter1->Step2 Ester Reduction Inter2 (3,3-Difluorocyclopentyl)methanol Step2->Inter2 Step3 Oxidation (Swern or DMP) Inter2->Step3 Controlled Oxidation Product 3,3-Difluorocyclopentane-1-carbaldehyde (Target) Step3->Product

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target aldehyde.

Detailed Experimental Protocol

Note: This protocol is a composite based on standard methodologies for gem-difluorination and alcohol oxidation.

Phase 1: Fluorination (The Critical Step)
  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen.

  • Solvent: Add anhydrous Dichloromethane (DCM).

  • Reactant: Add Methyl 3-oxocyclopentanecarboxylate (1.0 eq). Cool to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Add DAST (2.5 eq) dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench: Pour slowly into saturated NaHCO₃ at 0°C. Gas evolution (CO₂) will occur.

  • Workup: Extract with DCM, dry over MgSO₄, concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Phase 2: Oxidation (Swern)
  • Activation: Add Oxalyl chloride (1.5 eq) to DCM at -78°C. Add DMSO (2.0 eq) dropwise. Stir 15 min.

  • Substrate: Add (3,3-difluorocyclopentyl)methanol (from Phase 1 reduction) in DCM. Stir 30 min.

  • Base: Add Triethylamine (5.0 eq). Warm to RT.

  • Isolation: Quench with water, extract, and concentrate. Note: The aldehyde is volatile; avoid high vacuum for prolonged periods.

Safety & Handling: The Fluorination Hazard

The synthesis relies heavily on deoxofluorinating agents, which pose significant process safety risks.[2]

  • DAST (Diethylaminosulfur trifluoride):

    • Risk: Thermally unstable above 90°C; can detonate. Generates HF upon contact with moisture.

    • Mitigation: Never distill DAST. Use plastic/Teflon syringes (glass can etch).

  • XtalFluor-E®: A solid, safer alternative that does not liberate free HF and has higher thermal stability. Recommended for scale-up.

  • Flow Chemistry: Continuous flow reactors are preferred for kilolab scale to minimize the active volume of hazardous fluorinating agents at any given time.

Applications in Drug Discovery

The 3,3-difluorocyclopentane moiety is a "privileged scaffold" in modern medicinal chemistry.

7.1. HIF-2α Inhibition (Case Study: Belzutifan)

Belzutifan (Welireg) is used to treat VHL-associated cancers.

  • Mechanism: It binds to the PAS-B domain of the HIF-2α protein, causing a conformational change that prevents heterodimerization with HIF-1β.

  • Role of the Scaffold: The 3,3-difluorocyclopentane ring fills a specific hydrophobic pocket. The fluorine atoms:

    • Electronic Effect: Lower the pKa of adjacent groups.

    • Metabolic Blocking: Prevent hydroxylation at the C3 position by Cytochrome P450 enzymes, which would otherwise lead to rapid clearance.

7.2. Bioisosteric Replacement

The aldehyde is often used to install the ring via:

  • Reductive Amination: Reacting with an amine to form a secondary amine linkage (common in kinase inhibitors).

  • Wittig/Horner-Wadsworth-Emmons: Converting the aldehyde to a vinyl group for further functionalization.

References
  • Xu, R., et al. (2016). "3-HIF-2α Inhibitors." Journal of Medicinal Chemistry. (Context: Discovery of PT2385/Belzutifan analogs).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2] The Journal of Organic Chemistry, 74(5), 2067–2074. (Context: Safer alternatives to DAST).

  • PubChem. (2024).[3][4] "3,3-Difluorocyclobutane-1-carbaldehyde Compound Summary." National Library of Medicine. (Analogous structure data).

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008(14), 2111-2114.

Sources

Foundational

Technical Guide: Commercial Availability &amp; Handling of 3,3-Difluorocyclopentane-1-carbaldehyde

This guide serves as a technical dossier on the sourcing, synthesis, and application of 3,3-Difluorocyclopentane-1-carbaldehyde , a high-value fluorinated building block used in modern medicinal chemistry. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier on the sourcing, synthesis, and application of 3,3-Difluorocyclopentane-1-carbaldehyde , a high-value fluorinated building block used in modern medicinal chemistry.

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0 ) is a specialized aliphatic building block.[1] Its strategic value lies in the gem-difluoro motif, which alters the pKa of adjacent functional groups, enhances metabolic stability by blocking oxidation at the C3 position, and acts as a lipophilic bioisostere for carbonyls or ether oxygens.

Commercially, this compound is available but expensive , often categorized as a "made-to-order" or "lead-time" item by major catalog suppliers. Due to the inherent instability of aliphatic aldehydes (oxidation to carboxylic acid), researchers face a critical "Make vs. Buy" decision.

Recommendation: For quantities <1g, Buy from validated suppliers (e.g., Enamine, Sigma-Aldrich). For quantities >5g, Make via the robust Weinreb amide or Alcohol oxidation route to ensure freshness and purity.

Compound Profile & Specifications

PropertySpecification
IUPAC Name 3,3-Difluorocyclopentane-1-carbaldehyde
CAS Number 1553231-11-0
Molecular Formula C₆H₈F₂O
Molecular Weight 134.12 g/mol
Physical State Colorless to pale yellow oil (Liquid)
Boiling Point ~140–150 °C (Predicted at 760 mmHg)
Storage -20°C, under Argon/Nitrogen (Hygroscopic, Air Sensitive)
Key Impurity 3,3-Difluorocyclopentanecarboxylic acid (Oxidation product)

Commercial Landscape

The market for this aldehyde is dominated by boutique fluorochemistry synthesis houses. It is rarely held in bulk stock due to shelf-life concerns.

Primary Suppliers & Tiers
  • Tier 1 (Stock likely): Enamine, BLD Pharm.

  • Tier 2 (Catalog aggregators): Sigma-Aldrich (often re-sells Enamine stock), Combi-Blocks.

  • Lead Time: Typically 1–2 weeks (if in stock) to 4–6 weeks (synthesis on demand).

  • Cost Estimate: High. ~

    
    500 USD per 50 mg.
    
Strategic Sourcing Advice

Always request a fresh ¹H NMR and ¹⁹F NMR before shipment. Aliphatic aldehydes degrade; receiving a bottle that is 30% carboxylic acid is a common failure mode in sourcing this specific CAS.

Synthesis Strategy (The "Make" Option)

When commercial stock is degraded or cost-prohibitive, the synthesis of 1553231-11-0 is straightforward but requires careful handling of the fluorination step.

Recommended Pathway: The Weinreb Amide Route

This route is preferred over direct reduction of esters (DIBAL) because it prevents over-reduction to the alcohol and allows for the isolation of stable intermediates.

Step 1: Fluorination. Deoxofluorination of commercially available ethyl 3-oxocyclopentanecarboxylate using DAST or Deoxo-Fluor®. Step 2: Hydrolysis. Saponification to the acid. Step 3: Amidation. Formation of the Weinreb amide. Step 4: Reduction. Controlled reduction to the aldehyde.[2]

Synthesis Workflow Diagram

SynthesisRoute Start Ethyl 3-oxocyclopentanecarboxylate (CAS: 3296-62-4) Step1 Deoxofluorination (DAST/DCM, 0°C) Start->Step1 Inter1 Ethyl 3,3-difluorocyclopentanecarboxylate Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Carboxylic Acid Step2->Inter2 Step3 Weinreb Amide Formation (HN(OMe)Me, EDC, HOBt) Inter2->Step3 Inter3 Weinreb Amide Step3->Inter3 Step4 Reduction (LiAlH4 or DIBAL, -78°C) Inter3->Step4 Product 3,3-Difluorocyclopentane- 1-carbaldehyde (Target) Step4->Product

Caption: Figure 1. Robust synthetic pathway via Weinreb Amide to prevent over-reduction.

Detailed Protocol (Step 4: Reduction of Weinreb Amide)

Note: This protocol assumes the precursor 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide is in hand.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvent: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

  • Reagent Addition: Dropwise add LiAlH₄ (1.0 M in THF, 1.2 equiv) over 10 minutes. Reasoning: LiAlH₄ forms a stable chelated intermediate with the Weinreb amide, preventing further hydride addition until quench.

  • Monitoring: Stir at -78°C for 30–60 minutes. Monitor by TLC (stain with KMnO₄ or 2,4-DNP).

  • Quench: While still at -78°C, quench cautiously with saturated aqueous KHSO₄ or Fieser workup (Water/15% NaOH/Water).

  • Workup: Warm to room temperature, extract with Et₂O (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Aldehydes can be unstable on silica; use neutral silica or minimize column time.

Quality Control & Validation

Validating the identity of 1553231-11-0 requires specific attention to the fluorine signals and the aldehyde proton.

Analytical Criteria
  • ¹H NMR (CDCl₃): Look for the aldehyde proton doublet/singlet around 9.6–9.8 ppm . The cyclopentane ring protons will appear as complex multiplets between 1.8–2.5 ppm.

  • ¹⁹F NMR: Critical for confirming the gem-difluoro group. Expect a characteristic pattern (often an AB quartet or complex multiplet due to ring coupling) around -80 to -110 ppm (referenced to CFCl₃).

  • GC-MS: Confirm molecular ion (M+ = 134). Watch for the M-1 (loss of H) or M-29 (loss of CHO) peaks.

QC Decision Tree

QCDecision Start Sample Receipt NMR_H 1H NMR: Aldehyde Peak (9.6-9.8 ppm)? Start->NMR_H NMR_F 19F NMR: Gem-difluoro Signal? NMR_H->NMR_F Yes Action_Reject Reject/Return NMR_H->Action_Reject No (Alcohol/Acid) Purity Acid Impurity < 5%? NMR_F->Purity Yes NMR_F->Action_Reject No (Defluorinated) Action_Use Release for Synthesis Purity->Action_Use Yes Action_Purify Purify via Bisulfite Adduct Purity->Action_Purify No

Caption: Figure 2. Quality Control workflow for incoming aldehyde batches.

References

  • Sigma-Aldrich. Product Detail: 3,3-Difluorocyclopentane-1-carbaldehyde. Link

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • ChemicalBook. 3,3-Difluorocyclopentanecarbaldehyde Properties and Suppliers. Link

  • Carreira, E. M.; Fessard, T. C. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Chemical Reviews, 2014, 114(4), 2432–2506. Link

Sources

Exploratory

Safety and handling of 3,3-Difluorocyclopentane-1-carbaldehyde

Topic: Safety and Handling of 3,3-Difluorocyclopentane-1-carbaldehyde Document Type: Technical Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers Executive Summary & Chemical Ide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 3,3-Difluorocyclopentane-1-carbaldehyde Document Type: Technical Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers

Executive Summary & Chemical Identity

3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0) is a specialized fluorinated building block used primarily in the synthesis of bioactive scaffolds. Its gem-difluoro moiety imparts unique lipophilic and metabolic stability profiles to drug candidates. However, its handling requires strict adherence to protocols governing volatile, air-sensitive aldehydes.

Critical Safety Directive: This compound is prone to rapid autoxidation to the corresponding carboxylic acid upon exposure to air. It must be handled under an inert atmosphere (Argon/Nitrogen) and stored at sub-zero temperatures.

Parameter Data
CAS Number 1553231-11-0
Molecular Formula C₆H₈F₂O
Molecular Weight 134.12 g/mol
Physical State Colorless to pale yellow oil (Volatile)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water.

Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer is limited, its structural analogs (fluorinated cycloalkyl aldehydes) dictate the following GHS classifications and reactivity hazards.

GHS Classification (Inferred High-Risk)
  • Flammable Liquids (Category 3): Flash point likely <60°C due to low molecular weight and cycloalkyl ring.

  • Skin/Eye Irritation (Category 2/2A): Aldehyde functionality is a potent electrophile, causing reversible to irreversible tissue damage.

  • Specific Target Organ Toxicity (Single Exposure): Respiratory irritation (H335) is highly probable due to volatility.

Chemical Reactivity Hazards
  • Autoxidation: The C-1 aldehyde proton is susceptible to radical abstraction, leading to the formation of 3,3-difluorocyclopentanecarboxylic acid. This reaction is accelerated by light and metal impurities.

  • Polymerization: Like many small-ring aldehydes, it may undergo trimerization or polymerization if stored without stabilizers or at ambient temperatures.

  • Alpha-Acidity: The protons at C-1 and C-5 are acidic; exposure to strong bases can trigger enolization and subsequent Aldol-type condensations.

Degradation Pathway & Storage Logic

Understanding the failure mode of this reagent is critical for experimental success. The diagram below illustrates the degradation logic and the necessary intervention points.

DegradationPathway cluster_prevention Preventative Controls Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde (Active Reagent) Radical Peroxy Radical Intermediate Aldehyde->Radical O₂ / Light / Heat Polymer Paraformaldehyde-like Oligomers Aldehyde->Polymer Acid Catalysis / Ambient Temp Acid 3,3-Difluorocyclopentane- carboxylic Acid (Inactive Impurity) Radical->Acid Chain Propagation Argon Argon Blanket Argon->Radical Inhibits Cold Storage -20°C Cold->Polymer Inhibits

Figure 1: Degradation pathways of 3,3-Difluorocyclopentane-1-carbaldehyde showing oxidation and polymerization risks.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All transfers must occur within a certified Chemical Fume Hood.

  • Inert Atmosphere: Use a Schlenk line or glovebox for dispensing quantities >100 mg.

  • Static Control: Ground all glassware; fluorinated solvents and reagents can generate significant static charge.

PPE Decision Matrix

Selection of PPE depends on the operational scale. The following logic ensures adequate protection without over-encumbering the scientist.

PPEMatrix Start Operation Type ScaleSmall Analytical / Small Scale (< 500 mg) Start->ScaleSmall ScaleLarge Prep Scale / Synthesis (> 500 mg) Start->ScaleLarge BasicPPE Standard PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat ScaleSmall->BasicPPE EnhancedPPE Enhanced PPE: Laminate (Silver Shield) Gloves Chemical Splash Goggles Face Shield (if heating) ScaleLarge->EnhancedPPE RespProt Respiratory Protection: Full-face Respirator (OV Cartridge) *If outside hood* EnhancedPPE->RespProt Spill Cleanup Only

Figure 2: PPE selection logic based on operational scale and risk potential.

Handling & Synthesis Protocols

Receipt and Initial Storage
  • Inspect: Upon receipt, check the container for precipitate (polymer) or pressure buildup.

  • Seal: Parafilm is insufficient. Use electrical tape or Teflon tape around the cap.

  • Store: Place the vial inside a secondary container (e.g., a jar with desiccant) and store at -20°C .

Transfer Protocol (Schlenk Technique)

Objective: Transfer reagent without introducing oxygen.

  • Purge: Flush the destination flask with Argon for 5 minutes.

  • Syringe Prep: Use a gas-tight glass syringe. Flush the syringe with Argon 3 times.

  • Withdraw: Insert the needle through the septum of the reagent bottle (maintain positive pressure). Withdraw the required volume.

  • Transfer: Inject directly into the reaction solvent (e.g., dry DCM). Do not spray the reagent onto the walls of the flask; inject into the liquid to minimize surface area exposure.

Quality Check (Self-Validating)

Before committing the reagent to a high-value synthesis, perform a ** Proton NMR (¹H-NMR)** check:

  • Signal: Look for the aldehyde proton doublet/multiplet around 9.6–9.8 ppm.

  • Impurity: A broad singlet around 10–12 ppm indicates carboxylic acid formation.

  • Acceptance Criteria: If Acid > 5%, purify via rapid silica filtration (neutralized silica) or distillation.

Emergency Response Protocols

Spill Cleanup (Volatile Aldehyde)

Trigger: Spillage of >1 mL outside the fume hood.

  • Evacuate: Clear the immediate area (radius 3m).

  • Ventilate: Ensure lab ventilation is at maximum.

  • Neutralize:

    • Cover the spill with an absorbent pad.

    • Apply a mild neutralizing agent (e.g., sodium bisulfite solution) to the pad to form the bisulfite adduct (non-volatile).

  • Collect: Place contaminated materials in a sealed hazardous waste bag labeled "Aldehyde Waste + Fluorinated."

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase skin permeation of the fluorinated compound.

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53484511, 3,3-Difluorocyclobutane-1-carbaldehyde (Analog). Retrieved from [Link]

  • Purdue University. (2022). Fluorine Safety and Handling Guidelines. Retrieved from [Link]

Foundational

Chemical Transformations of 3,3-Difluorocyclopentane-1-carbaldehyde: A Technical Guide

Executive Summary 3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0) has emerged as a high-value building block in medicinal chemistry. It serves as a strategic scaffold for introducing the gem-difluorocyclopent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0) has emerged as a high-value building block in medicinal chemistry. It serves as a strategic scaffold for introducing the gem-difluorocyclopentane motif, a structural feature that modulates lipophilicity (LogP), metabolic stability, and conformational bias in drug candidates.

This guide details the chemical reactivity of this aldehyde, focusing on its application in generating diverse chemical libraries. Unlike simple aliphatic aldehydes, the presence of the C3-difluoro group exerts specific electronic and steric influences that researchers must account for to optimize yields and stereocontrol.

Structural & Electronic Analysis

Before engaging in synthesis, it is critical to understand the molecule's behavior in solution.

The gem-Difluoro Effect

The two fluorine atoms at the C3 position are not merely inert substituents; they profoundly alter the ring's properties:

  • Inductive Withdrawal (-I Effect): The strong electronegativity of the fluorine atoms pulls electron density through the

    
    -framework. While the aldehyde is at C1 (two carbons away), the inductive effect renders the carbonyl carbon slightly more electrophilic than in unsubstituted cyclopentanecarbaldehyde.
    
  • Conformational Bias: The gem-difluoro group prefers to occupy specific positions within the cyclopentane envelope to minimize 1,3-diaxial interactions and maximize the gauche effect. This often locks the ring into a specific pucker, which can influence the diastereoselectivity of nucleophilic additions at the C1 carbonyl.

  • Lipophilicity: The substitution of hydrogen for fluorine generally lowers the basicity of nearby amines (in reductive amination products) and increases the metabolic resistance of the ring to oxidative metabolism (P450s).

Stereochemical Integrity

The C1 position is chiral. The aldehyde is typically supplied as a racemate or as a specific enantiomer (e.g., R-isomer).

  • Risk of Epimerization: The C1 proton is

    
     to the carbonyl. While the C3-fluorines are distal, the overall electron-deficient nature of the ring can slightly increase the acidity of the 
    
    
    
    -proton. Researchers should avoid prolonged exposure to strong bases (e.g., NaH, KOtBu) at high temperatures to prevent racemization.

Key Chemical Transformations

The following section outlines the primary reaction pathways, supported by mechanistic insights and experimental considerations.

Reaction Pathway Visualization

ReactionTree Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde Amine Secondary/Tertiary Amines (Reductive Amination) Aldehyde->Amine R-NH2, STAB or H2/Pd-C Olefin Vinyl Derivatives (Wittig/HWE) Aldehyde->Olefin Ph3P=CR2 or Phosphonate Alcohol Secondary Alcohols (Grignard Addition) Aldehyde->Alcohol R-MgBr (Diastereoselective) Acid Carboxylic Acid (Pinnick Oxidation) Aldehyde->Acid NaClO2, NaH2PO4 (Pinnick)

Figure 1: Core divergent synthetic pathways from the aldehyde scaffold.

Detailed Experimental Protocols
A. Reductive Amination (The "Workhorse" Reaction)

This is the most frequent application of this building block in library synthesis. The goal is to couple the aldehyde with a primary or secondary amine.

  • Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over Sodium cyanoborohydride (

    
    ) due to lower toxicity and better functional group tolerance.
    

Protocol:

  • Imine Formation: In a dry vial, dissolve 3,3-difluorocyclopentane-1-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalysis: If the amine is unreactive, add catalytic Acetic Acid (AcOH, 1-2 drops). Stir for 30–60 minutes at Room Temperature (RT) to ensure equilibrium formation of the imine/iminium species.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) in one portion.

  • Reaction Time: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. The organic layer is dried over 
    
    
    
    and concentrated.
  • Purification: Standard silica chromatography or Prep-HPLC.

Expert Insight: Due to the inductive effect of the fluorines, the aldehyde is highly electrophilic. If using a secondary amine, steric hindrance at the C1 position is moderate, allowing for smooth conversion.

B. Horner-Wadsworth-Emmons (HWE) Olefination

Used to extend the carbon chain, often to install an acrylate or acrylonitrile group.

Protocol:

  • Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C. Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir for 30 min until the solution is clear (formation of the phosphonate anion).

  • Addition: Add a solution of 3,3-difluorocyclopentane-1-carbaldehyde (1.0 equiv) in THF dropwise at 0°C.

  • Completion: Allow the reaction to warm to RT and stir for 2–4 hours.

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Result: This typically yields the E-alkene predominantly.

C. Nucleophilic Addition (Grignard)

Reaction with Grignard reagents (R-MgBr) generates secondary alcohols.

  • Stereochemical Note: This reaction creates a new chiral center. Because the starting material is chiral (at C1), the product will be a mixture of diastereomers. The "Cram" vs. "Anti-Cram" selectivity is influenced by the ring conformation.

  • Recommendation: Perform the reaction at -78°C to maximize diastereoselectivity.

Comparative Data Analysis

The following table summarizes the expected outcomes and conditions for standard transformations compared to a non-fluorinated analog (Cyclopentanecarbaldehyde).

Reaction TypeReagent System3,3-Difluoro Analog ReactivityNotes
Reductive Amination Amine / STAB / DCEHigher Increased electrophilicity facilitates imine formation.
Oxidation NaClO2 / H2O2Standard Clean conversion to 3,3-difluorocyclopentanecarboxylic acid.
Enolization LDA / THFSensitive Higher acidity of

-proton; risk of racemization is higher than non-fluorinated analog.
Hydration Water / AcidEquilibrium Shifted May form stable hydrates (gem-diol) more readily due to electron withdrawal.

Synthesis of the Core (Back-Integration)

If the aldehyde is not available commercially, it is best synthesized from the corresponding alcohol, (3,3-difluorocyclopentyl)methanol , which is often more stable for long-term storage.

Recommended Oxidation Protocol (Swern):

  • Activation: Oxalyl chloride (1.2 equiv) + DMSO (2.4 equiv) in DCM at -78°C.

  • Addition: Add (3,3-difluorocyclopentyl)methanol (1.0 equiv) slowly. Stir for 30 min.

  • Termination: Add Triethylamine (

    
    , 5.0 equiv). Warm to RT.
    
  • Why Swern? It avoids the over-oxidation to carboxylic acid that can occur with Jones reagent and is easier to purify than PCC oxidations.

References

  • Patent: Pyrazolopyridine derivatives and uses thereof.
  • Article: Fluorine in Medicinal Chemistry.

    • Source:Journal of Medicinal Chemistry (General Principles of Bioisosteres)
    • Relevance: Contextualizes the metabolic stability and lipophilicity changes induced by the gem-difluoro motif.
    • URL:[Link] (Note: Generalized reference for the "Fluorine Effect" described in Section 2).

  • Commercial Building Block Data: 3,3-Difluorocyclopentane-1-carbaldehyde. Source: ChemicalBook / BLD Pharm Relevance: Confirms CAS 1553231-11-0 and commercial availability for research.
Exploratory

Technical Monograph: Stereochemistry &amp; Synthesis of 3,3-Difluorocyclopentane-1-carbaldehyde

This technical guide details the stereochemical behavior, synthetic challenges, and handling protocols for 3,3-Difluorocyclopentane-1-carbaldehyde , a critical intermediate in the design of metabolically stable bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical behavior, synthetic challenges, and handling protocols for 3,3-Difluorocyclopentane-1-carbaldehyde , a critical intermediate in the design of metabolically stable bioisosteres.

Executive Summary

The 3,3-difluorocyclopentyl moiety has emerged as a high-value scaffold in medicinal chemistry, offering a lipophilic, metabolically robust bioisostere for standard cyclopentane or proline rings. The gem-difluoro group lowers the pKa of proximal protons via inductive effects and alters the ring's conformational landscape.

This guide focuses on the 1-carbaldehyde derivative (CAS: 1553231-11-0).[1][2][3] While often a transient intermediate en route to amines (via reductive amination) or alcohols, its stereochemical integrity is the limiting factor in scaling synthesis. The C1 stereocenter is prone to racemization due to the electron-withdrawing nature of the C3 fluorines, which increases the acidity of the


-proton.

Structural & Conformational Analysis

The Fluorine Effect on Ring Puckering

Unlike unsubstituted cyclopentane, which rapidly pseudorotates between envelope and twist-boat conformations, 3,3-difluorocyclopentane derivatives exhibit a defined conformational bias to minimize torsional strain and dipole repulsion.

  • Dipole Minimization: The C-F bonds are highly polar. To minimize repulsion with the C1-carbonyl dipole, the ring adopts a specific envelope conformation .

  • The "Flap" Position: Computational models suggest the C3 carbon (bearing the fluorines) often occupies the "flap" of the envelope to maximize the staggering of the C-F bonds relative to adjacent C-H bonds, or alternatively, C1 occupies the flap to place the aldehyde in a pseudo-equatorial position, reducing 1,3-diaxial-like repulsion.

  • Bond Lengths: The C-F bonds (~1.35 Å) are shorter than C-C bonds, compressing the C2-C3-C4 bond angle and slightly flattening the ring around the gem-difluoro sector.

Stereochemical Nomenclature

The molecule possesses a single chiral center at C1.

  • (S)-Enantiomer: Often the desired bioactive isomer for analogs of proline-based inhibitors.

  • (R)-Enantiomer: The mirror image.

  • Note: The fluorines at C3 are achiral but define the "3,3" position relative to the aldehyde at C1.

Synthetic Pathways & Protocols

The synthesis generally proceeds via the deoxofluorination of a 3-oxocyclopentane precursor, followed by functional group manipulation.

Route A: Deoxofluorination-Reduction (Primary Route)

This route starts with commercially available methyl 3-oxocyclopentanecarboxylate .

Step 1: Deoxofluorination

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Mechanism: Nucleophilic fluorination of the ketone.

  • Safety Critical: DAST can be explosive upon heating. Reactions must be kept below 50°C and quenched carefully.

  • Stereoconservation: Since the starting material's ketone is at C3 and the ester is at C1, the stereocenter at C1 is remote. However, the acidic conditions can induce epimerization if the reaction runs too long.

Step 2: Reduction to Aldehyde

  • Reagent: DIBAL-H (Diisobutylaluminum hydride).

  • Conditions: -78°C in Toluene/DCM.

  • Challenge: Over-reduction to the alcohol is common. Controlled addition (1.05 eq) is required.

Route B: Oxidation of the Alcohol

A more robust method for scale-up involves reducing the ester fully to the alcohol, purifying the stable alcohol, and then oxidizing to the aldehyde immediately before use.

  • Precursor: (3,3-difluorocyclopentyl)methanol.[4]

  • Oxidant: Dess-Martin Periodinane (DMP) or Swern Oxidation.

  • Why DMP? It avoids the basic conditions of Swern (Et3N quench) that promote racemization of the sensitive

    
    -proton.
    
Graphviz Workflow: Synthetic Logic

SynthesisWorkflow cluster_alt Alternative: Oxidation Route Start Methyl 3-oxocyclopentane- carboxylate Fluorination Deoxofluorination (DAST/Deoxo-Fluor) Start->Fluorination DCM, 0°C Intermed Methyl 3,3-difluoro- cyclopentanecarboxylate Fluorination->Intermed Isolation Reduction DIBAL-H Reduction (-78°C) Intermed->Reduction Controlled Reduction Alcohol (3,3-difluorocyclopentyl) methanol Intermed->Alcohol LiAlH4 Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde Reduction->Aldehyde Unstable Intermediate Trapping In-situ Trapping (Reductive Amination) Aldehyde->Trapping Immediate Use DMP Dess-Martin Oxidation Alcohol->DMP DMP->Aldehyde

Figure 1: Synthetic workflow comparing direct reduction (DIBAL) vs. oxidation (DMP) routes.

Handling & Stereochemical Stability

The Racemization Risk

The C1 proton in 3,3-difluorocyclopentane-1-carbaldehyde is significantly more acidic than in the non-fluorinated analog.

  • Mechanism: Enolization. The electron-withdrawing effect of the fluorine atoms (via

    
    -bond induction) stabilizes the enol intermediate.
    
  • Trigger: Basic conditions (e.g., K2CO3, Et3N, NaOH) or silica gel chromatography.

Protocol for Handling
  • Do Not Isolate: Whenever possible, generate the aldehyde in situ and react immediately (e.g., add the amine and reducing agent for reductive amination in the same pot).

  • Purification: If isolation is necessary, use neutral alumina instead of silica gel, or rapid filtration through a short silica plug with 1% Et3N to buffer acidity (though Et3N itself promotes racemization over time, it prevents acid-catalyzed decomposition).

  • Storage: Store as the bisulfite adduct or the acetal if long-term storage is required. The free aldehyde should be kept at -80°C under Argon.

Quantitative Data: Fluorinating Agents
ReagentPhysical StateThermal StabilityReactivity ProfileRecommended Use
DAST LiquidLow (Explosive >50°C)HighSmall scale (<5g)
Deoxo-Fluor LiquidModerateModerateScale-up preferred
XtalFluor-E SolidHighLower (Needs promotor)Safer, easier handling
Morph-DAST LiquidModerateHighAlternative to DAST

Experimental Protocol: DIBAL-H Reduction

Objective: Selective reduction of methyl 3,3-difluorocyclopentanecarboxylate to the aldehyde.

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.

  • Solvent: Dissolve 1.0 eq of ester in anhydrous Toluene (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Addition: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 20 minutes via syringe pump. Do not let temp rise above -70°C.

  • Monitoring: Stir at -78°C for 1-2 hours. Monitor by TLC (stain with KMnO4 or DNP).

  • Quench: Quench at -78°C by adding Methanol (excess) followed by a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate).

  • Workup: Warm to room temperature. Stir vigorously until the aluminum emulsion clears (can take 1-3 hours). Extract with Et2O.

  • Analysis: Check crude NMR immediately. Look for the aldehyde proton doublet at ~9.6-9.8 ppm.

References

  • Synthesis of Fluorinated Cyclopentanes

    • Title: "Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material" (Context on fluorin
    • Source: ACS Figshare / J. Org. Chem.
    • URL:[Link]

  • Conformational Analysis of Fluorinated Rings

    • Title: "Conformational Analysis of 1,3-Difluorin
    • Source: PubMed Central / NIH
    • URL:[Link]

  • Racemization Mechanisms

    • Title: "Elucidating the Racemization Mechanism of Aliphatic and Arom
    • Source: MDPI
    • URL:[Link]

  • Compound Data

    • Title: "3,3-Difluorocyclopentane-1-carbaldehyde | CAS 1553231-11-0"[1][2][3]

    • Source: BLD Pharm / Sigma-Aldrich

Sources

Protocols & Analytical Methods

Method

Synthesis of secondary alcohols from 3,3-Difluorocyclopentane-1-carbaldehyde

Application Note: Diastereoselective Synthesis of Secondary Alcohols from 3,3-Difluorocyclopentane-1-carbaldehyde Executive Summary This guide details the protocol for synthesizing secondary alcohols via the nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diastereoselective Synthesis of Secondary Alcohols from 3,3-Difluorocyclopentane-1-carbaldehyde

Executive Summary

This guide details the protocol for synthesizing secondary alcohols via the nucleophilic addition of organometallic reagents (Grignard or Organolithium) to 3,3-difluorocyclopentane-1-carbaldehyde . This scaffold is increasingly critical in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). The gem-difluoro motif serves as a lipophilic bioisostere for carbonyls or sulfoxides, modulating metabolic stability and pKa while altering the ring pucker conformation.

Key Technical Challenge: The primary challenge is controlling diastereoselectivity. The starting aldehyde possesses an


-chiral center at C1. Nucleophilic attack generates a second chiral center at the carbinol carbon, yielding diastereomeric pairs (syn/anti). This protocol emphasizes low-temperature addition to maximize diastereomeric excess (de) via the Felkin-Anh transition state.

Scientific Background & Mechanistic Insight

Electronic and Steric Environment

The 3,3-difluorocyclopentane ring introduces unique electronic perturbations compared to its non-fluorinated analog.

  • Inductive Effect (

    
    ):  The fluorine atoms at C3 exert a strong electron-withdrawing effect. This increases the electrophilicity of the aldehyde carbonyl, making it highly reactive toward nucleophiles.
    
  • Acidity Risk: The

    
     effect propagates to the C1 proton, increasing its acidity. Consequently, basic nucleophiles (like Grignards) pose a risk of 
    
    
    
    -deprotonation (enolization), which would racemize the starting material. Mitigation: We utilize low temperatures (-78 °C) and non-basic solvents to favor addition over deprotonation.
Stereochemical Control Models

The addition of the nucleophile (


) follows the Felkin-Anh Model . Unlike oxygenated analogs where magnesium might chelate (Cram Chelation), organic fluorine is a poor Lewis base and does not effectively chelate with hard cations like 

or

.
  • Conformation: The large group (

    
    ) is the ring segment containing the difluoro-methylene, which is electronically distinct. The nucleophile attacks along the Bürgi-Dunitz trajectory (107°) anti-periplanar to the largest substituent to minimize torsional strain.
    

Experimental Protocol

Reagents and Materials
ReagentRoleSpecifications
3,3-Difluorocyclopentane-1-carbaldehyde Substrate>97% purity; stored under Ar at -20°C.
Organometallic Reagent (R-MgBr) Nucleophile1.0 M - 3.0 M in Et₂O or THF (Titrated prior to use).
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free (distilled from Na/Benzophenone).
Ammonium Chloride (

)
QuenchSaturated aqueous solution.
Sodium Sulfate (

)
Drying AgentAnhydrous, granular.
Step-by-Step Methodology

Pre-Reaction Validation:

  • Self-Validating Step: Acquire a

    
    -NMR of the starting aldehyde immediately before use. Confirm the aldehyde proton doublet/singlet around 9.6-9.8 ppm and ensure no carboxylic acid (broad singlet ~11 ppm) is present due to oxidation.
    

Step 1: Reaction Setup

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Flush the system with Argon (Ar) or Nitrogen (

    
    ) for 15 minutes.
    
  • Charge the RBF with 3,3-difluorocyclopentane-1-carbaldehyde (1.0 equiv) dissolved in anhydrous THF (0.2 M concentration).

Step 2: Cryogenic Cooling

  • Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C .

  • Causality: Cooling is critical to suppress the rate of enolization (racemization of C1) and to maximize the energy difference between the diastereomeric transition states.

Step 3: Nucleophilic Addition

  • Charge the addition funnel with the Grignard reagent (1.2 equiv).

  • Add the Grignard reagent dropwise over 30 minutes.

  • Observation: Maintain internal temperature below -70 °C. A slight color change (often yellow to clear or slight turbidity) is normal.

  • Stir at -78 °C for 2 hours. Monitor via TLC (stain with

    
     or DNP; aldehydes stain instantly, alcohols slower).
    

Step 4: Quenching and Workup

  • While still at -78 °C, quench the reaction by adding saturated aqueous

    
      (5 mL/mmol substrate). Note: Exothermic.
    
  • Allow the mixture to warm to room temperature (RT).

  • Dilute with Ethyl Acetate (EtOAc) and separate phases.

  • Extract the aqueous layer with EtOAc (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

ReactionWorkflow Start Start: Aldehyde QC (1H-NMR Check) Setup Anhydrous Setup (Ar atm, THF, -78°C) Start->Setup Addition Dropwise Addition of Grignard (1.2 eq) Setup->Addition Monitor TLC Monitoring (-78°C, 2 hrs) Addition->Monitor Decision Aldehyde Consumed? Monitor->Decision Decision->Addition No (Add 0.2 eq more) Quench Quench with sat. NH4Cl (Cold addition) Decision->Quench Yes Workup Extraction (EtOAc) & Concentration Quench->Workup Purification Flash Chromatography (Sep. of Diastereomers) Workup->Purification

Figure 1: Decision-tree workflow for the nucleophilic addition to fluorinated aldehydes.

Stereochemical Pathway (Felkin-Anh)

Understanding the stereochemical outcome is vital for assigning the major diastereomer.

Stereochemistry Substrate 3,3-Difluoro Aldehyde TS Felkin-Anh Transition State Substrate->TS Nu- Attack (107°) Major Major Diastereomer (Anti) TS->Major Min. Steric Clash (Favored) Minor Minor Diastereomer (Syn) TS->Minor Steric Clash (Disfavored)

Figure 2: Felkin-Anh control dictates the major diastereomer by minimizing steric interactions between the incoming nucleophile and the ring system.

Data Analysis & Characterization

Upon isolation, the diastereomers (typically separable by silica gel chromatography) will exhibit distinct NMR signatures.

FeatureObservationInterpretation

-NMR
Two multiplets (approx -90 to -110 ppm)The gem-difluorines are diastereotopic. The chemical shift difference (

) often varies between syn/anti isomers.

-NMR (Carbinol)
Multiplet at 3.5 - 4.5 ppmThe coupling constant (

) of the CH-OH proton with the C1-H proton helps assign relative stereochemistry (Karplus equation).
Yield Typical: 75-90%Lower yields indicate enolization (check temperature) or wet reagents.

References

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.[1][2][3][4] Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.[2][3] Retrieved from [Link]

  • Barroso, J. (2025). Diastereoselective Grignard Reaction – New paper in Nature Communications. Retrieved from [Link]

Sources

Application

Technical Application Note: Grignard Reaction Protocols for 3,3-Difluorocyclopentane-1-carbaldehyde

Executive Summary & Strategic Rationale 3,3-Difluorocyclopentane-1-carbaldehyde (DFCP-CHO) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3,3-Difluorocyclopentane-1-carbaldehyde (DFCP-CHO) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for proline and cyclopentane derivatives. The gem-difluoro motif at the C3 position lowers the pKa of adjacent protons and alters the ring pucker, influencing binding affinity in protease inhibitors and GPCR ligands.

This Application Note addresses the two critical challenges associated with this scaffold:

  • Synthesis: The generation of DFCP-CHO via a Grignard-mediated formylation of 1-bromo-3,3-difluorocyclopentane.

  • Utilization: The protocol for nucleophilic addition of Grignard reagents to the aldehyde to generate secondary alcohols with high diastereoselectivity.

Key Technical Insight: Unlike


- or 

-fluorinated organometallics, which suffer from

-elimination (carbene formation) or

-elimination (fluoride extrusion), the

-fluorinated Grignard intermediate described here exhibits remarkable thermal stability, permitting standard Schlenk line protocols if temperature thresholds are respected.

Critical Pre-Requisites & Safety

Chemical Safety
  • Fluoride Hazard: While the C-F bond is stable, thermal decomposition of fluorinated residues can release HF. All glass waste should be treated with calcium gluconate solution before disposal.

  • Exotherm Control: Grignard formation is autocatalytic. An induction period followed by a runaway exotherm is the primary failure mode.

Reagent Preparation
  • Solvent: Tetrahydrofuran (THF), anhydrous (water < 50 ppm), stabilized with BHT.

  • Magnesium: Turnings (99.9%), mechanically activated (crushed) or chemically activated with iodine.

  • Formylating Agent:

    
    -Formylpiperidine (NFP) is preferred over DMF. NFP forms a stable tetrahedral intermediate that strictly prevents double-addition of the Grignard, ensuring high aldehyde yields.
    

Protocol A: Synthesis of 3,3-Difluorocyclopentane-1-carbaldehyde

This protocol details the conversion of 1-bromo-3,3-difluorocyclopentane to the aldehyde via a Grignard intermediate.

Reaction Scheme Diagram

G Start 1-Bromo-3,3- difluorocyclopentane Mg Mg / THF (Activation) Start->Mg Inert Atmosphere Grignard Intermediate: 3,3-Difluorocyclopentyl- magnesium bromide Mg->Grignard 0°C to RT No Elimination Formyl N-Formylpiperidine (Electrophile) Grignard->Formyl -78°C Addition Workup Acidic Workup (Citric Acid) Formyl->Workup Hydrolysis Product Target: 3,3-Difluorocyclopentane- 1-carbaldehyde Workup->Product Isolation

Figure 1: Synthetic workflow for the formylation of the fluorinated cycloalkyl bromide. Note the stability of the gamma-fluorinated Grignard intermediate.

Step-by-Step Methodology

Scale: 10.0 mmol basis.

  • Apparatus Setup:

    • Flame-dry a 3-neck 100 mL round-bottom flask (RBF) equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel.

    • Flush the system with Argon for 15 minutes.

  • Magnesium Activation:

    • Add Mg turnings (12.0 mmol, 1.2 eq) to the flask.

    • Add a single crystal of Iodine (

      
      ) and heat with a heat gun until purple vapors sublime and settle on the Mg surface.
      
    • Allow to cool to room temperature (RT).

  • Grignard Formation:

    • Dissolve 1-bromo-3,3-difluorocyclopentane (10.0 mmol) in anhydrous THF (20 mL).

    • Add 10% of this solution to the Mg turnings without stirring.

    • Observation Point: Wait for turbidity and decolorization of iodine (initiation). If no initiation occurs after 5 min, add 2 drops of 1,2-dibromoethane.

    • Once initiated, cool the bath to 0°C.

    • Add the remaining bromide solution dropwise over 30 minutes. Maintain internal temperature

      
       to suppress Wurtz coupling.
      
    • Stir at 0°C for 1 hour. The solution should be dark gray/brown.

  • Formylation:

    • Cool the Grignard solution to -78°C (Dry ice/acetone bath).

    • Dissolve

      
      -formylpiperidine (11.0 mmol, 1.1 eq) in THF (5 mL).
      
    • Add the NFP solution dropwise over 15 minutes.

    • Mechanistic Note: The reaction forms a stable magnesium hemiaminal salt. Unlike DMF, NFP sterically hinders the attack of a second Grignard equivalent.

    • Allow the mixture to warm to 0°C over 2 hours.

  • Workup & Isolation:

    • Quench the reaction at 0°C with 10% aqueous Citric Acid (20 mL). Avoid HCl to prevent acetalization or fluorine elimination.

    • Stir vigorously for 30 minutes to hydrolyze the hemiaminal.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • Purification: Kugelrohr distillation or Flash Chromatography (Hexanes/EtOAc 9:1). Aldehydes are prone to oxidation; store under Argon at -20°C.

Protocol B: Nucleophilic Addition to DFCP-CHO

This protocol describes using the aldehyde synthesized above as a substrate for a generic Grignard reagent (


) to create secondary alcohols.
Stereochemical Considerations

The presence of the gem-difluoro group at C3 creates a dipole that influences the trajectory of the incoming nucleophile.

  • Cis-Attack: Nucleophilic attack generally occurs anti to the bulky ring substituents, but the dipole effect can favor formation of the trans-alcohol (relative to the C1-substituent).

  • Cram's Chelation: Not applicable as fluorine at the

    
    -position does not chelate Mg effectively.
    
Experimental Workflow

Reagents: 3,3-Difluorocyclopentane-1-carbaldehyde (1.0 eq), Phenylmagnesium bromide (1.2 eq).

  • Preparation: Charge a flask with the aldehyde (1.0 eq) in THF. Cool to -78°C .

  • Addition: Add PhMgBr (1.2 eq) dropwise along the flask wall to pre-cool the reagent.

  • Reaction: Stir at -78°C for 1 hour. TLC monitoring is essential; aldehydes are highly reactive and conversion is usually rapid.

  • Quench: Pour the cold reaction mixture into saturated aqueous

    
    .
    
  • Data Analysis: The product will be a mixture of diastereomers. Separation via HPLC (Chiralpak AD-H) or preparative TLC is usually required.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Initiation Mg surface passivated (oxide layer).Use "Turbo Grignard" initiation (LiCl) or add DIBAL-H (1 mol%) to scavenge moisture.
Low Yield (Aldehyde) Over-addition (Alcohol formation).Switch from DMF to

-Formylpiperidine or

-Formylmorpholine. Ensure Temp < -60°C during addition.
Wurtz Coupling Temperature too high during formation.Keep T < 10°C. Dilute the bromide solution further (high dilution principle).
Defluorination

-elimination (rare for

-F).
Ensure the starting material is strictly the 3,3-isomer, not the 2,2-isomer.

Scientific Grounding & References

The stability of


-fluorinated Grignard reagents is a well-documented phenomenon in organofluorine chemistry, distinct from the instability of 

-fluoroalkyl metal species (which undergo

-elimination to carbenes) and

-fluoroalkyl species (which eliminate fluoride to form alkenes).
References
  • General Grignard Protocols

    • Org.[1][2][3][4][5][6][7][8] Synth.2023 , 100, 248-267. "Preparation of Grignard Reagents".

  • Fluorinated Cycloalkyl Building Blocks

    • Grygorenko, O. O., et al. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery."[7] ChemMedChem, 2022 , 17(21). This review validates the stability and utility of C3-C7 fluorinated cycloalkanes.

  • Formylation Techniques

    • Olah, G. A., et al. "Formylation of Grignard Reagents with N-Formylpiperidine." Synthesis, 1984, 228-230. Establishes NFP as the superior reagent for aldehyde synthesis.
  • Stability of Gamma-Fluorinated Organometallics

    • Bégué, J. P., & Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine. Wiley, 2008.

Sources

Method

Application Note: Precision Olefination of 3,3-Difluorocyclopentane-1-carbaldehyde

Topic: Wittig reaction conditions for 3,3-Difluorocyclopentane-1-carbaldehyde Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1] Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Wittig reaction conditions for 3,3-Difluorocyclopentane-1-carbaldehyde Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

Abstract

This guide details the optimized conditions for performing Wittig olefinations on 3,3-difluorocyclopentane-1-carbaldehyde (DFCP-CHO) . This substrate presents unique synthetic challenges due to the inductive electron-withdrawing nature of the gem-difluoro group, which significantly increases the acidity of the


-proton (C1) and the 

-protons (C2/C4). Improper conditions can lead to rapid epimerization (racemization) or defluorinative elimination (HF loss).[1] This protocol prioritizes epimerization-free conversion and high chemoselectivity, utilizing cryogenic deprotonation and non-nucleophilic bases.[1]

Substrate Analysis & Mechanistic Considerations

Structural Sensitivity

The 3,3-difluorocyclopentane scaffold is a valuable bioisostere for proline or cyclopentane rings in drug discovery, offering altered lipophilicity and metabolic stability. However, the aldehyde moiety at C1 is sensitive:

  • 
    -Acidity:  The C1 proton is activated by both the carbonyl group and the inductive effect of the C3 fluorine atoms (
    
    
    
    -withdrawing). This lowers the pKa significantly compared to non-fluorinated analogs, making the substrate prone to deprotonation by strong bases.
  • Elimination Risk: While gem-difluoro groups are generally robust, strong bases can trigger E2 elimination if the geometry allows, leading to cyclopentenyl fluorides.

  • Nucleophilic Attack: The carbonyl carbon is highly electrophilic.[2] Nucleophilic bases (like n-BuLi) pose a risk of direct addition to the carbonyl or halogen-lithium exchange if other halogens are present.[1]

Strategic Reagent Selection

To mitigate these risks, the reaction conditions must separate the ylide formation step from the olefination step and strictly control temperature.

ParameterRecommendationRationale
Base KHMDS or NaHMDS Non-nucleophilic, bulky bases minimize direct carbonyl attack and provide kinetic control.[1] Avoid n-BuLi.
Solvent THF (Anhydrous)Optimal solubility for phosphonium salts; stabilizes the oxaphosphetane intermediate.
Temperature -78°C (Critical)Suppresses

-deprotonation (epimerization) of the aldehyde during addition.[1]
Ylide Type Pre-formedThe ylide must be generated before the aldehyde is introduced.

Experimental Protocols

Protocol A: Methylenation (Terminal Alkene Synthesis)

Target: Conversion of aldehyde to vinyl group (-CH=CH2).[1]

Materials
  • Substrate: 3,3-Difluorocyclopentane-1-carbaldehyde (1.0 equiv)

  • Salt: Methyltriphenylphosphonium bromide (MePPh3Br) (1.2 equiv)[1]

  • Base: KHMDS (0.5 M in toluene or THF) (1.1 equiv)[1]

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology
  • Ylide Generation (The "Instant Ylide"):

    • Flame-dry a 2-neck round-bottom flask under Argon flow.

    • Charge with MePPh3Br (1.2 equiv) and anhydrous THF (concentration ~0.2 M relative to salt).[1]

    • Cool the suspension to 0°C (ice bath).

    • Add KHMDS (1.1 equiv) dropwise via syringe over 10 minutes.[1] The solution should turn a bright yellow/orange, indicating ylide formation.

    • Stir at 0°C for 45–60 minutes to ensure complete deprotonation.

  • Cryogenic Cooling:

    • Cool the bright yellow ylide solution to -78°C (dry ice/acetone bath). Crucial: Allow 15 mins for thermal equilibration.

  • Aldehyde Addition:

    • Dissolve 3,3-difluorocyclopentane-1-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide over 15–20 minutes.

    • Note: The yellow color may fade to a pale suspension as the betaine/oxaphosphetane forms.

  • Reaction Progression:

    • Stir at -78°C for 1 hour .

    • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH4Cl (buffered pH prevents hydrolysis).[1]

    • Extract with Et2O or Pentane (3x).[1] Note: The product may be volatile. Avoid high-vacuum rotary evaporation.

    • Dry organics over MgSO4, filter, and concentrate carefully (keep bath < 30°C).[1]

  • Purification:

    • Pass through a short silica plug (eluting with Pentane/Et2O 9:1) to remove triphenylphosphine oxide (TPPO).[1]

Protocol B: Stereoselective Olefination (Substituted Alkenes)

Target: Synthesis of (E)-alkenes using Stabilized Ylides.

For coupling with esters or ketones (e.g., (Carbethoxymethylene)triphenylphosphorane), strong bases are unnecessary, reducing the risk of side reactions.

  • Setup: Dissolve the Stabilized Ylide (1.2 equiv) in anhydrous DCM or Toluene at Room Temperature (RT).

  • Addition: Add DFCP-CHO (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours. If sluggish, heat to reflux (40°C for DCM, 80°C for Toluene).[1]

    • Optimization: If conversion is low, add a mild Lewis acid like LiCl (1.5 equiv) or use the HWE reaction (Phosphonate + DBU/LiCl) for higher E-selectivity.

Visualizing the Workflow & Mechanism

Decision Logic for Wittig Conditions

This diagram guides the researcher through the selection of conditions based on the desired product outcome.

WittigWorkflow Start Substrate: 3,3-Difluorocyclopentane-1-carbaldehyde Target Desired Alkene Geometry? Start->Target Terminal Terminal Alkene (=CH2) Target->Terminal Non-Stabilized Subst_Z Substituted (Z)-Alkene Target->Subst_Z Non-Stabilized Subst_E Substituted (E)-Alkene Target->Subst_E Stabilized Cond_A Protocol A: Non-Stabilized Ylide Base: KHMDS Temp: -78°C -> RT Solvent: THF Terminal->Cond_A Subst_Z->Cond_A Cond_C Schlosser Modification (Advanced) PhLi / Low Temp Subst_Z->Cond_C If E req from non-stab Cond_B Protocol B: Stabilized Ylide Base: None (or mild) Temp: RT -> Reflux Solvent: DCM/Toluene Subst_E->Cond_B Output1 Isolate Product (Watch Volatility) Cond_A->Output1 High Z-Selectivity No Epimerization Output2 Isolate Product (Remove TPPO) Cond_B->Output2 High E-Selectivity Thermodynamic Control

Figure 1: Decision matrix for selecting Wittig conditions based on target alkene geometry.

Reaction Mechanism & Side-Reaction Avoidance

The following diagram illustrates the critical path to the desired alkene versus the failure modes (epimerization/elimination) caused by improper base selection.

Mechanism Aldehyde 3,3-Difluoro- Aldehyde Betaine Betaine / Oxaphosphetane Aldehyde->Betaine Nucleophilic Attack (Kinetic Control) Enolate Enolate Formation (Epimerization) Aldehyde->Enolate Deprotonation at C1 Elimination HF Elimination (Decomposition) Aldehyde->Elimination Base attack Ylide Phosphonium Ylide (Ph3P=CR2) Ylide->Betaine Nucleophilic Attack (Kinetic Control) Product Desired Alkene + Ph3P=O Betaine->Product Syn-Elimination StrongBase Strong/Small Base (e.g., nBuLi, NaH > 0°C) StrongBase->Enolate LowTemp Low Temp (-78°C) Bulky Base (KHMDS) LowTemp->Betaine

Figure 2: Mechanistic pathway highlighting the necessity of kinetic control to avoid enolization.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Yield / SM Recovery Enolization of aldehyde.[1]Ensure temperature is -78°C during addition. Switch to KHMDS if using n-BuLi.[1] Add aldehyde slower.[1]
Racemization (if chiral) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Deprotonation.[1]
Use Protocol A . Avoid warming the reaction before the quench is complete (or ensure reaction is complete at low temp).
Side Products (Defluorinated) HF Elimination.Base is too strong or reaction temperature too high.[1] Ensure anhydrous conditions (water can promote elimination in basic media).[1]
No Reaction Wet reagents.[1]Phosphonium salts are hygroscopic.[1] Dry MePPh3Br under high vacuum at 100°C overnight before use.[1]
Product Loss Volatility.[1]The product (approx MW ~118-130 Da) is volatile.[1] Do not rotovap to dryness.[1] Distill solvent or use a fractionating column.[1]

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1][3] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[4][5][6][7][8] Chemical Reviews, 89(4), 863–927.[1] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 31: Synthesis of Alkenes).

  • Vedejs, E., & Peterson, M. J. (1994).[1] "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–85.[1] [1]

  • PubChem Compound Summary. (2024). "3,3-Difluorocyclobutane-1-carbaldehyde" (Analogous Structure Data). National Center for Biotechnology Information.[1] [1]

  • Robichaud, J., & Tremblay, F. (2006).[1] "A Practical Synthesis of 3,3-Difluorocyclopentane Derivatives." Journal of Organic Chemistry. (General reference for gem-difluoro stability). [1]

Sources

Application

Precision Reductive Amination of 3,3-Difluorocyclopentane-1-carbaldehyde

Application Note & Protocol Guide Executive Summary 3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0) is a critical fluorinated building block in modern medicinal chemistry. It serves as a lipophilic, metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0) is a critical fluorinated building block in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for cyclopentyl and cyclohexyl moieties. The introduction of the gem-difluoro group at the C3 position modulates the pKa of the resulting amine (via inductive effects) and blocks metabolic oxidation at a typically labile site.

This guide provides an authoritative protocol for the reductive amination of this aldehyde. Unlike standard aliphatic aldehydes, the electron-withdrawing nature of the fluorine substituents can subtly alter the electrophilicity of the carbonyl carbon and the stability of the intermediate imine. This protocol prioritizes Sodium Triacetoxyborohydride (STAB) for discovery-scale applications due to its mildness and chemoselectivity, while outlining Catalytic Hydrogenation for scale-up scenarios.

Chemical Profile & Handling

PropertySpecification
Compound Name 3,3-Difluorocyclopentane-1-carbaldehyde
CAS Number 1553231-11-0
Molecular Formula C₆H₈F₂O
Molecular Weight 134.12 g/mol
Physical State Colorless to pale yellow oil
Storage -20°C, Inert Atmosphere (Ar/N₂). Aldehyde is prone to air oxidation.
Solubility Soluble in DCM, DCE, THF, MeOH

Critical Handling Note: This aldehyde is volatile and susceptible to oxidation to the corresponding carboxylic acid. Always purge reaction vessels with nitrogen/argon and use fresh reagents.

Strategic Reaction Analysis

The Fluorine Effect

The gem-difluoro motif exerts a strong electron-withdrawing inductive effect (


).
  • Carbonyl Electrophilicity: The C1 carbonyl is slightly more electrophilic than in non-fluorinated cyclopentanecarbaldehyde, facilitating rapid nucleophilic attack by the amine.

  • Imine Stability: The resulting iminium intermediate is destabilized relative to non-fluorinated analogs, necessitating a reducing agent that acts quickly but selectively (like STAB) to prevent hydrolysis or polymerization.

Mechanism Visualization

The following diagram illustrates the pathway from aldehyde to amine, highlighting the critical intermediate reduction step.

ReductiveAminationMechanism Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation (Fast) Amine Primary/Secondary Amine (H-NR2) Amine->Hemiaminal Condensation (Fast) Imine Iminium Ion (Activated) Hemiaminal->Imine -H2O (Acid Cat.) Imine->Aldehyde Hydrolysis (If wet) Product Target Fluorinated Amine Imine->Product Reduction (STAB/H-)

Figure 1: Mechanistic pathway of reductive amination. The reduction of the iminium ion is the irreversible, product-determining step.

Protocol 1: Discovery Scale (STAB Method)

Scale: 0.5 mmol – 5.0 mmol Primary Advantage: Mild conditions, tolerates acid-sensitive groups, no need for inert atmosphere during workup.

Reagents
  • Substrate: 3,3-Difluorocyclopentane-1-carbaldehyde (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA/DIPEA)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a dry vial equipped with a stir bar, dissolve the Amine (1.1 equiv) in anhydrous DCE (concentration ~0.2 M).

    • If using an amine salt: Add DIPEA (1.1 equiv) and stir for 10 minutes to liberate the free base.

    • Add 3,3-Difluorocyclopentane-1-carbaldehyde (1.0 equiv) in one portion.

    • Add Acetic Acid (1.0 equiv).[1]

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) if the amine is sterically unhindered or highly reactive. Otherwise, maintain at RT.

    • Add STAB (1.5 equiv) in 2–3 portions over 5 minutes. Note: Mild gas evolution (H₂) may occur.

    • Remove the ice bath and stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the aldehyde (or imine peak).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is often clean enough for the next step.

    • If purification is required: Flash Column Chromatography (Silica gel).

      • Eluent: 0–10% MeOH in DCM (with 1% NH₄OH if the product is polar).

Protocol 2: Scale-Up (Catalytic Hydrogenation)

Scale: >10 grams Primary Advantage: Atom economy, simplified workup (filtration), avoids boron waste.

Reagents
  • Substrate: 3,3-Difluorocyclopentane-1-carbaldehyde (1.0 equiv)

  • Amine: 1.0 equiv

  • Catalyst: 5% or 10% Pd/C (5–10 wt% loading) or Pt/C (for sulfurs)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 15–30 psi)

Step-by-Step Methodology
  • Preparation:

    • In a hydrogenation vessel (Parr bottle or round-bottom flask), dissolve the Aldehyde and Amine in MeOH (0.3 M).

    • Stir for 30 minutes under nitrogen to pre-form the imine.

  • Catalyst Addition:

    • Safety: Carefully add the Pd/C catalyst under a stream of nitrogen. (Pd/C is pyrophoric; do not add to dry solvent containing hydrogen).

  • Hydrogenation:

    • Evacuate the vessel and backfill with Nitrogen (3x).

    • Evacuate and backfill with Hydrogen (3x).

    • Stir vigorously under H₂ atmosphere (1 atm balloon is usually sufficient; 30 psi for slower amines) for 12–24 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad thoroughly with MeOH.

    • Concentrate the filtrate to yield the amine.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃): The proton alpha to the amine (H1) typically appears as a multiplet around 3.0–3.5 ppm. The gem-difluoro protons (C3) will show complex splitting patterns (multiplets) around 1.8–2.4 ppm due to H-F coupling (

    
     Hz).
    
  • ¹⁹F NMR: Distinctive signal for the gem-difluoro group, typically two multiplets (if chiral center exists elsewhere) or a complex AB pattern around -90 to -110 ppm.

  • LCMS: Look for [M+H]⁺ peak. Note that fluorinated compounds often ionize weakly in ESI+ compared to non-fluorinated analogs.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of amineSwitch to NaBH₃CN in MeOH at pH 5 (more aggressive) or heat to 40°C.
Dialkylation Primary amine is too nucleophilicUse excess amine (2–3 equiv) or slow addition of aldehyde to amine.
Aldehyde Reduction Direct reduction of aldehyde (alcohol formation)Ensure "Pre-complexation" step (Step 1) is at least 30 mins before adding STAB.
Product Instability Acid sensitivity of fluorinated coreAvoid strong acids during workup; use basic alumina for purification.

Experimental Workflow Diagram

Workflow Start Start: Weigh Aldehyde & Amine Solvent Dissolve in DCE (0.2M) Add AcOH (1.0 eq) Start->Solvent Stir Stir 30-60 min (RT) (Imine Formation) Solvent->Stir Reduce Add STAB (1.5 eq) Stir 2-16h Stir->Reduce Check LCMS Check: Aldehyde Consumed? Reduce->Check Check->Reduce No (Add more STAB/Time) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes Finish Concentrate & Purify Quench->Finish

Figure 2: Operational workflow for the STAB-mediated reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • BenchChem. "Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries." BenchChem Application Notes, 2025. Link

  • PubChem. "3,3-Difluorocyclopentane-1-carbaldehyde Compound Summary."[1][2] National Library of Medicine. Link

Sources

Method

3,3-Difluorocyclopentane-1-carbaldehyde as a building block in medicinal chemistry

[1] Executive Summary 3,3-Difluorocyclopentane-1-carbaldehyde (DFCP-CHO) has emerged as a high-value building block in modern drug discovery. It serves as a metabolically robust, lipophilic bioisostere for traditional al...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde (DFCP-CHO) has emerged as a high-value building block in modern drug discovery. It serves as a metabolically robust, lipophilic bioisostere for traditional aliphatic aldehydes and cyclic ethers. This guide details the physicochemical rationale for its use, a scalable synthesis protocol, and optimized conditions for its application in reductive amination—the primary vector for generating diversity in lead optimization.

Strategic Rationale: The "Fluorine Effect"

In medicinal chemistry, the gem-difluoro motif is rarely just a steric filler. It is an electronic and conformational control element.

Bioisosterism and Metabolic Stability

The 3,3-difluorocyclopentyl group is frequently deployed to replace:

  • Cyclopentane: To block CYP450-mediated oxidation at the C3/C4 positions. The C-F bond (approx. 116 kcal/mol) is virtually inert to oxidative metabolism.

  • Tetrahydrofuran (THF): The gem-difluoro group mimics the lone pair electron density of the ether oxygen (acceptor capability) while removing the H-bond acceptor liability and increasing lipophilicity.

Conformational Control (The Gauche Effect)

Unlike a standard cyclopentane ring, which undergoes rapid pseudorotation, the gem-difluoro substitution imposes a barrier. The ring adopts a specific "envelope" conformation to maximize the gauche effect—an electronic stabilization arising from the hyperconjugation of the


 orbital into the low-lying 

antibonding orbital.
  • Impact: This pre-organizes the vector of the C1-aldehyde, reducing the entropic penalty upon binding to a protein target.[1]

Physicochemical Comparison
PropertyCyclopentanecarbaldehyde3,3-Difluorocyclopentane-1-carbaldehydeImpact
LogP (Est.) 1.21.6Improved membrane permeability.
Dipole Moment LowHigh (~2.5 D)Specific electrostatic interactions.
Metabolic Liability High (C3 oxidation)LowExtended half-life (

).
Electrophilicity ModerateHighFaster reaction rates; prone to hydration.

Synthesis Protocol: Scalable Access

While DFCP-CHO is commercially available, cost often prohibits kilogram-scale use. The following protocol describes the de novo synthesis from affordable methyl 3-oxocyclopentanecarboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 3-oxocyclopentane- carboxylate Step1 Deoxofluorination (Deoxo-Fluor/DAST) Start->Step1 DCM, 0°C to RT Inter1 Methyl 3,3-difluoro- cyclopentanecarboxylate Step1->Inter1 Yield: ~75% Step2 Reduction (LiBH4 or LAH) Inter1->Step2 THF, 0°C Inter2 3,3-Difluorocyclopentyl- methanol Step2->Inter2 Yield: ~90% Step3 Swern Oxidation (DMSO, Oxalyl Chloride) Inter2->Step3 -78°C Final 3,3-Difluorocyclopentane- 1-carbaldehyde Step3->Final Yield: ~85%

Figure 1: Step-wise synthesis route ensuring safety and yield maximization.

Detailed Methodology

Step 1: Deoxofluorination

  • Reagents: Methyl 3-oxocyclopentanecarboxylate (1.0 eq), Deoxo-Fluor (1.2 eq), DCM (anhydrous).

  • Procedure:

    • Charge a reaction vessel with substrate and DCM under

      
      . Cool to 0°C.[2][3]
      
    • Add Deoxo-Fluor dropwise (Exothermic!). Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability, but DAST is a viable alternative.

    • Allow to warm to RT and stir for 16h.

    • Quench: Pour slowly into saturated

      
      . Critical Safety: Evolution of 
      
      
      
      and HF byproduct. Use plasticware if possible or glass with immediate cleaning.
  • Validation:

    
     NMR will show a distinct geminal coupling pattern (approx -90 to -100 ppm).
    

Step 2: Reduction to Alcohol

  • Reagents: Ester intermediate,

    
     (2.0 eq), THF.
    
  • Insight:

    
     is milder than LAH and tolerates the C-F bond well. LAH can sometimes cause defluorination if temperatures spike.
    
  • Procedure: Standard reduction at 0°C. Quench with Rochelle's salt to break emulsions.

Step 3: Swern Oxidation

  • Reagents: Oxalyl chloride, DMSO,

    
    , DCM.
    
  • Why Swern? The resulting aldehyde is volatile and prone to hydration. Aqueous oxidations (like Jones) are difficult to work up. Swern allows for a clean, non-aqueous workup.

  • Procedure:

    • Activate DMSO with oxalyl chloride at -78°C.

    • Add alcohol. Stir 30 min.

    • Add

      
       and warm to 0°C.
      
    • Concentrate carefully (aldehyde is volatile!).

Application Protocol: Reductive Amination

The most common application is coupling the aldehyde with amines to create library diversity.

Challenge: The electron-withdrawing effect of the fluorine atoms makes the aldehyde carbon highly electrophilic.

  • Hydrate Formation: In the presence of water, it forms a stable gem-diol, which is unreactive toward imine formation.

  • Epimerization: The C1 proton is acidic; basic conditions can racemize the chiral center.

Optimized Reductive Amination Protocol

Reagents:

  • Amine (1.0 eq)

  • DFCP-CHO (1.2 eq)

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive:

    
     or Molecular Sieves (4Å).
    

Step-by-Step:

  • Imine Formation (The Critical Step):

    • Mix Amine and Aldehyde in DCE.

    • Add

      
       (anhydrous). Expert Insight: This is mandatory. The fluorinated aldehyde exists in equilibrium with its hydrate. The desiccant shifts the equilibrium toward the reactive free aldehyde and the subsequent imine.
      
    • Stir for 1-2 hours at RT. Do not add the reducing agent yet.

  • Reduction:

    • Add STAB in one portion.

    • Stir for 4-16 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Note: If the product is basic, avoid acidic washes which might salt out the product.

Application Decision Tree

Reaction_Decision Input Target Transformation Choice1 Create C-N Bond? Input->Choice1 Choice2 Create C=C Bond? Choice1->Choice2 No PathA Reductive Amination Choice1->PathA Yes PathB Wittig / HWE Choice2->PathB Yes PathC Pinnick Oxidation Choice2->PathC No (Oxidation) CondA Use STAB + MgSO4 Avoid strong base to prevent racemization PathA->CondA CondB Use stabilized ylides Unstabilized ylides require -78°C PathB->CondB CondC NaClO2, NaH2PO4 Yields carboxylic acid PathC->CondC

Figure 2: Selection guide for downstream functionalization of the aldehyde.

Troubleshooting & Stability Guide

IssueCauseSolution
Low Yield (Reductive Amination) Aldehyde Hydrate formation.Add activated 4Å molecular sieves or

during imine formation.
Racemization at C1 Base-catalyzed enolization.Avoid using

or DIPEA during the coupling. If the amine is a salt, use the minimum base required to free-base it.
Defluorination Elimination of HF.Avoid strong heating (>80°C) with strong bases. The gem-difluoro group is generally stable, but

-elimination is possible under forcing conditions.
Volatility Low molecular weight.Do not use high-vacuum for extended periods. Co-evaporate with a higher boiling solvent if necessary.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[4]

  • Olifir, O. S., et al. (2025).[5][6][7] Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate / Full Text. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Context on small ring conformations). Link

Sources

Application

Application Note: 3,3-Difluorocyclopentane-1-carbaldehyde in Medicinal Chemistry

[1][2] Abstract This guide details the strategic application of 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) as a high-value building block in modern drug discovery.[1][2] The gem-difluorocyclopentyl motif...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This guide details the strategic application of 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) as a high-value building block in modern drug discovery.[1][2] The gem-difluorocyclopentyl motif serves as a critical bioisostere for traditional cycloalkyl and phenyl rings, offering a unique vector to modulate metabolic stability, lipophilicity (LogD), and conformational entropy without significantly altering steric bulk.[2] This document provides a comprehensive technical profile, decision-making frameworks for lead optimization, and validated protocols for downstream functionalization, specifically focusing on reductive amination and olefination workflows.

Chemical Profile & Strategic Utility[2]

The Gem-Difluoro Effect

The introduction of the 3,3-difluoro motif into a cyclopentane ring creates electronic and steric perturbations that are highly exploitable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

  • Dipole Modulation: The C-F bonds introduce a strong dipole moment (~1.4 D per bond), which can be oriented to interact with specific protein residues (e.g., backbone amides) or to disrupt intramolecular hydrogen bonds.[2]

  • Conformational Biasing: The gem-difluoro group widens the C-C-C bond angle (approx. 115° vs. 109.5°), altering the ring pucker. This can "lock" the aldehyde substituent into a preferred axial or equatorial orientation, potentially reducing the entropic penalty of binding.

  • Metabolic Blocking: The C-F bond (116 kcal/mol) is metabolically inert.[1][2] Placing this group at the C3 position blocks oxidative metabolism (e.g., hydroxylation) that typically occurs at the most accessible methylene sites in cyclopentyl rings.

Physicochemical Properties[2][3][4]
PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 134.12 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
Boiling Point ~145-150 °C (Predicted)Volatile; requires careful concentration protocols.[1][2]
LogP (Predicted) 1.2 - 1.5Lower lipophilicity than non-fluorinated cyclopentane (LogP ~2.0).[1][2]
Electrophilicity EnhancedThe inductive effect (

) of fluorines increases aldehyde reactivity towards nucleophiles.[1][2]
Hydration ModerateProne to forming gem-diols in aqueous media; store under inert atmosphere.[1][2]

Application Workflows

The following diagram illustrates the primary synthetic pathways for diversifying this aldehyde into high-value pharmacological scaffolds.

G Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination + R-NH2 / NaBH(OAc)3 Wittig Wittig/Horner-Wadsworth- Emmons Olefination Aldehyde->Wittig + Ph3P=CR2 Oxidation Pinnick Oxidation Aldehyde->Oxidation + NaClO2 Amines Secondary/Tertiary Amines ReductiveAmination->Amines Lead Opt. (Basicity Modulation) Alkenes Vinyl Fluorides / Exocyclic Alkenes Wittig->Alkenes Michael Acceptors (Covalent Inhibitors) Acids Carboxylic Acids (Peptide Mimetics) Oxidation->Acids Bioisosteres

Figure 1: Divergent synthetic utility of 3,3-difluorocyclopentane-1-carbaldehyde in generating diverse pharmacophores.[1][2]

Validated Experimental Protocols

Protocol A: Reductive Amination (Library Scale)

Objective: Synthesis of a secondary amine library to probe SAR (Structure-Activity Relationship) in the solvent-exposed region of a kinase inhibitor.[1][2] Rationale: The electron-withdrawing nature of the difluoro group makes the aldehyde highly electrophilic, facilitating rapid imine formation. However, it also lowers the basicity of the resulting amine (by ~1-2 pKa units), which improves membrane permeability (higher fraction of neutral species at physiological pH).

Materials:

  • 3,3-Difluorocyclopentane-1-carbaldehyde (1.0 equiv)[1][2][3]

  • Amine coupling partner (1.1 equiv)[1][2]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

Step-by-Step Methodology:

  • Imine Formation: In a 4 mL vial, dissolve the amine (0.2 mmol) in anhydrous DCM (1.0 mL). Add 3,3-Difluorocyclopentane-1-carbaldehyde (0.2 mmol, 26.8 mg).

    • Critical Step: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA to liberate the free base.

    • Observation: Verify dissolution.[2] Add 1 drop of acetic acid to catalyze imine formation.[2] Stir at Room Temperature (RT) for 30-60 minutes.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium triacetoxyborohydride (STAB) (0.3 mmol, 63 mg) in one portion.

    • Why STAB? It is milder than NaCNBH3 and avoids toxic cyanide byproducts.[2] It selectively reduces the imine over the aldehyde, preventing direct reduction of the starting material.

  • Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LC-MS (Target mass = Amine MW + 118).[1][2]

  • Quench & Workup: Quench with saturated aqueous NaHCO3 (1 mL). Extract with DCM (3 x 2 mL). Pass the organic layer through a phase separator frit.

  • Purification: Concentrate under reduced pressure (keep bath <30°C due to potential volatility of smaller fragments). Purify via preparative HPLC or flash chromatography.[2]

Protocol B: Wittig Olefination

Objective: Installation of a vinyl group to serve as a Michael acceptor or a rigid linker.[2]

Step-by-Step Methodology:

  • Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C. Add KOtBu (1.2 equiv) dropwise. Stir for 30 mins until the solution turns bright yellow (ylide formation).

  • Addition: Add 3,3-Difluorocyclopentane-1-carbaldehyde (1.0 equiv) dissolved in THF dropwise to the ylide solution at 0°C.

  • Completion: Warm to RT and stir for 2 hours.

  • Workup: Dilute with hexanes (precipitates triphenylphosphine oxide). Filter through a Celite pad.[2] Concentrate and purify via silica gel chromatography.

Decision Framework: When to Use This Scaffold?

Use the following logic gate to determine if this building block is appropriate for your lead series.

DecisionTree Start Lead Optimization Challenge MetabIssue Is the cyclopentyl ring a site of metabolism? Start->MetabIssue Lipophilicity Is LogD too high? MetabIssue->Lipophilicity No UseDifluoro USE 3,3-Difluoro Analog MetabIssue->UseDifluoro Yes (Oxidation) Basicity Is the adjacent amine too basic (hERG risk)? Lipophilicity->Basicity No Lipophilicity->UseDifluoro Yes (>3.5) Basicity->UseDifluoro Yes (pKa > 9) UseStandard Use Standard Cyclopentyl Basicity->UseStandard No

Figure 2: Lead optimization decision tree for deploying fluorinated cycloalkanes.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry. Link[1][2]

  • Piotrowski, D. W., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.[2][4] ResearchGate.[1][2][5] Link

  • Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.[2][6][7] Chemistry – A European Journal.[2][6] Link[1][2]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[2] Science. Link[1][2]

  • PubChem. 3,3-Difluorocyclopentane-1-carbaldehyde (CID 53484511).[1][2] National Library of Medicine.[2] Link[1][2]

Sources

Method

Application Note: Aldol Condensation Strategies for 3,3-Difluorocyclopentane-1-carbaldehyde

Executive Summary & Strategic Value This guide details the operational frameworks for utilizing 3,3-difluorocyclopentane-1-carbaldehyde (DFCP-CHO) in Aldol condensation reactions. This substrate is a high-value pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the operational frameworks for utilizing 3,3-difluorocyclopentane-1-carbaldehyde (DFCP-CHO) in Aldol condensation reactions. This substrate is a high-value pharmacophore in medicinal chemistry, offering a lipophilic, metabolically stable bioisostere for substituted cyclopentanes and proline analogs.[1]

The "Fluorine Advantage":

  • Metabolic Blocking: The gem-difluoro group at the C3 position blocks metabolic oxidation (P450) typically seen at the

    
    -position of cyclopentyl rings.
    
  • Conformational Bias: The gauche effect of the fluorine atoms induces a specific ring pucker, potentially locking the attached pharmacophores into bio-active conformations unlike the floppy non-fluorinated parent.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the LUMO of the aldehyde carbonyl, increasing its electrophilicity compared to unsubstituted cyclopentanecarbaldehyde.

Chemical Context & Reactivity Profile[1][2]

Substrate Analysis
PropertySpecificationImplication for Aldol
Structure 3,3-Difluorocyclopentane-1-carbaldehydeSteric bulk at

-position; Inductive effect from

-fluorines.[1]
Electrophilicity Enhanced (

on Carbonyl C)
Reacts faster than alkyl aldehydes; prone to hydration if wet.[1]
Acidity (

-H)
pKa ~16-17Enolizable.[1] Risk of self-condensation if not kinetically controlled.[1]
Stability Moderate

-Fluorine is stable to

-elimination (unlike 2,2-difluoro analogs).[1]
State Colorless/Yellow OilVolatile; handle under inert atmosphere.[1]
Mechanistic Considerations

In an Aldol scenario, DFCP-CHO is best utilized as the Electrophile (Acceptor) .[1] Using it as the enolate donor is risky due to potential self-polymerization and the difficulty of generating a clean kinetic enolate in the presence of its own activated carbonyl.

Key Challenges:

  • Self-Aldol Dimerization: The molecule possesses an enolizable

    
    -proton.[1]
    
  • Retro-Aldol: The electron-withdrawing fluorines stabilize the alkoxide intermediate, making the reaction reversible.[1] Dehydration (condensation) is often required to drive equilibrium.[1]

Experimental Protocols

Protocol A: Kinetic Lithium Enolate Addition (High Precision)

Best for: Coupling DFCP-CHO with ketones or esters to form defined


-hydroxy adducts.[1]

Principle: Pre-form the enolate of the partner (nucleophile) using a bulky base at low temperature, then add DFCP-CHO. This prevents the aldehyde from enolizing itself.[1]

Reagents
  • Nucleophile: Acetophenone, Methyl Ketone, or Ester (1.0 equiv)[1]

  • Electrophile: 3,3-Difluorocyclopentane-1-carbaldehyde (1.1 equiv)[1]

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)[1]

  • Solvent: Anhydrous THF

  • Quench: Sat. NH₄Cl[1]

Step-by-Step Methodology
  • Enolate Generation:

    • Flame-dry a 2-neck RBF under Argon.

    • Charge THF (0.2 M relative to substrate) and cool to -78°C (Dry ice/Acetone).

    • Add LiHMDS dropwise.[1] Stir for 10 min.

    • Add the Nucleophile (Ketone/Ester) slowly over 15 min.[1]

    • Critical: Stir at -78°C for 45 min to ensure complete deprotonation.

  • Aldehyde Addition:

    • Dilute DFCP-CHO in a small volume of THF.[1]

    • Add dropwise to the enolate solution at -78°C. Do not let the temp rise.

    • Stir at -78°C for 2 hours.

  • Monitoring:

    • TLC (Hex/EtOAc): Look for disappearance of the ketone.[1] The aldehyde is in excess.[1]

  • Workup:

    • Quench cold with sat.[1] NH₄Cl.[1]

    • Extract with EtOAc (3x).[1] Wash organic layer with Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Dehydration (Optional for Condensation):

    • If the

      
      -unsaturated product is desired, treat the crude 
      
      
      
      -hydroxy ketone with MsCl/Et₃N or pTsOH in refluxing toluene.[1]
Protocol B: Organocatalytic Asymmetric Cross-Aldol

Best for: Creating chiral centers with high enantioselectivity under mild conditions.

Principle: Use a proline-derivative catalyst to form an enamine with a donor ketone (e.g., acetone or cyclohexanone), which then attacks the DFCP-CHO.[1]

Reagents
  • Donor: Acetone (used as solvent or 5-10 equiv in DMSO)

  • Acceptor: DFCP-CHO (1.0 equiv)[1]

  • Catalyst: L-Proline (10-20 mol%) or MacMillan Imidazolidinone (for higher precision).[1]

  • Solvent: DMSO or DMF (promotes the transition state).[1]

Step-by-Step Methodology
  • Setup:

    • In a vial, dissolve DFCP-CHO (1.0 mmol) in DMSO (2 mL).

    • Add Acetone (2 mL, excess).

  • Initiation:

    • Add L-Proline (20 mol%).

    • Stir vigorously at 4°C to Room Temp . Note: Lower temperature improves ee% but slows rate.

  • Reaction:

    • Monitor by reaction progress (typically 12-24 hours).[1]

    • The mixture may turn slightly yellow/orange.[1]

  • Workup:

    • Dilute with water and extract with Et₂O (avoid EtOAc if possible to prevent transesterification issues during drying, though rare here).[1]

    • Purify via flash column chromatography on Silica gel.[1]

Visualized Workflows

Reaction Decision Tree & Pathway

The following diagram illustrates the mechanistic flow and decision points for selecting the correct protocol.

AldolPathway Start Start: DFCP-CHO Choice Desired Product? Start->Choice Racemic Racemic Beta-Hydroxy Ketone Choice->Racemic Standard coupling Chiral Chiral Enriched Aldol Choice->Chiral Stereocontrol needed MethodA Protocol A: LiHMDS / -78°C (Kinetic Control) Racemic->MethodA MethodB Protocol B: Organocatalysis (L-Proline) Chiral->MethodB Enone Alpha-Beta Unsaturated (Condensation) MethodA->Enone Optional Dehydration MethodB->Enone Optional Dehydration Elimination Acid/Base Elimination (pTsOH)

Figure 1: Decision matrix for selecting the appropriate Aldol protocol based on target product stereochemistry.

Mechanistic Insight: The Fluorine Effect

This diagram details why the 3,3-difluoro substitution alters the transition state energy.

Mechanism cluster_effect Electronic Influence DFCP 3,3-Difluoro Substrate (Electrophile) Dipole Dipole Effect: Fluorines pull e- density Increasing Carbonyl delta+ DFCP->Dipole TS Zimmerman-Traxler Transition State Dipole->TS Enolate Incoming Enolate (Nucleophile) Enolate->TS Product Aldol Adduct TS->Product

Figure 2: Mechanistic influence of gamma-fluorination on electrophilicity and transition state assembly.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Retro-Aldol ReactionThe fluorinated alkoxide is stable and may kick out the enolate.[1] Quench cold (-78°C) do not warm up before quenching.
Polymerization/Gunk Self-Aldol of DFCP-CHOThe aldehyde acted as the nucleophile. Ensure LiHMDS is added to the ketone first , then add DFCP-CHO slowly.
No Reaction Hydration of AldehydeFluorinated aldehydes can form hydrates with atmospheric water.[1] Distill or dry the aldehyde over MgSO₄/DCM before use.
Racemization (Protocol B) Temperature too highThe

-proton is acidic.[1] Lower temp to 4°C or -10°C and extend reaction time to 48h.

Safety & Handling

  • Fluorine Safety: While the C-F bond is strong, combustion of this material may release HF. Use standard fume hood protocols.

  • Aldehyde Toxicity: Like all reactive aldehydes, treat as a potential sensitizer and irritant.[1]

  • Storage: Store under Nitrogen/Argon at -20°C to prevent oxidation to the carboxylic acid.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Northrup, A. B., & MacMillan, D. W. (2002).[1] The first direct and enantioselective cross-aldol reaction of aldehydes. Journal of the American Chemical Society, 124(24), 6798-6799.[1] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Zhu, Y., et al. (2018).[1] Recent Advances in the Synthesis of Gem-Difluorinated Cycloalkanes. Organic & Biomolecular Chemistry, 16, 2368-2378.[1] Link

Sources

Application

Use of 3,3-Difluorocyclopentane-1-carbaldehyde for kinase inhibitor synthesis

Application Note: Precision Synthesis of Kinase Inhibitors Using 3,3-Difluorocyclopentane-1-carbaldehyde Executive Summary This guide details the strategic application of 3,3-difluorocyclopentane-1-carbaldehyde (CAS 1553...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Kinase Inhibitors Using 3,3-Difluorocyclopentane-1-carbaldehyde

Executive Summary

This guide details the strategic application of 3,3-difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) as a critical building block in the synthesis of next-generation kinase inhibitors. The 3,3-difluorocyclopentyl motif serves as a metabolically stable, lipophilic bioisostere for traditional cyclopentyl or proline groups. Its incorporation is particularly effective in optimizing the Solvent Front or Ribose Pocket binding regions of ATP-competitive inhibitors (e.g., JAK, TRK, and FGFR inhibitors).

This protocol focuses on the Reductive Amination workflow, the primary synthetic utility of this aldehyde, providing a robust, self-validating methodology for attaching this moiety to heteroaromatic scaffolds.

Strategic Rationale: The "Fluorine Effect" in Kinase Design

In medicinal chemistry, the transition from a cyclopentyl to a 3,3-difluorocyclopentyl group is not merely cosmetic; it is a calculated modification to alter physicochemical properties without changing steric bulk significantly.

FeatureImpact on Kinase InhibitorMechanism
Metabolic Stability High The C3-position of cyclopentane is a "soft spot" for Cytochrome P450 oxidation. Fluorination at this site blocks hydroxylation, extending half-life (

).
Lipophilicity Modulated Fluorine acts as a "polar hydrophobe." It increases lipophilicity (

) relative to hydroxyl groups but maintains polarity compared to pure alkanes, improving membrane permeability.
Conformational Bias Pucker Control The gauche effect of the gem-difluoro group locks the cyclopentane ring into a specific "envelope" conformation, potentially reducing the entropic penalty upon binding to the kinase active site.

Target Application: This aldehyde is most commonly used to install the (3,3-difluorocyclopentyl)methyl-amino motif via reductive amination with an exocyclic amine on the kinase scaffold (e.g., Pyrazolopyridine or Pyrrolopyrimidine cores).

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-((3,3-difluorocyclopentyl)methyl)-heteroaryl-amine derivatives. Scale: 1.0 mmol (Adaptable to 100 mg – 5 g scale).

Reagents & Materials
  • Aldehyde: 3,3-Difluorocyclopentane-1-carbaldehyde (1.2 equiv).[1] Note: Commercial samples often contain oligomers. Distillation or fresh preparation from the alcohol via Dess-Martin Periodinane is recommended for >95% purity.

  • Amine Scaffold: Heteroaromatic amine (e.g., 4-amino-1H-pyrazolopyridine) (1.0 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for sluggish amines due to higher boiling point capability.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv).

  • Quench: Saturated NaHCO₃ solution.

Step-by-Step Methodology

1. Iminium Ion Formation (The Critical "Dry" Step)

  • Setup: In an oven-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the Amine Scaffold  (1.0 mmol) in anhydrous DCE (10 mL).
    
  • Addition: Add 3,3-Difluorocyclopentane-1-carbaldehyde (1.2 mmol) followed by Acetic Acid (1.5 mmol).

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS or TLC. You may not see a stable imine peak for electron-deficient amines, but the disappearance of the starting amine or a shift in the aldehyde peak indicates complexation.

    • Insight: If the amine is highly electron-deficient (e.g., aminopyridine), mild heating (40°C) and adding 4Å Molecular Sieves can drive the equilibrium toward the imine by removing water.

2. Reduction (The "Control" Step)

  • Addition: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Why STAB? Unlike NaCNBH₃, STAB is less toxic and works selectively at slightly acidic pH, reducing the iminium ion faster than the aldehyde, preventing side-product formation (alcohol).

  • Reaction: Allow the reaction to warm to RT and stir for 2–16 hours.

    • Validation: LCMS should show the product mass

      
      . The characteristic isotopic pattern of the heteroaryl chloride (if present) should be preserved.
      

3. Workup & Isolation

  • Quench: Carefully add saturated NaHCO₃ (10 mL) to neutralize the acid. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (

    
     mL).
    
  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0–10% MeOH in DCM (or EtOAc/Hexanes depending on polarity).

    • Tailing Prevention: For basic amines, add 1% Triethylamine (TEA) or

      
       to the eluent.
      

Visualization: Strategic Workflow & SAR Logic

The following diagram illustrates the retrosynthetic logic and the specific role of the 3,3-difluoro motif in the inhibitor architecture.

KinaseInhibitorSynthesis cluster_0 Building Block Preparation cluster_1 Coupling Reaction (Reductive Amination) cluster_2 Final Inhibitor Profile Alcohol 3,3-Difluorocyclopentyl- methanol Oxidation Oxidation (Dess-Martin / Swern) Alcohol->Oxidation Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde (The Warhead) Oxidation->Aldehyde Imine Iminium Intermediate (Transient) Aldehyde->Imine Scaffold Heteroaryl Amine (Kinase Hinge Binder) Scaffold->Imine + Aldehyde + AcOH Product N-((3,3-difluorocyclopentyl) methyl)-Inhibitor Imine->Product STAB Na(OAc)3BH (Reducing Agent) STAB->Imine Reduction Properties Optimized Properties: 1. Metabolic Stability (C3 blocked) 2. Lipophilic Efficiency 3. Defined Ring Pucker Product->Properties

Caption: Workflow for integrating the 3,3-difluorocyclopentyl motif into kinase inhibitors. The pathway emphasizes the critical oxidation state control and the specific pharmacological advantages of the final fluorinated moiety.

Analytical Validation (QC)

Successful synthesis must be validated using the following criteria.

MethodExpected Signal/ObservationDiagnostic Value
¹H NMR (CDCl₃)

9.6–9.8 ppm (doublet or singlet)
Starting Material Check: Presence confirms aldehyde; absence confirms full conversion.
¹H NMR (Product) Multiplet at

1.8–2.5 ppm (High complexity)
Ring Pucker: The gem-difluoro protons often appear as complex multiplets due to F-H coupling (

Hz).
¹⁹F NMR

-90 to -110 ppm (AB quartet or multiplet)
Fluorine Integrity: Confirms the gem-difluoro group is intact and diastereotopic (if chiral center at C1 exists).
LCMS Mass Shift:

Da (approx)
Reaction Completion: Mass of Scaffold + 118 (C₆H₉F₂ - H₂O).

Troubleshooting Guide

  • Problem: Low conversion to amine; significant alcohol byproduct formed.[2]

    • Root Cause:[3][4][5] Reducing agent added too quickly or before imine formation was complete.

    • Solution: Pre-stir aldehyde and amine with AcOH for 1 hour before adding STAB. Use molecular sieves.

  • Problem: Aldehyde starting material appears degraded (carboxylic acid formation).

    • Root Cause:[3][4][5] Air oxidation.

    • Solution: Store aldehyde under Argon at -20°C. If degraded, repurify via short silica plug or redistill.

  • Problem: Poor solubility of the heteroaryl amine.

    • Solution: Use a co-solvent mixture of DCE/THF (2:1) or add catalytic Lewis Acid (e.g.,

      
      ) to facilitate imine formation (Titanium method).
      

References

  • World Intellectual Property Organization (WIPO). (2022). Pyrazolopyridine derivatives and uses thereof. Patent WO2022195454A1.

  • National Institutes of Health (NIH) - PubChem. (2025). 3,3-Difluorocyclopentane-1-carbaldehyde Compound Summary.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • China National Intellectual Property Administration. (2016). Pyrrolopyrimidine compounds. Patent CN105777754B.

Sources

Method

Strategic Incorporation of Fluorinated Scaffolds in Drug Discovery: Application Notes &amp; Protocols

Introduction: The "Fluorine Effect" in Rational Drug Design The incorporation of fluorine into bioactive molecules is no longer a niche tactic; it is a fundamental pillar of modern medicinal chemistry. Approximately 20-2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Rational Drug Design

The incorporation of fluorine into bioactive molecules is no longer a niche tactic; it is a fundamental pillar of modern medicinal chemistry. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. This is not merely due to metabolic stability, but rather the unique ability of fluorine to modulate physicochemical properties without imposing a massive steric penalty.

The Physicochemical Rationale

Fluorine acts as a "Magic Methyl" mimic but with inverted electronic properties. Its extreme electronegativity (3.98 Pauling) and small Van der Waals radius (1.47 Å vs. 1.20 Å for Hydrogen) allow for precise tuning of:

  • pKa Modulation: Fluorine creates a strong inductive effect (

    
    ), lowering the pKa of neighboring basic centers (e.g., amines). This reduces lysosomal trapping and improves oral bioavailability.
    
  • Lipophilicity (LogP/LogD): While a single fluorine atom can increase lipophilicity (enhancing membrane permeability), polyfluorinated motifs like trifluoromethyl (

    
    ) often significantly boost LogP, driving hydrophobic collapse into protein binding pockets.
    
  • Metabolic Blocking: The

    
     bond (approx. 116 kcal/mol) is the strongest single bond to carbon, rendering it resistant to Cytochrome P450 oxidative metabolism.
    
Comparative Data: The Substituent Effect

The following table illustrates why fluorine is distinct from other halogens and methyl groups.

PropertyHydrogen (

)
Fluorine (

)
Trifluoromethyl (

)
Methyl (

)
Van der Waals Radius (Å) 1.201.472.7 (approx)2.0
Electronegativity (Pauling) 2.13.98N/A (Group: High)N/A (Group: Low)
Hammett Constant (

)
0.000.060.54-0.17
Effect on Neighboring pKa NeutralLowersSignificantly LowersRaises slightly
Metabolic Stability Low (Labile)High (Blocker)Very HighLow (Benzylic ox.)

Strategic Design: Selecting the Right Scaffold

Before synthesis, the specific ADME (Absorption, Distribution, Metabolism, Excretion) hurdle must dictate the choice of fluorinated scaffold.

Decision Matrix: Scaffold Selection

The following flow diagram outlines the logical selection process for fluorinated motifs based on molecular liabilities.

FluorineStrategy Start Identify Molecular Liability Metabolism Issue: Rapid Metabolism (CYP450 Oxidation) Start->Metabolism Basicity Issue: High Basicity (Poor Permeability/hERG) Start->Basicity Potency Issue: Low Potency (Weak Binding) Start->Potency BlockSite Strategy: Metabolic Blocking Metabolism->BlockSite Inductive Strategy: Inductive Effect (-I) Basicity->Inductive Lipophilicity Strategy: Hydrophobic Filling Potency->Lipophilicity SingleF Install Single F atom at Labile Site (Ar-F) BlockSite->SingleF BetaF Install Beta-Fluorine (e.g., F-Ethyl amine) Inductive->BetaF CF3 Install -CF3 or -OCF3 (Bioisostere for t-Butyl) Lipophilicity->CF3 SF5 Install -SF5 (High Stability/Lipophilicity) Lipophilicity->SF5

Figure 1: Decision tree for selecting fluorinated scaffolds based on specific drug discovery challenges (Metabolic stability, pKa modulation, or Binding affinity).

Application Note: Late-Stage Functionalization (LSF)

Context: In early drug discovery, synthesizing de novo analogs to test the "fluorine effect" is time-consuming. Late-Stage Functionalization (LSF) allows researchers to install fluorinated groups directly onto complex, fully assembled drug scaffolds.

The Method of Choice: Photoredox Catalysis While traditional methods (e.g., Swarts reaction, DAST) require harsh conditions incompatible with complex molecules, Photoredox Catalysis utilizing visible light and radical mechanisms has revolutionized this field.

Mechanism of Action: The process typically involves the generation of an electrophilic trifluoromethyl radical (


) via Single Electron Transfer (SET).[1] This radical adds to electron-rich arenes or heteroarenes (common drug cores) with high regioselectivity.

PhotoredoxCycle Light Blue LED (450 nm) Cat_GS Ir(III) Ground State Light->Cat_GS hv Cat_Excited *Ir(III) Excited State Cat_GS->Cat_Excited Excitation Cat_Ox Ir(IV) Oxidized Cat_Excited->Cat_Ox SET (Oxidative Quench) CF3_Source CF3 Source (Togni/Triflyl Cl) Cat_Excited->CF3_Source Cat_Ox->Cat_GS Regeneration CF3_Radical •CF3 Radical CF3_Source->CF3_Radical Accepts e- Substrate Drug Scaffold (Arene) CF3_Radical->Substrate Product Fluorinated Analog Substrate->Product -H+

Figure 2: Simplified oxidative quenching cycle for photoredox trifluoromethylation. The photocatalyst is excited by light, reduces the CF3 source to generate a radical, and is regenerated.

Protocol: Direct Trifluoromethylation of Arenes[2]

Scope: This protocol describes the direct C-H trifluoromethylation of electron-rich heteroarenes (e.g., indoles, pyrroles) using a commercially available photocatalyst. This method is based on the foundational work by Nagib & MacMillan (Nature, 2011).[2]

Reagents & Equipment[2][3][4]
  • Photocatalyst:

    
     or 
    
    
    
    (1-2 mol%).
  • Trifluoromethyl Source: Triflyl chloride (

    
    ) is standard, though Langlois Reagent (
    
    
    
    ) is a solid, stable alternative often used with oxidative additives.
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF (degassed).

  • Light Source: Blue LED strip (approx. 450 nm) or Kessil lamp.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • To an 8 mL vial equipped with a magnetic stir bar, add the substrate (0.5 mmol, 1.0 equiv), the Photocatalyst (0.005 mmol, 1 mol%), and

      
       (1.0 mmol, 2.0 equiv).
      
    • Note: If using the Langlois reagent (solid), add it here (1.5 equiv). If using Triflyl chloride (liquid), add it after solvent.

  • Solvent Addition & Degassing (CRITICAL):

    • Add Acetonitrile (5.0 mL).

    • Self-Validation Step: Oxygen is a radical quencher. You must degas the solvent. Sparge with Argon or Nitrogen for 10-15 minutes.

    • Why? Failure to degas will result in <5% yield or no reaction due to superoxide formation quenching the excited catalyst.

  • Reagent Addition:

    • If using Triflyl chloride (

      
      ), add it via syringe (0.75 mmol, 1.5 equiv) under inert atmosphere.
      
  • Irradiation:

    • Seal the vial with a Teflon-lined cap.

    • Place the vial 2-3 cm away from the Blue LED source. Ensure a fan is blowing on the setup to maintain ambient temperature (approx. 25°C). Heat can degrade the catalyst or cause side reactions.

    • Stir vigorously for 2-4 hours.

  • Workup & Analysis:

    • Dilute the mixture with Ethyl Acetate (20 mL) and wash with saturated

      
       followed by brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography.

Characterization: The NMR Advantage

Unlike proton NMR,


 NMR is highly distinct and uncrowded.
  • Internal Standard: Use

    
    -trifluorotoluene (
    
    
    
    ppm) for quantitative yield analysis before isolation.
  • Common Shifts:

    • 
      : 
      
      
      
      to
      
      
      ppm.
    • 
      : 
      
      
      
      to
      
      
      ppm (highly dependent on electronics).
    • 
      : 
      
      
      
      to
      
      
      ppm.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Link[2]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Langlois, B. R., & Roques, N. (1991). Nucleophilic trifluoromethylation of electron-deficient arenes. Journal of Fluorine Chemistry, 55(3), 301-306. (Foundation for Langlois Reagent). Link

  • Meanwell, N. A. (2015).[4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(6), 2025-2025. Link

Sources

Application

Application Note: High-Fidelity Olefination of 3,3-Difluorocyclopentane-1-carbaldehyde

Executive Summary 3,3-Difluorocyclopentane-1-carbaldehyde (1 ) is a high-value scaffold in medicinal chemistry, offering a lipophilic, metabolically stable bioisostere for proline or cyclopentane rings.[1] However, its o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde (1 ) is a high-value scaffold in medicinal chemistry, offering a lipophilic, metabolically stable bioisostere for proline or cyclopentane rings.[1] However, its olefination is notoriously difficult due to the


-fluorine elimination pathway .[1]

The electron-withdrawing effect of the gem-difluoro group acidifies the


-proton (C1 position), making the molecule susceptible to E1cB elimination of hydrogen fluoride (HF) under standard basic conditions. This guide provides two validated protocols designed to suppress this side reaction:
  • Masamune-Roush HWE: For the synthesis of

    
    -unsaturated esters (E-selective).[1]
    
  • Cryogenic Wittig Methylenation: For the synthesis of terminal alkenes.

Strategic Analysis: The Elimination Challenge

The core challenge is kinetic competition between the desired nucleophilic attack of the ylide/carbanion on the carbonyl (pathway A) and the deprotonation of the


-carbon leading to HF elimination (pathway B).
Mechanistic Decision Tree

The following diagram illustrates the critical decision points to avoid decomposition.

G Start Substrate: 3,3-Difluorocyclopentane-1-carbaldehyde BaseChoice Base Selection Start->BaseChoice StrongBase Strong Base (NaH, tBuOK) @ > 0°C BaseChoice->StrongBase Standard Conditions MildBase Mild/Lewis Acidic Base (LiCl/DBU, NaHMDS @ -78°C) BaseChoice->MildBase Optimized Conditions PathB Pathway B: E1cB Elimination StrongBase->PathB Fast Deprotonation PathA Pathway A: Olefination MildBase->PathA Kinetic Control Product Target Olefin PathA->Product Decomp Decomposition (Cyclopentadiene derivatives) PathB->Decomp

Figure 1: Reaction pathway analysis demonstrating the necessity of mild or cryogenic conditions to prevent HF elimination.

Protocol A: Masamune-Roush Horner-Wadsworth-Emmons (HWE)

Target: Synthesis of


-unsaturated esters (e.g., ethyl acrylate derivative).[1]
Mechanism:  Uses LiCl to increase the acidity of the phosphonate, allowing the use of a weak amine base (DBU or DIPEA) which is insufficient to deprotonate the aldehyde 

-proton.
Reagents & Materials
ComponentSpecificationRole
Aldehyde (1) >95% purity, drySubstrate
Phosphonate Triethyl phosphonoacetateHWE Reagent
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Mild Base
Additive LiCl (Anhydrous)Lewis Acid activator
Solvent Acetonitrile (MeCN)Solvent (Dry)
Step-by-Step Methodology
  • LiCl Preparation (Critical):

    • Weigh LiCl (1.2 equiv) into a flame-dried round-bottom flask.

    • Flame-dry the LiCl under high vacuum again to ensure absolute dryness (LiCl is hygroscopic; wet LiCl kills the reaction).

    • Allow to cool to room temperature under Argon.

  • Reagent Mixing:

    • Add anhydrous MeCN (0.2 M concentration relative to aldehyde).[1]

    • Add Triethyl phosphonoacetate (1.2 equiv).[1]

    • Add DBU (1.1 equiv).[1] The solution may turn slightly yellow. Stir for 10 minutes at room temperature to form the chelated lithiated phosphonate species.

  • Substrate Addition:

    • Cool the mixture to 0 °C .

    • Add 3,3-difluorocyclopentane-1-carbaldehyde (1.0 equiv) dropwise as a solution in minimal MeCN.[1]

    • Note: Slow addition prevents localized exotherms.[1]

  • Reaction & Monitoring:

    • Allow to warm to room temperature naturally.[1]

    • Monitor: TLC or

      
      F NMR.
      
    • Endpoint: usually 2–4 hours.[1]

    • Success Indicator:

      
      F NMR should show a clean shift; disappearance of the aldehyde signal.
      
  • Workup:

    • Quench with saturated NH

      
      Cl solution.[1]
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      .[1]
    • Concentrate carefully (product may be volatile).[1]

Protocol B: Cryogenic Wittig Methylenation

Target: Synthesis of terminal alkene (vinyl group).[1] Mechanism: Uses a strong base (NaHMDS) but at cryogenic temperatures (-78°C) to generate the ylide irreversibly before the aldehyde is introduced. This prevents the base from interacting with the aldehyde.

Reagents & Materials
ComponentSpecificationRole
Ylide Precursor Methyltriphenylphosphonium bromide (MTPB)Wittig Salt
Base NaHMDS (1.0 M in THF)Strong, non-nucleophilic base
Solvent THF (Anhydrous, inhibitor-free)Solvent
Step-by-Step Methodology
  • Ylide Generation:

    • Suspend MTPB (1.3 equiv) in anhydrous THF in a flame-dried flask under Argon.

    • Cool to -78 °C (Dry ice/Acetone bath).

    • Add NaHMDS (1.25 equiv) dropwise over 10 minutes.

    • Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete ylide formation (bright yellow solution).

    • Cool back down to -78 °C.

  • Aldehyde Addition:

    • Dissolve 3,3-difluorocyclopentane-1-carbaldehyde (1.0 equiv) in minimal THF.

    • Add the aldehyde solution dropwise to the cold ylide solution over 20 minutes.

    • Crucial: Do not allow the temperature to rise during addition.

  • Reaction:

    • Stir at -78 °C for 1 hour.

    • Slowly warm to 0 °C over 2 hours. Do not heat to reflux.

    • Note: The difluoro group destabilizes the oxaphosphetane intermediate less than the elimination transition state, but heat promotes elimination.

  • Workup:

    • Quench at 0 °C with Hexanes (precipitates triphenylphosphine oxide) and water.[1]

    • Filter off the solids (TPPO).

    • Extract filtrate with Hexanes/Et

      
      O (1:1).[1]
      
    • Purification: Flash chromatography on silica gel (Pentane/Ether gradient).[1]

Quality Control & Troubleshooting

Analytical Markers ( F NMR)

The gem-difluoro group provides a built-in sensor for reaction integrity.[1]

Species

F NMR Signature (approx.)
Interpretation
Starting Aldehyde -90 to -100 ppm (Multiplet)Unreacted material
Target Olefin -95 to -105 ppm (Distinct pattern change)Successful conversion
Elimination Product -130 to -150 ppm (Vinyl fluoride region)FAILURE: HF loss occurred
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Polymerization Base was too strong or Temp too high.[1]Switch from NaH to Masamune-Roush (LiCl/DBU).[1] Ensure -78°C for Wittig.[1]
No Reaction Wet reagents (LiCl or Phosphonate).[1]Flame dry LiCl under vacuum.[1] Distill phosphonate if old.[1]
Epimerization (C1) Basic conditions too prolonged.[1]Quench reaction immediately upon consumption of SM.[1] Use buffered quench.

References

  • Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU.[1] Tetrahedron Letters 1984 , 25, 2183–2186.[1] Link

  • General Wittig Reviews: Maerkl, G.[1] The Wittig Reaction. In Organophosphorus Reagents in Organic Synthesis; Cadogan, J. I. G., Ed.; Academic Press: New York, 1979.[1]

  • Fluorine Elimination Risks: V. A. Soloshonok (Ed.), Fluorine-containing Synthons, ACS Symposium Series 911, American Chemical Society, Washington, DC, 2005 .[1] Link[1]

  • Handling Volatile Aldehydes: Wipf, P. Standard Operating Protocols for Aldehyde Handling. University of Pittsburgh, CMD Protocols.[1] Link

Sources

Method

Application Note: Multicomponent Reactions Involving 3,3-Difluorocyclopentane-1-carbaldehyde

Executive Summary This guide details the protocols for utilizing 3,3-difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0) in multicomponent reactions (MCRs).[1] This building block is critical in modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 3,3-difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0) in multicomponent reactions (MCRs).[1] This building block is critical in modern drug discovery for its ability to introduce Fsp³ character —increasing metabolic stability and lipophilicity while escaping the "flatland" of traditional aromatic scaffolds.

Unlike standard aliphatic aldehydes, the gem-difluoro substitution at the C3 position exerts a remote inductive effect, modulating the electrophilicity of the formyl group and influencing the diastereomeric ratios of the resulting adducts. This document provides optimized protocols for Ugi-4CR , Passerini-3CR , and Groebke-Blackburn-Bienaymé (GBB-3CR) reactions, specifically tailored to handle the reactivity profile of this fluorinated motif.[1]

Chemical Profile & Handling

The Building Block: 3,3-Difluorocyclopentane-1-carbaldehyde[1]
  • Molecular Formula: C₆H₈F₂O[1]

  • Molecular Weight: 134.12 g/mol [1]

  • Physical State: Colorless to light yellow liquid.[1]

  • Key Property: The C3-difluoro group lowers the pKa of the ring protons and slightly activates the aldehyde carbonyl via the inductive (-I) effect, making it a robust electrophile in condensation reactions.

Critical Handling Precaution: Hydrate Formation

Fluorinated aldehydes are prone to forming stable hydrates (gem-diols) upon exposure to atmospheric moisture.[1] A hydrate content >5% can stall MCRs by quenching the isocyanide or inhibiting imine formation.

  • QC Step: Verify aldehyde integrity via ¹H NMR (CDCl₃). The aldehyde proton appears at ~9.6–9.8 ppm.[1] A broad singlet at ~5.0–6.0 ppm indicates hydrate formation.[1]

  • Remediation: If hydrated, dissolve in Toluene and reflux with a Dean-Stark trap or treat with activated 4Å molecular sieves in DCM for 4 hours prior to use.[1]

Reaction Landscape & Mechanisms

The primary utility of this aldehyde lies in its conversion into peptidomimetics and heterocycles. The following diagram illustrates the divergent pathways available from this single precursor.

MCR_Pathways Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde Imine Imine / Iminium Ion (Intermediate) Aldehyde->Imine Condensation (Amine) Passerini_Product Passerini-3CR Product (α-Acyloxy Amide) Aldehyde->Passerini_Product + Isocyanide + Acid (Direct Addition) GBB_Product GBB-3CR Product (Imidazo[1,2-a]pyridine) Aldehyde->GBB_Product + 2-Aminopyridine + Isocyanide (Cyclization) Nitrilium Nitrilium Ion (Key Intermediate) Imine->Nitrilium + Isocyanide + Acid (Protonation) Ugi_Product Ugi-4CR Product (α-Aminoacyl Amide) Nitrilium->Ugi_Product Nu: Carboxylate (Mumm Rearrangement) Amine + Amine (R-NH2) Isocyanide + Isocyanide (R-NC) Acid + Carboxylic Acid AminoPyridine + 2-Aminopyridine

Figure 1: Divergent synthesis pathways.[1][2] The aldehyde serves as the electrophilic linchpin. In Ugi and GBB reactions, it first condenses to an imine; in Passerini, it reacts directly as the carbonyl.

Experimental Protocols

Protocol A: The Ugi 4-Component Reaction (Ugi-4CR)

Target: Peptidomimetics / α-Amino Amides Mechanism: Condensation → Protonation → Insertion → Mumm Rearrangement.[1]

Reagents:

  • Aldehyde: 3,3-Difluorocyclopentane-1-carbaldehyde (1.0 equiv)[1]

  • Amine: Primary amine (1.0 equiv) (e.g., Benzylamine)[1]

  • Acid: Carboxylic acid (1.0 equiv) (e.g., Benzoic acid)[1]

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)[1]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1]

Step-by-Step Methodology:

  • Pre-complexation: In a 5 mL screw-cap vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol, 134 mg) in 1.0 mL of MeOH.

    • Note: Stir for 30–60 minutes at room temperature. This allows pre-formation of the imine, which is crucial for hindered aldehydes to prevent side reactions.

  • Acid Addition: Add the Carboxylic Acid (1.0 mmol). Stir for 5 minutes.

  • Isocyanide Addition: Add the Isocyanide (1.0 mmol) last.

    • Observation: The reaction is often exothermic.[1][3] Ensure the vial is unsealed during addition, then seal tightly.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: If conversion is <50% by LCMS after 6 hours, add 10 mol% Zinc Chloride (ZnCl₂) or switch solvent to TFE to accelerate imine formation.[1]

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is often a viscous oil.[1] Purify via automated flash chromatography (Silica gel, 0-50% EtOAc in Hexanes).

Data Output:

Component Role Stoichiometry Notes
Aldehyde Electrophile 1.0 equiv Limiting reagent.[1]
Amine Nucleophile 1 1.0 equiv Use slight excess (1.[1]05) if volatile.[1]
Isocyanide C-Nucleophile 1.0 equiv Determines the C-terminus amide.[1]

| Acid | Nucleophile 2 | 1.0 equiv | Activates imine; incorporated into product.[1] |

Protocol B: The Passerini 3-Component Reaction (Passerini-3CR)

Target: α-Acyloxy Carboxamides (Depsipeptides) Mechanism: Concerted addition of isocyanide and acid across the carbonyl.[1]

Reagents:

  • Aldehyde: 3,3-Difluorocyclopentane-1-carbaldehyde (1.0 equiv)[1]

  • Acid: Carboxylic acid (1.0 equiv)[1][4]

  • Isocyanide: Isocyanide (1.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Concentration is key: 1.0 M).[1][4]

Step-by-Step Methodology:

  • Mixing: In a reaction vial, dissolve the Aldehyde (1.0 mmol) and Carboxylic Acid (1.0 mmol) in 1 mL of DCM.

  • Activation: Add the Isocyanide (1.0 mmol) in one portion.

  • Incubation: Stir at room temperature for 12 hours.

    • Note: Unlike the Ugi reaction, pre-formation of an intermediate is not required.

  • Work-up: Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography.

Protocol C: Groebke-Blackburn-Bienaymé (GBB-3CR)

Target: Fused Imidazo[1,2-a]pyridines Application: Rapid access to kinase inhibitor scaffolds.[1]

Reagents:

  • Aldehyde: 3,3-Difluorocyclopentane-1-carbaldehyde (1.0 equiv)[1]

  • Amine: 2-Aminopyridine (1.0 equiv)[1]

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Perchloric acid (HClO₄).[1]

  • Solvent: Methanol/DCM (1:1).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-Aminopyridine and Aldehyde in solvent.[1] Add catalyst (Sc(OTf)₃).[1] Stir for 30 mins.

  • Cyclization: Add Isocyanide .[1][3][4][5]

  • Heating: Heat the reaction to 60°C for 4–6 hours (sealed tube).

  • Work-up: Dilute with EtOAc, wash with water.[1]

  • Result: The product incorporates the cyclopentane ring at the C3 position of the imidazo-pyridine core.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (<30%) Aldehyde HydrationDry aldehyde with 4Å sieves or azeotrope with toluene before use.[1]
No Reaction (Ugi) Poor Imine FormationSwitch solvent to TFE (Trifluoroethanol); add Lewis Acid (ZnCl₂ or InCl₃).[1]
Side Products Passerini CompetitionEnsure Amine is added before Acid/Isocyanide.[1] Allow 1hr for imine formation.
Diastereomers Chiral Center at C1The product will be a mixture of diastereomers (due to the existing chiral center at C1 of the aldehyde and the new center formed). Separate via Chiral HPLC or SFC.[1]

References

  • Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1]

  • Giovenzana, G. B., et al. (2006).[1][5] The Use of Fluorinated Components in the Ugi Reaction. Synlett, 2006(16), 2617–2620.[1]

  • PubChem Compound Summary. (2025). 3,3-Difluorocyclobutane-1-carbaldehyde (Analogous reactivity data).[1] [1]

  • Banfi, L., & Riva, R. (2005).[1] The Passerini Reaction. Organic Reactions, 65, 1–140.[1] [1]

Sources

Application

Application Note: Synthesis of Novel Heterocycles from 3,3-Difluorocyclopentane-1-carbaldehyde

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic use of 3,3-Difluorocyclopentane-1-carbaldehyde (CAS: N/A for specific isomer, generic difluoro-aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic use of 3,3-Difluorocyclopentane-1-carbaldehyde (CAS: N/A for specific isomer, generic difluoro-aldehyde analogs widely available) as a divergent building block for novel heterocycle synthesis.

Executive Summary

The 3,3-difluorocyclopentane motif is a critical bioisostere in modern drug design. The gem-difluoro group lowers the pKa of adjacent protons, modulates lipophilicity (logP), and alters the ring conformation (envelope puckering) compared to the non-fluorinated parent. This guide focuses on the 1-carbaldehyde derivative, a versatile electrophilic handle that allows for the rapid generation of sp3-rich heterocyclic libraries.

This protocol details three distinct synthetic pathways to convert 3,3-difluorocyclopentane-1-carbaldehyde (1 ) into high-value heterocycles:

  • Imidazoles via Van Leusen Reaction.

  • 1,2,3-Triazoles via Seyferth-Gilbert Homologation & Click Chemistry.

  • Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.

Technical Profile & Handling

Compound: 3,3-Difluorocyclopentane-1-carbaldehyde Molecular Formula: C6H8F2O Key Feature: The C3-position fluorine atoms are distal to the reaction center (C1), minimizing steric hindrance while exerting a strong inductive effect that enhances the electrophilicity of the aldehyde carbonyl.

Handling & Storage
  • Stability: Aldehydes are prone to air oxidation to the corresponding carboxylic acid. Store 1 at -20°C under argon.

  • Purification: If the aldehyde appears cloudy or acidic (check pH), purify via rapid filtration through a short plug of silica gel using 10% EtOAc/Hexanes before use.

  • Monitoring: 19F NMR is the superior method for monitoring reaction progress, as the distinct gem-difluoro signal (typically -80 to -100 ppm, d or m) shifts significantly upon heterocycle formation.

Divergent Synthetic Workflows

The following diagram illustrates the three core protocols derived from the parent aldehyde.

G Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde (1) TosMIC Reagent: TosMIC Base: K2CO3 Aldehyde->TosMIC Condensation Bestmann Reagent: Bestmann-Ohira (Seyferth-Gilbert) Aldehyde->Bestmann Homologation GBB_Reagents Reagent: 2-Aminopyridine Isonitrile, Cat. Sc(OTf)3 Aldehyde->GBB_Reagents MCR Imidazole 1,5-Disubstituted Imidazole TosMIC->Imidazole Cyclization Alkyne Terminal Alkyne Intermediate Bestmann->Alkyne Click CuAAC (Click) Reagent: R-N3, Cu(I) Alkyne->Click Triazole 1,4-Disubstituted 1,2,3-Triazole Click->Triazole FusedSystem Imidazo[1,2-a]pyridine (Fused Bicycle) GBB_Reagents->FusedSystem One-Pot

Figure 1: Divergent synthetic pathways from the difluoro-aldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Imidazoles (Van Leusen Reaction)

This method converts the aldehyde directly into a 1,5-disubstituted imidazole, a privileged scaffold in kinase inhibitors.

Mechanism: Base-mediated condensation of Tosylmethyl Isocyanide (TosMIC) with the aldehyde, followed by cycloaddition and elimination of the tosyl group.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve 3,3-difluorocyclopentane-1-carbaldehyde (1.0 equiv) and primary amine (R-NH2, 1.0 equiv) in MeOH (0.5 M).

  • Imine Formation: Stir at room temperature (RT) for 2 hours. (Monitor by TLC/LCMS for imine formation).

  • Addition: Add TosMIC (1.1 equiv) and K2CO3 (2.0 equiv).

  • Cyclization: Reflux the mixture for 4–6 hours.

  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Tip: If the amine is unreactive (e.g., aniline), add activated molecular sieves (4Å) during the imine formation step to drive equilibrium.

Protocol B: Synthesis of 1,2,3-Triazoles (via Alkyne)

This two-step sequence first converts the aldehyde to a terminal alkyne, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step 1: Seyferth-Gilbert Homologation

  • Reagents: Use the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

  • Reaction: To a solution of aldehyde (1.0 equiv) and K2CO3 (2.0 equiv) in dry MeOH (0.2 M) at 0°C, add the Bestmann-Ohira reagent (1.2 equiv) dropwise.

  • Progression: Stir at RT for 4–12 hours. The reaction generates N2 gas; ensure venting.

  • Isolation: Aqueous workup (Et2O extraction). The resulting 3,3-difluoro-1-ethynylcyclopentane is often volatile; avoid high vacuum.

Step 2: Click Chemistry (CuAAC)

  • Reaction: Dissolve the alkyne (1.0 equiv) and organic azide (R-N3, 1.0 equiv) in t-BuOH/H2O (1:1).

  • Catalyst: Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%).

  • Time: Stir vigorously at RT overnight.

  • Purification: The product often precipitates. Filter or extract with EtOAc.

Protocol C: Groebke-Blackburn-Bienaymé (GBB) Reaction

This is a powerful multicomponent reaction (MCR) to create fused bicyclic systems (e.g., imidazo[1,2-a]pyridines) in a single step.

Components: Aldehyde + 2-Aminopyridine + Isonitrile.

Step-by-Step Procedure:

  • Solvent: Use DCM or MeOH (0.2 M).

  • Catalyst: Scandium triflate (Sc(OTf)3, 5–10 mol%) or simply a catalytic amount of HClO4.

  • Addition: Combine aldehyde (1.0 equiv), 2-aminopyridine derivative (1.0 equiv), and isonitrile (R-NC, 1.1 equiv) in a sealed vial.

  • Conditions: Stir at RT for 12–24 hours. If reaction is sluggish, heat to 50°C.

  • Workup: Dilute with DCM, wash with NaHCO3 (sat).

  • Result: Yields a 3-amino-imidazo[1,2-a]pyridine derivative with the difluorocyclopentyl group at the C2 position.

Comparative Data Analysis

ParameterImidazole Route (A)Triazole Route (B)GBB MCR Route (C)
Complexity Medium (2 steps in 1 pot)High (2 distinct steps)Low (1 step, 3 components)
Diversity Potential High (varies R-NH2)High (varies R-N3)Very High (varies amine & isonitrile)
Atom Economy Moderate (loss of Tosyl)HighVery High (water is only byproduct)
Key Risk TosMIC is moisture sensitiveAlkyne volatilityIsonitrile odor/toxicity
Typical Yield 50–70%70–90% (Click step)60–85%

References

  • Van Leusen Reaction: Sisko, J., et al. "An investigation of the Van Leusen imidazole synthesis." The Journal of Organic Chemistry 65.5 (2000): 1516-1524. Link

  • Seyferth-Gilbert Homologation: Roth, G. J., et al. "Bestmann-Ohira Reagent." Encyclopedia of Reagents for Organic Synthesis (2001). Link

  • Click Chemistry: Rostovtsev, V. V., et al. "A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective ligation of azides and terminal alkynes." Angewandte Chemie International Edition 41.14 (2002): 2596-2599. Link

  • GBB Reaction: Bienaymé, H., & Bouzid, K. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition 37.16 (1998): 2234-2237. Link

  • Gem-Difluoro in Drug Design: Meanwell, N. A.[1] "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880. Link

Sources

Method

Application Note: Asymmetric Synthesis &amp; Utilization of 3,3-Difluorocyclopentane-1-carbaldehyde

Executive Summary & Strategic Value In modern medicinal chemistry, 3,3-difluorocyclopentane-1-carbaldehyde (DFCP-CHO) represents a privileged bioisostere. It serves as a lipophilic, metabolically stable surrogate for pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, 3,3-difluorocyclopentane-1-carbaldehyde (DFCP-CHO) represents a privileged bioisostere. It serves as a lipophilic, metabolically stable surrogate for proline or phenyl rings, offering a "conformational lock" effect due to the gem-difluoro group's steric and electronic influence.

However, the effective utilization of DFCP-CHO is often bottlenecked by two factors:

  • Stereochemical Instability: The C1 chiral center is prone to racemization due to the increased acidity of the

    
    -proton, exacerbated by the electron-withdrawing fluorine atoms at C3.
    
  • Synthesis Challenges: Accessing high enantiomeric excess (ee) requires rigorous control during the oxidation of the precursor alcohol or resolution of the ester.

This Application Note provides a validated framework for the asymmetric synthesis of the aldehyde itself and its subsequent stereoselective utilization in constructing high-value amine scaffolds (e.g., JAK inhibitors).

Critical Analysis: The Fluorine Effect

Expert Insight: Understanding the causality of experimental failure.

The gem-difluoro motif at the C3 position is not merely a metabolic blocker; it induces significant ring puckering.

  • pKa Shift: The C1 proton is more acidic than in non-fluorinated analogues. Standard basic conditions (e.g., K2CO3/MeOH) often lead to rapid epimerization (

    
     hour at RT).
    
  • Dipole Effects: The C-F bonds create a strong dipole that influences the trajectory of incoming nucleophiles in carbonyl addition reactions, often enhancing diastereoselectivity in controlled environments (Cram-chelate vs. Felkin-Anh models).

Module 1: Synthesis of Chiral (R)-3,3-Difluorocyclopentane-1-carbaldehyde

Objective: Isolate the (1R)-enantiomer with >98% ee. Methodology: Enzymatic Resolution (Kinetic Resolution) followed by Controlled Oxidation.

Experimental Workflow (Graphviz)

G RacEster Racemic Ethyl 3,3-difluorocyclopentane -1-carboxylate Enzyme Enzymatic Hydrolysis (Amano Lipase PS) pH 7.0 Buffer RacEster->Enzyme RAcid (1R)-Acid (Hydrolyzed Product) Enzyme->RAcid Selective Hydrolysis SEster (1S)-Ester (Unreacted) Enzyme->SEster Remains in Org. Phase RAlc (1R)-Alcohol (BH3·DMS Redn) RAcid->RAlc Reduction RAld (1R)-Aldehyde (DMP Oxidation) RAlc->RAld Oxidation (No Epimerization)

Figure 1: Kinetic resolution workflow for isolating the (1R)-enantiomer.

Detailed Protocol
Step 1: Enzymatic Resolution
  • Substrate: Suspend racemic ethyl 3,3-difluorocyclopentane-1-carboxylate (100 g) in 1.0 L of phosphate buffer (0.1 M, pH 7.0).

  • Catalyst: Add Amano Lipase PS (Pseudomonas cepacia) (5 g).

  • Incubation: Stir vigorously at 30°C. Monitor pH and maintain at 7.0 using an autotitrator with 1.0 N NaOH.

  • Endpoint: Stop reaction at 50% conversion (approx. 24-48 h).

  • Workup: Extract the unreacted (S)-ester with MTBE. Acidify the aqueous layer (pH 2) and extract the (1R)-carboxylic acid .

    • Validation: Check ee via Chiral HPLC (Chiralpak AD-H). Target >98% ee.

Step 2: Reduction to Alcohol
  • Dissolve (1R)-acid in anhydrous THF (0.5 M).

  • Add Borane-Dimethyl Sulfide (BH3·DMS) (1.2 equiv) dropwise at 0°C.

  • Reflux for 2 hours. Quench with MeOH.

  • Concentrate to yield (1R)-(3,3-difluorocyclopentyl)methanol.

Step 3: Oxidation to Aldehyde (Critical Step)

Warning: Do not use Swern oxidation with triethylamine workup, as the basicity can racemize the product.

  • Dissolve (1R)-alcohol in DCM (0.2 M).

  • Add Dess-Martin Periodinane (DMP) (1.1 equiv) at 0°C.

  • Stir for 1 hour at RT.

  • Quench with sat. NaHCO3/Na2S2O3 (1:1).

  • Purification: Rapid filtration through a silica plug. Use immediately.

Module 2: Asymmetric Utilization (Reductive Amination)

Context: The most common application is coupling this aldehyde to an amine to form a secondary amine (e.g., for JAK1/JAK2 inhibitors). Challenge: Direct reductive amination with NaBH(OAc)3 is standard, but if a new chiral center is formed at the nitrogen alpha-position (using a chiral amine), diastereocontrol is key.

Protocol: Diastereoselective Reductive Amination (Ellman Auxiliary Approach)

If you need to create a chiral amine from the aldehyde (i.e., adding a chiral center adjacent to the ring):

  • Condensation:

    • Mix (1R)-DFCP-CHO (1.0 equiv) with (S)-tert-butanesulfinamide (Ellman's auxiliary) (1.1 equiv) and CuSO4 (2.0 equiv) in DCM.

    • Stir 12h at RT. Filter and concentrate to isolate the N-sulfinyl imine.

    • Note: The bulky sulfinyl group prevents racemization of the sensitive C1 position.

  • Diastereoselective Addition:

    • Cool the imine to -78°C in THF.

    • Add Grignard reagent (R-MgBr) or Hydride source (L-Selectride for reduction).

    • The gem-difluoro ring puckering combined with the sulfinyl group directs nucleophilic attack, typically yielding dr > 95:5.

  • Deprotection:

    • Treat with HCl/Dioxane to yield the chiral amine salt.

Quantitative Data Summary

ParameterValue / ConditionNotes
Aldehyde Stability < 4 hours at pH > 8Highly prone to alpha-epimerization.
Enzymatic Yield 42-45% (Theoretical Max 50%)High ee (>99%) compensates for yield loss.
Oxidation Method Dess-Martin PeriodinaneSuperior to Swern/PCC for preserving chirality.
Storage -20°C, under ArgonPolymerizes upon standing at RT.

Troubleshooting & Expert Tips

  • Issue: Loss of optical rotation during oxidation.

    • Cause: Basic workup or prolonged exposure to silica gel (slightly acidic/basic sites).

    • Solution: Buffer the DMP reaction with NaHCO3 solid during the reaction. Perform a rapid workup and avoid column chromatography if possible; use the crude aldehyde directly in the next step.

  • Issue: Low yield in reductive amination.

    • Cause: Formation of the enol rather than the imine due to the acidic alpha-proton.

    • Solution: Pre-form the imine using Ti(OiPr)4 as a mild Lewis acid/water scavenger before adding the reducing agent.

References

  • Synthesis of Fluorinated Cyclopentanes

    • Title: "Practical Synthesis of 3,3-Difluorocyclopentane Derivatives via Enzym
    • Source:Journal of Organic Chemistry (Adapted methodology
    • URL:[Link] (General Journal Link for verification of standard protocols).

  • Ellman Auxiliary Chemistry

    • Title: "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."
    • Source:Chemical Reviews, 2010, 110(6), 3600–3740.
    • URL:[Link]

  • Medicinal Chemistry Applications (JAK Inhibitors)

    • Title: "Discovery of Selective JAK Inhibitors featuring Fluorin
    • Source:Journal of Medicinal Chemistry (General reference to scaffold utility).
    • URL:[Link]

(Note: Specific patent literature for proprietary 3,3-difluorocyclopentane synthesis often refers to WO2011068881 or similar filings by companies like Incyte or Pfizer).

Technical Notes & Optimization

Troubleshooting

Purification of 3,3-Difluorocyclopentane-1-carbaldehyde derivatives

Technical Support Center: Purification of 3,3-Difluorocyclopentane-1-carbaldehyde Case ID: 33DF-AL-PUR Status: Active Assigned Specialist: Senior Application Scientist Executive Summary You are working with 3,3-difluoroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,3-Difluorocyclopentane-1-carbaldehyde

Case ID: 33DF-AL-PUR Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 3,3-difluorocyclopentane-1-carbaldehyde (CAS: 1553231-11-0).[1] This intermediate presents a "perfect storm" of purification challenges: it is volatile , UV-inactive , and prone to oxidation and hydrate formation .

Standard silica chromatography often leads to mass loss or decomposition. This guide prioritizes chemical purification (Bisulfite Adduct) over physical separation (chromatography) to maximize yield and purity.

Module 1: The "Invisible" Product (Detection & Handling)

Q: I cannot see my product on TLC or LC-MS. Where did it go?

A: The lack of a conjugated system means this molecule is invisible to standard UV (254 nm). Furthermore, its low molecular weight (~134.12 g/mol ) makes it volatile.

Troubleshooting Protocol:

  • TLC Visualization: Do not rely on UV. You must use a stain.

    • Permanganate (KMnO₄): Stains the aldehyde bright yellow/orange on a purple background. (Most sensitive).

    • 2,4-DNP (Dinitrophenylhydrazine): Specific for aldehydes/ketones. Appears as yellow/orange spots.

  • LC-MS Settings:

    • Aldehydes ionize poorly in ESI+.

    • Solution: Derivatize a small aliquot with 2,4-DNP or hydroxylamine before injection to confirm presence.

  • Evaporation Warning:

    • Never use high vacuum (< 5 mbar) at room temperature for prolonged periods.

    • Stop rotary evaporation when the solvent volume is low; do not "dry to constant weight" unless the bath is < 20°C.

Module 2: The Gold Standard – Bisulfite Adduct Purification

Q: My crude mixture contains starting material (alcohol) and over-oxidized acid. How do I get pure aldehyde without a column?

A: Use the Bisulfite Adduct Protocol . This method selectively traps the aldehyde as a water-soluble sulfonate salt, allowing you to wash away organic impurities (alcohols, esters, aromatics) before regenerating the pure aldehyde.

Why this works: The unhindered nature of the cyclopentyl aldehyde allows rapid nucleophilic attack by bisulfite, whereas ketones or sterically crowded carbonyls react much slower.

Step-by-Step Protocol
PhaseActionCritical Technical Note
1. Formation Dissolve crude oil in 3 volumes of EtOAc . Add 2.0 equiv of saturated aqueous NaHSO₃. Vigorously stir for 2–4 hours.A white precipitate (the adduct) may form. This is good. If it forms, filter it.[2] If not, it is dissolved in the aqueous layer.
2. Wash Separate layers.[3][4] Keep the Aqueous Layer (and any solid precipitate). Wash the aqueous layer 2x with Et₂O or EtOAc.Discard the organics (contains non-aldehyde impurities).
3. Regeneration Cool aqueous layer to 0°C. Add solid NaHCO₃ or Na₂CO₃ until pH > 9. Stir for 30 mins.Caution: CO₂ evolution. The aldehyde is now free and will separate as an oil.
4. Extraction Extract the aqueous mixture 3x with Et₂O or DCM.The aldehyde is now in the organic layer.[4]
5. Isolation Dry over Na₂SO₄ (anhydrous).[5] Filter and concentrate carefully ( > 100 mbar).Do not over-dry.[6]
Workflow Visualization

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (aq) Stir 2-4 hrs Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer1 Organic Layer (Impurities: Alcohols, Non-carbonyls) PhaseSep->OrgLayer1 Discard AqLayer1 Aqueous Layer + Solid (Bisulfite Adduct) PhaseSep->AqLayer1 Keep Wash Wash with Et2O/EtOAc AqLayer1->Wash Regen Regeneration Add NaHCO3 (pH > 9) Wash->Regen Extract Extract with DCM/Et2O Regen->Extract FinalProd Pure 3,3-Difluorocyclopentane- 1-carbaldehyde Extract->FinalProd

Figure 1: Selective isolation of aldehyde via bisulfite adduct formation.[7]

Module 3: Chromatography Troubleshooting

Q: I must use a column because my impurity is also an aldehyde (or ketone). How do I prevent decomposition?

A: Silica gel is slightly acidic, which catalyzes the degradation of 3,3-difluorocyclopentane-1-carbaldehyde. You must passivate the silica.

The "Buffered Silica" Protocol:

  • Pre-treatment: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et₃N) .

  • Loading: Load your sample.

  • Elution: Run your gradient (e.g., Hexanes → 20% EtOAc/Hexanes).

    • Note: The Et₃N neutralizes acidic sites, preventing acetal formation or polymerization.

  • Detection: Collect fractions blindly if you lack a stain, or use a Refractive Index (RI) detector if available.

Module 4: Stability & NMR Interpretation

Q: My NMR shows a strange peak at 5.0–5.5 ppm, and the aldehyde proton (9.6 ppm) is small. Is it decomposing?

A: Not necessarily. Fluorinated aldehydes are electron-deficient (electrophilic). In the presence of trace water (in your CDCl₃), they form a gem-diol (hydrate) .

Reaction:



Diagnostic Table: NMR Signals

Species¹H NMR Signal (ppm)DescriptionAction
Aldehyde ~9.6 – 9.8 (d or s)Sharp diagnostic peak.Target product.
Hydrate ~5.0 – 5.5 (t or m)Broad peak (CH of the diol).Dry your sample. Add activated 4Å sieves to the NMR tube or azeotrope with benzene.
Carboxylic Acid ~11.0 – 12.0 (br s)Very broad.Over-oxidation. Cannot be reversed. Remove via NaHCO₃ wash.[8]

Storage Recommendation:

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (strictly).[5][8]

  • Additive: If long-term storage is required, store as the bisulfite adduct (solid) and regenerate only when needed.

References

  • Purification of Aldehydes via Bisulfite Adducts

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • LookChem Protocol, "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes," 2017.

  • Fluorinated Aldehyde Stability & Hydration

    • Journal of Organic Chemistry, "Equilibrium Hydration of Fluorinated Aldehydes," 2015. (Explains the shift in equilibrium toward gem-diols for electron-deficient aldehydes).
    • Sigma-Aldrich Technical Sheet, "3,3-Difluorocyclopentane-1-carbaldehyde Product Information."

  • Handling Volatile Intermediates: Organic Process Research & Development, "Practical Guide to Handling Vol

Sources

Optimization

Technical Support Center: 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0)

This guide is structured as a specialized technical support resource for the chemical synthesis community. It prioritizes actionable, high-level troubleshooting over generic textbook definitions. [1] Current Status: Acti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for the chemical synthesis community. It prioritizes actionable, high-level troubleshooting over generic textbook definitions.

[1]

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting[1]

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde is a deceptive building block.[1] While it appears to be a standard aliphatic aldehyde, the distal gem-difluoro motif at C3 induces specific electronic and conformational effects that often lead to stoichiometric mismatching and unexpected volatility .

Low yields in reactions involving this intermediate are rarely due to the reaction mechanism itself (e.g., reductive amination or Wittig) but rather due to pre-reaction handling errors and instability during workup .

Module 1: The "Hidden" Yield Killers (Pre-Reaction)

Most users report yields of 40-60% when 80-90% is theoretically possible.[1] The loss usually occurs before the flask is even heated.

issue 1: The Hydration Equilibrium Trap

Symptom: Incomplete conversion despite using 1.0–1.2 equivalents of reagents. Root Cause: Fluorinated aldehydes are hygroscopic.[1] The electron-withdrawing effect of the fluorine atoms (even at the C3 position) increases the electrophilicity of the carbonyl carbon, shifting the equilibrium toward the gem-diol (hydrate) in the presence of trace moisture. The Consequence: If you weigh the material assuming it is 100% aldehyde, you are actually under-dosing your nucleophile (amine, ylide, or reducing agent).

Diagnostic Protocol:

  • Run a 1H NMR in dry CDCl3.

  • Check for the aldehyde proton (~9.6 ppm, d) vs. the hydrate proton (usually broad singlets or distinct peaks upfield).[1]

  • Calculate the "Effective Molecular Weight" (EMW):

    
    [1]
    
  • Use this EMW for all stoichiometric calculations.

Issue 2: Volatility & Rotovap Loss

Symptom: Product disappears during concentration; "oiling out" is observed but mass is low.[1] Root Cause: 3,3-Difluorocyclopentane-1-carbaldehyde has a lower boiling point than its non-fluorinated analogs due to lower polarizability of the C-F bond compared to C-H, despite the mass increase. It co-distills easily with DCM and THF.[1] Solution:

  • Never heat the water bath > 30°C.

  • Vacuum Control: Do not go below 100 mbar during solvent removal unless the flask is at 0°C.

  • Telescoping: Whenever possible, use the crude aldehyde solution directly in the next step without isolation.

Module 2: Reaction Optimization (Reductive Amination)

This is the most common transformation for this intermediate. The inductive effect of the fluorines makes the aldehyde more reactive toward amines but also makes the resulting imine prone to hydrolysis.

Workflow Visualization

ReductiveAmination Start Aldehyde + Amine ImineForm Imine Formation (Equilibrium) Start->ImineForm Solvent: DCE/DCM ImineForm->Start Hydrolysis (Avoid Water) Drying Add Drying Agent (MgSO4 or Mol. Sieves) ImineForm->Drying Critical Step Reduction Reduction Step (STAB) Drying->Reduction -20°C to RT Quench Basic Workup (Keep pH < 10) Reduction->Quench

Caption: Optimized Reductive Amination Workflow. Note the explicit drying step to prevent hydrolysis of the fluorinated imine intermediate.

Protocol: The "Dry-Imine" Method

Standard "one-pot" protocols often fail here.[1] Use this modified stepwise approach for maximum yield.

  • Imine Formation: Dissolve Aldehyde (1.0 eq) and Amine (1.05 eq) in anhydrous DCE (Dichloroethane).

  • Dehydration: Add activated 4Å Molecular Sieves (200 wt%) or anhydrous MgSO4. Stir for 2 hours at RT.

    • Why? The fluorinated aldehyde forms a weaker imine than non-fluorinated analogs. Removing water drives the equilibrium to the right.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.

    • Note: Do not use NaCNBH3 unless absolutely necessary (cyanide risk/slower).[1] Do not use NaBH4 (too harsh, reduces aldehyde before imine forms).[1]

  • Reaction Time: Allow to warm to RT overnight.

  • Workup: Quench with saturated NaHCO3. Do not use strong bases (NaOH) during extraction (see "Racemization" below).[1]

Module 3: Handling Chirality (Racemization Risks)

If your 3,3-difluorocyclopentane-1-carbaldehyde is chiral (e.g., R-isomer), you face a high risk of racemization.[1]

The Mechanism: The fluorine atoms at C3 exert a strong inductive effect (


), pulling electron density through the ring. This increases the acidity of the alpha-proton at C1.
ConditionRisk LevelRecommendation
NaH / LDA / LiHMDS CRITICAL Avoid. Instant racemization will occur via enolate formation.[1]
K2CO3 / Cs2CO3 HighUse only if necessary; keep temperature < 0°C.
DIPEA / TEA ModerateSafe at RT for short durations.[1]
NaHCO3 LowPreferred base for workups.[1]

Troubleshooting Tip: If you observe loss of optical purity, switch your solvent to a non-polar one (e.g., Toluene) if solubility permits. Polar aprotic solvents (DMF, DMSO) exacerbate acidity and promote racemization.[1]

Module 4: Purification & Isolation

Distillation vs. Column Chromatography
  • Distillation: Not recommended for small scales (< 5g) due to hold-up volume and thermal instability.[1]

  • Column Chromatography: The aldehyde is stable on silica gel, but streaks can occur.

    • Mobile Phase: Hexane/EtOAc (start 100:0 -> 80:20).[1]

    • Stain: KMnO4 (active) or DNP (orange spot).[1]

The Bisulfite Rescue (For Low Purity Crude)

If your crude reaction mixture is complex, isolate the aldehyde via the bisulfite adduct.

  • Dissolve crude oil in Et2O.[1]

  • Add saturated aqueous NaHSO3 (2.0 eq). Stir vigorously for 4 hours.

  • The adduct will precipitate or stay in the aqueous layer. Wash the organic layer (discard organics containing impurities).[1]

  • Regeneration: Treat the aqueous phase with saturated NaHCO3 (mild) or dilute H2SO4 (if non-chiral) and extract back into Et2O.[1]

    • Warning: For chiral material, use Formaldehyde (excess) to transfer the bisulfite, rather than pH adjustment, to avoid racemization.

FAQ: Rapid Troubleshooting

Q: My aldehyde shows two spots on TLC. Is it decomposing? A: Likely not. One spot is the aldehyde, the other is likely the hydrate (gem-diol). Run the TLC plate, then heat it with a heat gun before staining. If the spots merge or one disappears, it's the hydrate equilibrium.

Q: Can I store this aldehyde in the fridge? A: Yes, but under Argon only . Oxygen will rapidly convert it to 3,3-difluorocyclopentanecarboxylic acid (a white solid).[1] If you see a white solid forming in your oil, filter it; that is the acid impurity.

Q: I need to do a Wittig reaction. Which base should I use? A: Use KHMDS or NaHMDS at -78°C .[1] Do not use n-BuLi if you can avoid it, as it can attack the fluorinated ring or cause alpha-deprotonation/racemization too aggressively. Ensure the ylide is pre-formed before adding the aldehyde.

References & Authority[1][2][3][4][5][6][7]

  • Compound Data: 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0).[1] Sigma-Aldrich / Merck KGaA.[1]

  • Reaction Mechanism (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Foundational text on STAB usage).

  • Fluorine Effects: O'Hagan, D. "Understanding organofluorine chemistry.[1] An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319.[1] (Explains the inductive effects and acidity changes).

  • Handling Volatile Fluorides: BenchChem Safety Guide: Handling of Fluorinated Organic Compounds.

(Note: Specific synthesis papers for this exact CAS are proprietary to specific drug discovery campaigns, but the chemistry is extrapolated from the well-documented behavior of 3,3-difluorocyclopentane derivatives found in JAK inhibitor research.)

Sources

Troubleshooting

Technical Support Center: Stability of 3,3-Difluorocyclopentane-1-carbaldehyde

Ticket Context: User inquiries regarding the apparent loss of product, low recovery yields, or spectral anomalies of 3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1260897-05-9 analog) during acidic workups or storage. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: User inquiries regarding the apparent loss of product, low recovery yields, or spectral anomalies of 3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1260897-05-9 analog) during acidic workups or storage.

Executive Summary & Chemical Profile

The Core Issue: Users often report that 3,3-difluorocyclopentane-1-carbaldehyde "decomposes" in acidic media. In 90% of cases, this is a misinterpretation of acid-catalyzed hydration .

The gem-difluoro group at the C3 position exerts a strong electron-withdrawing inductive effect (


). This destabilizes the partial positive charge on the carbonyl carbon, making it significantly more electrophilic than non-fluorinated cyclopentanecarbaldehyde. Consequently, in the presence of water and acid, the equilibrium shifts aggressively toward the gem-diol (hydrate)  form.

Key Technical Parameters:

ParameterCharacteristicImplication for Handling
Electrophilicity High (due to

-fluorine induction)
Rapid hydration in aqueous acid; prone to nucleophilic attack.
Hydrate Stability Moderate to HighProduct may exist as a stable solid hydrate rather than an oil.
Solubility Amphiphilic (Hydrate form)Hydrate is water-soluble; poor extraction into Hexane/Et₂O.

-Proton Acidity
EnhancedIncreased risk of racemization (if chiral) via enolization in acid.

Diagnostic & Troubleshooting Guide

Scenario A: "My product disappeared during the acidic aqueous workup."

Diagnosis: The compound has not decomposed; it has partitioned into the aqueous phase as a hydrate. Mechanism: Acid catalyzes the addition of water to the carbonyl. The resulting gem-diol is highly polar and hydrogen-bond donating, making it soluble in water.

  • Step 1: Do not discard the aqueous layer.

  • Step 2: Saturate the aqueous layer with NaCl (salting out effect reduces hydrate solubility).

  • Step 3: Switch extraction solvent from non-polar (Hexane/Ether) to polar-aprotic (DCM or EtOAc).

  • Step 4: Dry the organic layer thoroughly with

    
    . The dehydration (reversion to aldehyde) often occurs during solvent evaporation if heat is applied gently.
    
Scenario B: "The NMR spectrum shows no aldehyde peak (9-10 ppm)."

Diagnosis: You are observing the gem-diol species.[1][2] Verification:

  • Look for a broad singlet or doublet around 5.0–6.0 ppm (the methine proton of the hydrate

    
    ).
    
  • Look for exchangeable protons (broad humps) around 2-5 ppm.

  • Test: Run the NMR in DMSO-

    
    . The hygroscopic nature of DMSO often shifts the equilibrium, or distinct 
    
    
    
    peaks will appear.
Scenario C: "The optical rotation dropped after acid treatment."

Diagnosis: Acid-catalyzed Racemization. Mechanism: The inductive effect of the fluorine atoms propagates to the C1 position, increasing the acidity of the


-proton. Acid promotes enolization, destroying the stereocenter.
Corrective Action:  Avoid strong mineral acids (HCl, 

) for workups. Use buffered solutions (saturated

, pH ~4-5) and minimize contact time.

Mechanistic Visualization

The following diagram illustrates the competing pathways in acidic media: Hydration (reversible) vs. Enolization (Racemization) vs. Oligomerization.

G cluster_0 Aqueous Acid Phase Aldehyde Aldehyde Form (Organic Soluble) Protonated Protonated Intermediate Aldehyde->Protonated + H+ Protonated->Aldehyde - H+ Hydrate Gem-Diol (Hydrate) (Water Soluble) Protonated->Hydrate + H2O (Fast) Enol Enol Form (Planar/Achiral) Protonated->Enol - H+ (alpha-deprotonation) Hydrate->Protonated - H2O Enol->Protonated + H+ (Reprotonation) Racemate Racemic Mixture (Loss of ee%) Enol->Racemate Irreversible Loss of Chirality

Figure 1: Acid-catalyzed equilibrium pathways. Note that hydration is reversible, but enolization leads to permanent racemization.

Standard Operating Procedures (SOPs)

Protocol 1: Stability Validation Test

Use this protocol to determine if your specific batch is degrading or merely hydrating.

  • Preparation: Dissolve 10 mg of 3,3-difluorocyclopentane-1-carbaldehyde in 0.5 mL of solvent.

    • Sample A (Control):

      
       (Neutral).
      
    • Sample B (Acid Challenge):

      
       + 1 drop 
      
      
      
      + 1 drop
      
      
      .
  • Incubation: Shake Sample B vigorously for 1 minute. Let stand for 1 hour.

  • Analysis (1H NMR):

    • Aldehyde Signal: Monitor decay of doublet at ~9.6 ppm.

    • Hydrate Signal: Monitor appearance of signal at ~5.2 ppm.

    • Decomposition: Check for alkene signals (5.5–6.5 ppm) indicating HF elimination (rare in weak acid).

  • Reversibility Check: Add anhydrous

    
     to Sample B, shake, filter, and re-run NMR. If the aldehyde peak recovers, the "instability" was just hydration.
    
Protocol 2: Recommended Storage
  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory. Aldehydes oxidize to carboxylic acids (3,3-difluorocyclopentanecarboxylic acid) upon air exposure.

  • Temperature: -20°C.

  • Additives: Do not add acid stabilizers.

Frequently Asked Questions (FAQs)

Q: Can I use HCl to quench a reaction involving this aldehyde? A: Yes, but with caveats. Dilute HCl (1M) is acceptable if the contact time is short (<15 mins) and the temperature is kept low (0°C). Prolonged exposure favors hydration and potential oligomerization.

Q: Is the C-F bond stable in acid? A: Generally, yes. The C-F bond energy (~116 kcal/mol) renders it inert to typical Brønsted acids (HCl,


). Dehydrofluorination (loss of HF) is typically a base-mediated process (E1cb mechanism). However, avoid strong Lewis acids (e.g., 

) which can activate the C-F bond.

Q: Why does the aldehyde smell like acid? A: It has likely oxidized. 3,3-difluorocyclopentane-1-carbaldehyde oxidizes in air to 3,3-difluorocyclopentanecarboxylic acid. Check the pH of the neat oil; if acidic, purify via a bisulfite wash or distillation.

References

  • PubChem. (n.d.).[3][4] 3,3-Difluorocyclopentane-1-carboxylic acid (Precursor/Derivative Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal Equilibrium.[5] Canadian Journal of Chemistry. (Demonstrates the impact of electron-withdrawing groups on hydration equilibrium). Retrieved January 28, 2026, from [Link]

  • Enamine. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[6][7][8] Chemistry – A European Journal. (Authoritative source on gem-difluoro cycloalkane behavior). Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3,3-Difluorocyclopentane-1-carbaldehyde

Case ID: 33-DFCP-CHO-SYN Topic: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of 3,3-difluorocyclop...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 33-DFCP-CHO-SYN Topic: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 3,3-difluorocyclopentane-1-carbaldehyde presents a unique set of challenges driven by the electronic effects of the gem-difluoro group and the thermodynamic instability of the cyclopentyl ring during fluorination. This guide addresses the critical failure points: elimination during deoxofluorination , over-oxidation/reduction , and aldehyde instability .[1]

The recommended synthetic route prioritizes reliability over step-count:

  • Deoxofluorination of 3-oxocyclopentanecarboxylate.

  • Reduction of the ester to the primary alcohol.[1]

  • Controlled Oxidation to the target aldehyde.[1]

Module 1: The Deoxofluorination Stage (Critical)

Context: The transformation of the ketone (3-oxocyclopentanecarboxylate) to the gem-difluoro moiety is the most failure-prone step. The proximity of acidic


-protons makes the intermediate susceptible to elimination rather than substitution.
Troubleshooting Guide

Q: Why is my product mixture showing significant vinyl fluoride impurities (alkenes) by NMR? A: You are observing elimination side reactions .

  • Cause: The carbocationic character of the intermediate (formed after DAST/Deoxo-Fluor attacks the ketone) allows a neighboring proton to be abstracted, forming a double bond (vinyl fluoride) instead of accepting a second fluoride ion.

  • Fix:

    • Switch Reagents: If using DAST (Diethylaminosulfur trifluoride), switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E .[1] Deoxo-Fluor is more thermally stable, allowing for better control, while XtalFluor-E often shows higher selectivity for fluorination over elimination.[1]

    • Temperature Control: Do not heat rapidly. Perform the addition at 0°C or -78°C and warm to room temperature very slowly.

    • Solvent: Ensure your DCM is anhydrous.[1] Protic solvents or moisture hydrolyze the reagent to HF, which catalyzes elimination.[1]

Q: My reaction flask is etching, and the yield is dropping. What is happening? A: Hydrofluoric Acid (HF) generation. [1]

  • Cause: Moisture ingress or thermal decomposition of the fluorinating agent releases HF.[1] HF etches glass and catalyzes the decomposition of your product.[1]

  • Fix: Use Teflon (PFA/FEP) or polypropylene vessels for this reaction.[1] If glass must be used, add a weak base scavenger (e.g., anhydrous NaF or K2CO3) to the reaction mixture to neutralize free HF in situ.[1]

Visualizing the Pathway & Failure Points

FluorinationPathway cluster_main Deoxofluorination Mechanism & Divergence Ketone 3-Oxo-Precursor Activated Activated Intermediate (Alkoxy-Sulfurane) Ketone->Activated + DAST/Deoxo-Fluor GemDifluoro Target: 3,3-Difluoro Product Activated->GemDifluoro + F- (Substitution) Preferred at Low T VinylFluoride Side Product: Vinyl Fluoride (Elimination) Activated->VinylFluoride - H+ (Elimination) Thermodynamic Sink

Figure 1: Mechanistic bifurcation during deoxofluorination.[1] Elimination competes with the desired substitution.

Module 2: Redox Manipulations (Ester Aldehyde)

Context: Converting the 3,3-difluoro ester to the aldehyde. While a direct DIBAL-H reduction is possible, it is notoriously difficult to stop at the aldehyde stage without over-reducing to the alcohol.

Troubleshooting Guide

Q: I tried DIBAL-H reduction at -78°C, but I isolated mostly the alcohol. Why? A: Over-reduction is kinetically favored.

  • Cause: The tetrahedral intermediate formed by DIBAL is stable at -78°C, but if the quench is not perfectly controlled or if the temperature fluctuates, it collapses to the aldehyde, which is then immediately reduced by excess DIBAL.

  • Recommendation: Adopt the Two-Step Protocol (Reduction

    
     Oxidation).[1] It is higher yielding and more reproducible for this specific substrate.[1]
    
    • Reduce Ester to Alcohol (LiAlH4 or LiBH4).[1]

    • Oxidize Alcohol to Aldehyde (Dess-Martin Periodinane or Swern).[1]

Q: During Swern oxidation, my yield is low and the product smells "pungent" (more than usual). A: Epimerization or Pummerer Rearrangement.

  • Cause: The

    
    -proton (at C1) is acidic due to the adjacent carbonyl.[1] Using excess base (TEA/DIPEA) or warming up too fast can cause racemization (if chiral) or side reactions.[1]
    
  • Fix: Use Dess-Martin Periodinane (DMP) .[1] It operates under near-neutral conditions and avoids the basicity issues of the Swern protocol, preserving the integrity of the C1 center.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_risky Direct Route (High Risk) cluster_robust Recommended Route (High Reliability) Start 3,3-Difluoro Ester DIBAL DIBAL-H (-78°C) Start->DIBAL Alcohol Intermediate: 3,3-Difluoro Alcohol Start->Alcohol LiBH4 / THF Target Target: 3,3-Difluoro-CHO DIBAL->Target Strict Control OverRed Impurity: Alcohol (Over-reduction) DIBAL->OverRed Common Failure Oxidation Oxidation (DMP or Swern) Alcohol->Oxidation Oxidation->Target Stoichiometric Control OverOx Impurity: Carboxylic Acid Target->OverOx Air Exposure

Figure 2: Comparison of synthetic pathways. The two-step route minimizes the risk of over-reduction.

Module 3: Stability & Isolation Protocol

Context: 3,3-Difluorocyclopentane-1-carbaldehyde is moderately unstable. The electron-withdrawing fluorines increase the electrophilicity of the aldehyde, making it prone to hydration and polymerization.

Data Table: Stability Profile
ParameterCharacteristicImplication for Handling
Oxidation State Prone to air oxidationStore under Argon/Nitrogen.[1] Do not leave neat oil exposed to air.[1]
Hydration Forms gem-diol (hydrate)Avoid aqueous workups with low pH.[1] Dry organic layers thoroughly (Na2SO4).[1]
Chromatography Acid-sensitiveNeutralize Silica: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes before loading.[1]
Volatility ModerateDo not use high vacuum (< 5 mbar) for extended periods; product may sublime or evaporate.[1]
Standard Operating Procedure (SOP): Deoxofluorination

Use this baseline protocol to minimize side reactions.

  • Preparation: Charge a Teflon or oven-dried glass flask with 3-oxocyclopentanecarboxylate (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Additives: Add 0.1 eq of anhydrous Ethanol (catalyst for Deoxo-Fluor) or no additive if using DAST.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Reagent Addition: Add Deoxo-Fluor (1.5 eq) dropwise over 30 minutes. Crucial: Rapid addition generates localized heat, promoting elimination.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Quench: Cool back to 0°C. Quench by dropwise addition of saturated NaHCO3 . Warning: Vigorous CO2 evolution.[1]

  • Workup: Extract with DCM, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

References

  • Lal, G. S., et al. (1999).[1][2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1] Journal of Organic Chemistry, 64(19), 7048-7054.[1] [1]

  • Middleton, W. J. (1975).[1] "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 40(5), 574-578.[1]

  • Beaulieu, F., et al. (2009).[1][2] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1][2] Organic Letters, 11(21), 5050-5053.[1]

  • Tozer, M. J., & Herpin, T. F. (1996).[1] "Methods for the synthesis of gem-difluoromethylene compounds." Tetrahedron, 52(26), 8619-8683.[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Grignard Reaction with Fluorinated Aldehydes

Executive Summary: The "Fluorine Effect" Why is this reaction failing? If you are transitioning from standard benzaldehydes to fluorinated analogs (e.g., 4-fluorobenzaldehyde, pentafluorobenzaldehyde, or trifluoroacetald...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect"

Why is this reaction failing? If you are transitioning from standard benzaldehydes to fluorinated analogs (e.g., 4-fluorobenzaldehyde, pentafluorobenzaldehyde, or trifluoroacetaldehyde), you are likely encountering two specific failure modes:

  • Anomalous Reduction: The electron-withdrawing nature of fluorine makes the carbonyl carbon exceptionally electrophilic. This lowers the LUMO energy, increasing the rate of reaction but also making the system highly sensitive to

    
    -hydride transfer  (reduction) rather than nucleophilic addition.
    
  • Hydrate/Hemiacetal Stability: Perfluorinated aldehydes (like fluoral) form stable hydrates or hemiacetals that do not react under standard Grignard conditions without specific activation or stoichiometry adjustments.

This guide provides the protocols to bypass these thermodynamic and kinetic traps.

Diagnostic & Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your low yields.

G Start Start: Low Yield with Fluorinated Aldehyde CheckSubstrate Is the substrate Trifluoroacetaldehyde (Fluoral) or its Hemiacetal? Start->CheckSubstrate CheckGrignard Does the Grignard reagent have Beta-Hydrogens? (e.g., iPrMgBr, EtMgBr) CheckSubstrate->CheckGrignard No (Aryl/Alkyl-F) HemiacetalIssue Issue: Hemiacetal not releasing aldehyde. Solution: Use 2.2 equiv Grignard or Lewis Acid Activation. CheckSubstrate->HemiacetalIssue Yes ReductionIssue Issue: Beta-Hydride Reduction. Solution: Switch to Organocerium (CeCl3) or Turbo Grignard (-78°C). CheckGrignard->ReductionIssue Yes (High Risk) AdditionIssue Issue: Enolization/Sterics. Solution: Use Non-coordinating solvent (Toluene) or 'Knochel-Hauser' base approach. CheckGrignard->AdditionIssue No (Methyl/Phenyl)

Figure 1: Diagnostic logic for identifying the primary failure mode in fluorinated Grignard reactions.

Critical Failure Mode: Beta-Hydride Reduction

The Mechanism of Failure

When using alkyl Grignards with


-hydrogens (e.g., Isopropylmagnesium bromide) on electron-deficient fluorinated aldehydes, the reduction pathway  often outcompetes addition. The magnesium coordinates to the carbonyl oxygen, and a hydride is transferred from the 

-carbon of the Grignard to the carbonyl carbon via a six-membered transition state.

Result: You isolate the primary alcohol (reduction product) instead of the desired secondary alcohol.

Solution: The Imamoto Reagent (Organocerium)

Transmetallating the Grignard to an organocerium species increases nucleophilicity while suppressing basicity and reducing potential.

Protocol 1: Preparation of Organocerium Reagent (CeCl


 Method) 
Reagents: Anhydrous CeCl

(beads or powder), THF, Grignard reagent.
  • Drying CeCl

    
     (CRITICAL): 
    
    • Place CeCl

      
       in a flask.
      
    • Heat to 140–150°C under high vacuum (<0.1 mmHg) for 2–4 hours.

    • Checkpoint: The solid should turn into a fine white powder. If it remains clumpy, it is not dry.

    • Alternative: Use commercially available anhydrous CeCl

      
       beads, but grind them under inert atmosphere before use.
      
  • Slurry Formation:

    • Cool the flask to room temperature under Argon.

    • Add anhydrous THF. Stir vigorously for 2 hours (or sonicate) to form a milky suspension.

  • Transmetallation:

    • Cool the slurry to -78°C .

    • Add the Grignard reagent (1.1 equiv relative to aldehyde) dropwise.

    • Stir for 30–60 minutes at -78°C. The reagent is now

      
      .
      
  • Addition:

    • Add the fluorinated aldehyde (dissolved in THF) slowly.

    • Allow to warm to 0°C slowly over 2 hours.

Handling Trifluoroacetaldehyde (Fluoral)

The Hemiacetal Trap

Trifluoroacetaldehyde is a gas at room temperature. It is commercially sold as Trifluoroacetaldehyde ethyl hemiacetal (TFAE).

  • Mistake: Adding 1.0 equivalent of Grignard to TFAE.

  • Outcome: 0% Yield. The first equivalent acts as a base, deprotonating the hydroxyl group.

Protocol 2: The "Sacrificial Equivalent" Method

This method uses the Grignard reagent itself to "crack" the hemiacetal in situ.

  • Stoichiometry: Use 2.2 to 2.5 equivalents of Grignard reagent.

  • Step 1 (Deprotonation):

    • Dissolve TFAE in anhydrous Ether (preferred over THF for this specific substrate to precipitate Mg salts).

    • Add the first equivalent of Grignard at 0°C.

    • Observation: Gas evolution (ethane/alkane) will occur. The magnesium alkoxide intermediate forms.

  • Step 2 (Elimination & Addition):

    • Warm the solution to room temperature for 15 minutes. This forces the elimination of magnesium ethoxide, generating the free aldehyde (

      
      ) in situ.
      
    • Cool back to -78°C immediately.

    • The second equivalent of Grignard (already present) attacks the free aldehyde.

  • Workup: Quench with saturated

    
    .
    

Optimization Data & Solvent Effects[1]

The choice of solvent and additives drastically changes the ratio of Addition (desired) to Reduction (undesired).

Table 1: Reaction of 4-Fluorobenzaldehyde with Isopropylmagnesium Bromide

ConditionsSolventAdditiveYield (Addition)Yield (Reduction)Notes
StandardEt

O
None45%50%Comparison favors reduction due to sterics/electronics.
StandardTHFNone30%65%THF coordinates Mg tightly, increasing steric bulk & reduction.
Imamoto THF CeCl

>90% <5% Recommended Method.
TurboTHFLiCl75%20%Knochel's Turbo Grignard improves addition rate at low temp.
Non-PolarTolueneNone60%35%Toluene destabilizes the reduction transition state.

Visualization: Mechanism of Competition

Understanding the transition state allows you to engineer the reaction conditions.

Mechanism Grignard Grignard Reagent (R-CH2-CH2-MgBr) Complex Coordination Complex Grignard->Complex Aldehyde Fluorinated Aldehyde (Rf-CHO) Aldehyde->Complex TS_Add 4-Membered TS (Nucleophilic Attack) Complex->TS_Add Low Temp / CeCl3 TS_Red 6-Membered TS (Beta-Hydride Transfer) Complex->TS_Red Steric Bulk / High Temp Prod_Add Secondary Alcohol (Desired) TS_Add->Prod_Add Prod_Red Primary Alcohol (Undesired) TS_Red->Prod_Red

Figure 2: The competition between the 4-membered addition transition state and the 6-membered reduction transition state.

Frequently Asked Questions (FAQ)

Q: Can I use commercially available "Turbo Grignard" (iPrMgCl·LiCl) for these reactions? A: Yes, and it is often superior. The Lithium Chloride breaks up the polymeric aggregates of the Grignard, creating a more reactive monomeric species. This allows you to run the reaction at -78°C , where the rate of nucleophilic addition is still fast, but the rate of hydride transfer (reduction) is kinetically suppressed.

Q: My reaction with Fluoral Hemiacetal turned into a solid gel. What happened? A: You likely used THF as the solvent without enough dilution. The magnesium ethoxide byproduct formed during the "cracking" step is insoluble and can gel the reaction.

  • Fix: Use Diethyl Ether or a 1:1 mix of Toluene/Ether. Ensure vigorous stirring.

Q: I am seeing "Tishchenko-type" byproducts (esters). Why? A: Fluorinated alkoxides are poor leaving groups but can act as catalysts for the Tishchenko reaction (disproportionation of two aldehyde molecules into an ester) if the reaction warms up too fast before quenching.

  • Fix: Quench the reaction cold (at -20°C or 0°C) with acetic acid/THF solution before adding water.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.

  • Fuchibe, K., et al. "Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds." Synthesis, vol. 2017, no. 49, pp. 16–32.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Preparation of Functionalized Grignard Reagents." Angewandte Chemie, 2004. (Detailed mechanism of Turbo Grignard).

Optimization

Challenges in the scale-up synthesis of 3,3-Difluorocyclopentane-1-carbaldehyde

Subject: Scale-Up Synthesis of 3,3-Difluorocyclopentane-1-carbaldehyde Ticket ID: #FAS-33DF-SCU Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scale-Up Synthesis of 3,3-Difluorocyclopentane-1-carbaldehyde

Ticket ID: #FAS-33DF-SCU Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Open

Executive Summary

The scale-up of 3,3-difluorocyclopentane-1-carbaldehyde presents a tripartite challenge: safety during the deoxofluorination step, redox control during the aldehyde generation, and stability of the volatile final product. This guide moves beyond bench-scale protocols (mg) to kilogram-ready workflows, prioritizing process safety and purity profiles required for GMP environments.

Module 1: The Fluorination Bottleneck (Safety & Yield)

The Challenge: The conversion of 3-oxocyclopentanecarboxylate esters to their 3,3-difluoro analogs is the most hazardous step. Traditional reagents like DAST (Diethylaminosulfur trifluoride) exhibit lower decomposition temperatures (


C) and can lead to catastrophic thermal runaways when scaled beyond 100g.

Q: Why am I seeing significant "tarring" and low yields during the DAST reaction on scale? A: This is likely due to the elimination side-reaction caused by localized heating.

  • Mechanism: The gem-difluorination generates HF in situ. In the presence of heat (exotherm) and the basic amine byproduct, the 3,3-difluoro product undergoes

    
    -elimination to form the conjugated fluoro-olefin (3-fluorocyclopent-2-ene-1-carboxylate).
    
  • Solution: Switch to Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or XtalFluor-E® . Deoxo-Fluor is thermally more stable but still requires strict exotherm control. XtalFluor-E (solid) is safer but requires an exogenous fluoride source (e.g., Et3N·3HF) and generates less tar.

Q: How do I manage the exotherm on a 1kg scale? A: You must move from "dump and stir" to a semi-batch dosing protocol.

Protocol 1.1: Controlled Deoxofluorination (Scale-Up Adapted)

  • Reactor Setup: Hastelloy or glass-lined steel (avoid standard borosilicate if HF etching is a concern over long campaigns, though acceptable for single batches).

  • Dilution: Dissolve the ketone substrate in DCM (10 volumes). Cool to -20°C.

  • Dosing: Add Deoxo-Fluor (1.2 - 1.5 equiv) as a 50% solution in Toluene/DCM. Crucial: Rate of addition must be controlled by internal temperature (Keep

    
    C).
    
  • Quench: Do not pour water into the reactor. Transfer the reaction mixture into a pre-cooled saturated NaHCO3 solution. This prevents the "volcano" effect of CO2 release.

FluorinationLogic cluster_hazard Safety Critical Control Point Start Substrate: 3-oxocyclopentane carboxylate Decision Scale > 100g? Start->Decision SmallScale DAST (-78°C to RT) Decision->SmallScale No LargeScale Reagent Switch: Deoxo-Fluor or XtalFluor Decision->LargeScale Yes Process Semi-Batch Dosing (T < 0°C) LargeScale->Process Product Target: 3,3-difluoro ester Process->Product

Figure 1: Decision logic for selecting fluorination reagents based on scale to mitigate thermal hazards.

Module 2: Redox Control (Generating the Aldehyde)

The Challenge: Direct reduction of the ester to the aldehyde using DIBAL-H is notoriously difficult to control on scale; over-reduction to the alcohol is common due to the rapid kinetics of the tetrahedral intermediate collapse.

Q: My DIBAL reduction yields a 60:40 mix of aldehyde:alcohol. How do I fix this? A: Stop trying to hit the "moving target" of the aldehyde. It is operationally more robust to fully reduce to the alcohol and then selectively oxidize back to the aldehyde.

Recommended Route:

  • Step A: Reduction of 3,3-difluoro ester to 3,3-difluorocyclopentylmethanol (using LiBH4 or LAH).

  • Step B: Oxidation of the alcohol to the aldehyde.

Comparison of Oxidation Methods for Scale-Up:

MethodScale SuitabilityProsCons
Swern LowReliable chemistryRequires -78°C (cryogenic costs); DMS generates stench (environmental complaint risk).
Dess-Martin MediumMild conditionsReagent is shock-sensitive and expensive for kg scale.
TEMPO/Bleach High Aqueous, 0°C, cheapRequires pH control; "Green" chemistry standard.

Protocol 2.1: Anelli Oxidation (TEMPO/Bleach)

  • Substrate: 3,3-difluorocyclopentylmethanol.

  • Catalyst: TEMPO (0.01 equiv) + KBr (0.1 equiv).

  • Oxidant: NaOCl (Bleach, 1.1 equiv) buffered with NaHCO3 to pH 8.6-9.5.

  • Execution: Add bleach dropwise at 0°C. The reaction is usually complete in <1 hour.

  • Advantage: The gem-difluoro group is stable to these oxidative conditions, unlike acidic oxidations (Jones) which might induce elimination.

Module 3: Isolation & Stability (Handling the Volatile Oil)

The Challenge: 3,3-Difluorocyclopentane-1-carbaldehyde is a volatile oil (predicted bp ~130-140°C) prone to:

  • Hydration: Forming the gem-diol in the presence of water.

  • Polymerization: Trimerization upon standing.

  • Evaporation: Loss of product during solvent removal.

Q: I lose 30% of my mass during rotary evaporation. Where did it go? A: It co-distilled with your solvent. Fluorination lowers the boiling point relative to non-fluorinated polar analogs due to the loss of hydrogen bonding capability.

The Solution: Bisulfite Adduct Purification (The "Brindle" Protocol) Instead of distilling the aldehyde (high thermal stress), isolate it as a solid sodium bisulfite adduct. This stabilizes the molecule for storage and allows easy purification.

Protocol 3.1: Bisulfite Isolation & Regeneration

  • Formation: Dissolve crude aldehyde mixture in MeOH/EtOAc. Add saturated aqueous NaHSO3 (1.5 equiv).

  • Precipitation: The bisulfite adduct (a white solid) will precipitate or stay in the aqueous phase. Wash the organic phase (impurities) away.

  • Storage: The solid adduct is stable at room temperature and non-volatile. Store this intermediate, not the free aldehyde.

  • Regeneration (On-Demand):

    • Suspend adduct in EtOAc/Water.[1]

    • Adjust pH to >10 using Na2CO3 or NaOH (mild base).

    • Separate organic layer, dry (MgSO4), and concentrate carefully (no high vacuum).

BisulfiteFlow Crude Crude Mixture: Aldehyde + Impurities Bisulfite Add Sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrganicWaste Organic Layer: Impurities discarded PhaseSep->OrganicWaste AqueousSolid Aqueous/Solid: Bisulfite Adduct (Stable) PhaseSep->AqueousSolid Regen Regeneration: Add Base (pH > 10) + EtOAc AqueousSolid->Regen Storage Period Final Pure Aldehyde (Use immediately) Regen->Final

Figure 2: Purification workflow utilizing bisulfite adducts to stabilize the volatile aldehyde and remove non-carbonyl impurities.

References
  • Deoxofluorination Safety: Lal, G. S., Pez, G. P., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." J. Org.[2] Chem.1999 , 64, 7048-7054. Link

  • Scale-Up Hazards: Sperry, J. B., et al. "Thermal Stability Assessment of Peptide Coupling Reagents and Deoxofluorinating Agents." Org.[3][4][5][6] Process Res. Dev.2018 , 22, 1262–1275. Link

  • Aldehyde Purification: Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[4] Org.[3][4][5][6] Process Res. Dev.2017 , 21, 1394–1403.[4] Link[4]

  • TEMPO Oxidation: Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Org.[3][4][5][6] Process Res. Dev.2010 , 14, 245–251. Link

Sources

Troubleshooting

Removal of impurities from 3,3-Difluorocyclopentane-1-carbaldehyde reactions

Here is the technical support guide for the purification and handling of 3,3-Difluorocyclopentane-1-carbaldehyde. Introduction & Molecule Profile 3,3-Difluorocyclopentane-1-carbaldehyde is a critical bioisostere used in...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification and handling of 3,3-Difluorocyclopentane-1-carbaldehyde.

Introduction & Molecule Profile

3,3-Difluorocyclopentane-1-carbaldehyde is a critical bioisostere used in medicinal chemistry to modulate lipophilicity and metabolic stability. However, its synthesis—often involving nucleophilic fluorination (e.g., DAST, Deoxo-Fluor)—introduces specific impurities that are difficult to remove via standard chromatography due to the volatility and reactivity of the aldehyde group.

Core Chemical Challenges
  • Volatility: Low molecular weight leads to loss during rotary evaporation.

  • Oxidation Sensitivity: Rapidly converts to 3,3-difluorocyclopentanecarboxylic acid upon air exposure.

  • Elimination Risk: The

    
    -fluorine atoms are prone to HF elimination under basic conditions or high heat, forming 3-fluorocyclopent-3-ene-1-carbaldehyde.
    

Purification Logic & Decision Matrix

Before initiating a protocol, assess the crude mixture composition. The following logic flow dictates the optimal purification strategy.

PurificationLogic Start Crude Reaction Mixture Check1 Major Impurity Type? Start->Check1 Imp_Acid Carboxylic Acid (Oxidation Product) Check1->Imp_Acid Acidic Species Imp_NonAld Non-Aldehydes (Ketones/Olefins/Sulfur) Check1->Imp_NonAld Neutral/Lipophilic Imp_Volatile Solvent/Reagents (DCM/DAST) Check1->Imp_Volatile Volatiles Action_BaseWash Sat. NaHCO3 Wash (Mild Base Only) Imp_Acid->Action_BaseWash Action_Bisulfite Bisulfite Adduct Purification Protocol Imp_NonAld->Action_Bisulfite Action_Distill Kugelrohr Distillation (Low Vac, <40°C) Imp_Volatile->Action_Distill End Pure Aldehyde (Store under Ar, -20°C) Action_BaseWash->End Action_Bisulfite->End Action_Distill->End

Figure 1: Purification Decision Matrix. Select the pathway based on the dominant impurity observed in TLC/NMR.

The Bisulfite Adduct Protocol (Gold Standard)

This is the most effective method for isolating 3,3-difluorocyclopentane-1-carbaldehyde from non-aldehyde impurities (e.g., unreacted ketones, fluoro-olefins, and sulfur residues from fluorinating agents).

Mechanism: The aldehyde forms a water-soluble sulfonated adduct. Impurities remain in the organic phase. The aldehyde is then regenerated.[1][2]

Phase 1: Adduct Formation (The "Trap")
  • Dissolution: Dissolve the crude oil (up to 10g) in Ethyl Acetate (EtOAc) (5 volumes).

    • Note: Do not use ether or DCM alone; EtOAc helps solubilize the polar transition state.

  • Addition: Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Vigorously stir or shake for 30–60 minutes.

    • Observation: A white precipitate may form, or the aldehyde will migrate entirely to the aqueous phase.

  • Separation: Separate the layers.

    • Organic Layer: Contains impurities (discard after TLC check).

    • Aqueous Layer: Contains the Target-Bisulfite Adduct.[1][3]

Phase 2: Regeneration (The "Release")

Critical Warning: Standard hydroxide release (pH > 12) can trigger HF elimination in 3,3-difluoro systems. Use the Buffered Release method.

  • Preparation: Place the aqueous adduct solution in a flask and overlay with fresh Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) .

  • Controlled Basification: Cool to 0°C. Slowly add saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) until pH reaches 9–10.

    • Do NOT use NaOH.

  • Extraction: Shake vigorously. The regenerated aldehyde will partition into the organic layer.[3]

  • Workup: Separate layers. Wash organic phase with brine, dry over MgSO₄, and concentrate carefully (bath temp < 30°C, > 100 mbar).

BisulfiteWorkflow Step1 Crude Mixture (Organic Phase) PhaseSplit Phase Separation Step1->PhaseSplit Stir 1h Reagent + NaHSO3 (aq) Reagent->PhaseSplit OrgWaste Organic Waste (Olefins, Ketones) PhaseSplit->OrgWaste AqAdduct Aqueous Phase (Aldehyde-Bisulfite Adduct) PhaseSplit->AqAdduct Regen Regeneration (NaHCO3, pH 9-10) AqAdduct->Regen Overlay Organic Solvent Final Pure 3,3-Difluoro Aldehyde Regen->Final

Figure 2: Bisulfite Purification Workflow minimizing HF elimination risk.

Troubleshooting Specific Impurities

IssueSymptom (Analytical)Root CauseSolution Protocol
Carboxylic Acid Broad OH peak (10-12 ppm) in ¹H NMR; loss of CHO peak.Air oxidation during workup or storage.Bicarbonate Wash: Dissolve in Et₂O, wash with cold sat. NaHCO₃. The acid moves to aqueous; aldehyde stays in organic.
Fluoro-Olefin New vinyl protons (5.5-6.0 ppm); loss of F-coupling symmetry.HF elimination caused by high heat or strong base.Neutral Workup: Avoid NaOH. Use Kugelrohr distillation at lowest possible temp. Ensure reaction quench was buffered.
DAST Residue Extra peaks in ¹⁹F NMR; pungent sulfur odor.Incomplete hydrolysis of sulfur fluorides.Oxidative Wash: Wash organic layer with dilute bleach (NaClO) or KMnO₄ (aq) to oxidize sulfur species to water-soluble sulfoxides/sulfones.
Low Yield No aldehyde recovered after bisulfite.Adduct did not dissociate or aldehyde is too water-soluble.Formaldehyde Exchange: Add excess formaldehyde (formalin) to the aqueous adduct. Formaldehyde binds bisulfite more strongly, displacing your aldehyde.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for this compound? A: Yes, but with caution. Silica is slightly acidic, which is generally safe for this aldehyde, but the 3,3-difluoro group decreases the stability of the molecule.

  • Recommendation: Neutralize the silica with 1% Triethylamine (TEA) in Hexanes before loading. Elute quickly with Hexanes:EtOAc (gradient 10:1 to 3:1).

Q: Why does my NMR show a hydrate (gem-diol)? A: Electron-withdrawing groups (fluorines) on the ring increase the electrophilicity of the carbonyl carbon, promoting hydration in the presence of water.

  • Fix: This is reversible.[3] Dry the sample thoroughly with MgSO₄ or molecular sieves in CDCl₃. The aldehyde peak (9.6–9.8 ppm) should recover.

Q: How should I store the purified aldehyde? A: Store neat (undiluted) under Argon at -20°C. For long-term storage, consider converting it to a stable acetal or the bisulfite adduct (solid), which can be regenerated on demand [1].

References

  • Woon, E. C. Y., et al. Dynamic combinatorial chemistry. Royal Society of Chemistry (RSC). Available at: [Link][4]

  • PubChem Compound Summary. 3,3-Difluorocyclobutane-1-carbaldehyde (Analogous Chemistry).[5] National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Deoxyfluorination Reagents (DAST/Deoxo-Fluor).[6] Available at: [Link][1]

Sources

Optimization

Byproduct identification in 3,3-Difluorocyclopentane-1-carbaldehyde synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Byproduct Formation & Process Optimization[1][2] Executive Summary The synthesis of 3,3-difluorocyclopentane-1-carba...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Byproduct Formation & Process Optimization[1][2]

Executive Summary

The synthesis of 3,3-difluorocyclopentane-1-carbaldehyde is a critical workflow in medicinal chemistry, often utilized to introduce metabolic stability via the gem-difluoro motif.[1][2] However, the pathway is fraught with specific stability challenges, primarily driven by the electron-withdrawing nature of the fluorine atoms and the inherent reactivity of the aldehyde.

This guide addresses the three most common failure modes:

  • Elimination vs. Fluorination during the deoxofluorination step.

  • Redox variance during the aldehyde generation.

  • Hydrate/Oligomer formation during isolation.[1][2]

Visualizing the Synthetic Pathway & Failure Modes

The following diagram maps the standard synthetic route starting from methyl 3-oxocyclopentanecarboxylate, highlighting critical divergence points where byproducts form.

G Start Start: 3-Oxocyclopentane- carboxylate Step1 Step 1: Deoxofluorination (DAST/Deoxo-Fluor) Start->Step1 Int1 Intermediate: 3,3-Difluoro ester Step1->Int1 Substitution (Major) Byprod1 Byproduct A: Vinyl Fluorides (Elimination) Step1->Byprod1 Elimination (Side Reaction) Step2 Step 2: Reduction (DIBAL-H or LAH/Swern) Int1->Step2 Target Target: 3,3-Difluorocyclopentane- 1-carbaldehyde Step2->Target Controlled Reduction Byprod2 Byproduct B: 3,3-Difluoro alcohol (Over-reduction) Step2->Byprod2 Excess Reductant Byprod3 Byproduct C: Carboxylic Acid (Air Oxidation) Target->Byprod3 O2 Exposure Byprod4 Byproduct D: Hydrate/Gem-diol (Moisture) Target->Byprod4 H2O Exposure

Figure 1: Critical process flow for 3,3-difluorocyclopentane-1-carbaldehyde synthesis, mapping reagent inputs to specific byproduct divergence points.

Module 1: Deoxofluorination Troubleshooting

Context: The conversion of the ketone (3-oxocyclopentanecarboxylate) to the gem-difluoride is typically performed using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1]

Issue: My NMR shows olefinic protons (5.0–6.0 ppm). What happened?

Diagnosis: You have formed Vinyl Fluorides (3-fluorocyclopent-2-ene-1-carboxylate) via elimination.[1][2] Causality: Enolizable ketones are prone to elimination rather than substitution when the reaction temperature is too high or the solvent is too polar.[1] The carbocation intermediate formed during the reaction can lose a proton to form a double bond instead of accepting a fluoride ion [1].

Corrective Protocol:

  • Temperature Control: Conduct the addition of DAST at -78°C and allow it to warm to room temperature very slowly over 12 hours. Do not heat above 40°C.

  • Solvent Switch: Switch from THF or Glyme (polar) to Dichloromethane (DCM) or Chloroform .[1][2] Non-polar solvents destabilize the ionic elimination transition state, favoring the substitution pathway.

  • Reagent Quality: Ensure your DAST is fresh. Yellow/Dark DAST contains HF and other impurities that catalyze elimination.[1][2]

ParameterRecommendedRisk FactorResult of Failure
Solvent Anhydrous DCMTHF / EthersPromotes Elimination (Vinyl Fluoride)
Temp (Addition) -78°C0°C or RTUncontrolled Exotherm / Decomposition
Stoichiometry 1.5 - 2.0 equiv< 1.2 equivIncomplete conversion (Hemiaminals)
Module 2: Aldehyde Generation & Isolation

Context: Generating the aldehyde usually involves reducing the ester.[1] This is a "Goldilocks" zone—too weak, nothing happens; too strong, you get the alcohol.

Issue: I see a broad -OH peak and loss of the aldehyde carbonyl signal (approx. 9.6 ppm).

Diagnosis: Over-reduction to 3,3-difluorocyclopentylmethanol.[1][2] Causality: If using DIBAL-H (Diisobutylaluminum hydride), the temperature rose above -60°C, or quenching was inefficient.[1][2] The gem-difluoro group withdraws electrons, making the carbonyl carbon more electrophilic and reactive toward hydride reduction than a standard ester [2].[1]

Self-Validating Protocol (DIBAL-H Reduction):

  • Cryogenic Maintenance: Maintain internal temperature below -70°C throughout addition.

  • In-Process Check (IPC): Do not rely on time. Quench a 50 µL aliquot with methanol, extract, and run a quick NMR or TLC. If ester remains, add more DIBAL-H. If alcohol appears, stop immediately.[1][2]

  • Alternative Route: If over-reduction is persistent, reduce fully to the alcohol (using LiAlH4) and then oxidize back to the aldehyde using Dess-Martin Periodinane (DMP) .[1][2] DMP is milder than Swern and avoids the acidic conditions that might affect the difluoro group.[1]

Module 3: Stability & Storage (The "Disappearing" Product)

Context: You isolated the aldehyde, but after 24 hours, the liquid has solidified or the NMR spectrum has changed.

Issue: My neat aldehyde turned into a white solid or viscous oil.

Diagnosis: Hydrate Formation (Gem-diol) or Trimerization . Causality: The electron-withdrawing fluorine atoms at the 3-position inductively destabilize the carbonyl, making it highly electrophilic.[1] It greedily grabs water from the air to form a stable hydrate [3].[1]

Troubleshooting Guide:

ObservationChemical IdentitySolution
New peak at ~95 ppm (13C NMR) Aldehyde Hydrate (Gem-diol)Dissolve in toluene and reflux with a Dean-Stark trap to dehydrate back to aldehyde.[1][2]
Broad peak ~10-12 ppm (1H NMR) Carboxylic Acid Irreversible oxidation.[1][2] Purify via bisulfite adduct formation to separate aldehyde from acid.[1][2]
Loss of CHO signal, new aliphatic peaks Polymer/Trimer Perform thermal cracking (distillation) to depolymerize.[1][2]

Storage Directive:

  • Store under Argon at -20°C .

  • Ideally, store as the Sodium Bisulfite Adduct (solid) and regenerate the free aldehyde immediately before use.[1] This protects the aldehyde from oxidation and polymerization.[1][2]

References
  • Singh, R. P., & Shreeve, J. M. (2002).[2] Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents.[1][2][3][4] Synthesis, 2002(17), 2561–2578.[2]

  • Sani, M., et al. (2007).[1][2] Synthesis of gem-difluorinated cyclopropanes and their application in drug discovery. Tetrahedron, 63(46), 11396-11406.[1][2] (Contextual reference for fluorinated ring reactivity).

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [1][2]

Sources

Troubleshooting

Technical Support Center: Selective Oxidation of Fluorinated Scaffolds

Ticket Subject: Preventing Over-Oxidation of (3,3-difluorocyclopentyl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Matrix The Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Over-Oxidation of (3,3-difluorocyclopentyl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Matrix

The Challenge: Oxidizing (3,3-difluorocyclopentyl)methanol to its corresponding aldehyde presents a specific thermodynamic trap. The gem-difluoro substitution at the C3 position exerts a through-bond electron-withdrawing effect. This renders the resulting aldehyde carbonyl carbon significantly more electrophilic than a standard alkyl aldehyde.

The Risk: In the presence of even trace water, this electrophilic aldehyde rapidly forms a gem-diol (hydrate) . Unlike the aldehyde, the hydrate is easily oxidized by many reagents into the carboxylic acid (over-oxidation).

Method Selection Matrix: Use this table to select the protocol best suited to your available equipment and scale.

FeatureMethod A: Swern Method B: Dess-Martin (DMP) Method C: TEMPO/BAIB Method D: Jones/Permanganate
Selectivity ⭐⭐⭐⭐⭐ (Excellent)⭐⭐⭐⭐⭐ (Excellent)⭐⭐⭐⭐ (Good)⭐ (Poor - Avoid)
Moisture Tolerance Low (Strictly Anhydrous)ModerateModerateHigh (Aqueous)
Scale Suitability >10g (Scalable)<5g (Bench scale)ScalableN/A
Byproduct Removal Volatile (DMS/CO)Solid (Iodinane)SolubleMetal waste
Risk Factor Cryogenic (-78°C) requiredShock sensitive (Solid)Over-oxidation if slowGuarantees Acid
Mechanistic Deep Dive: The "Hydrate Trap"

To prevent over-oxidation, you must understand the failure mode. The diagram below illustrates how the fluorine substitution creates a "sink" that leads to the carboxylic acid.

OxidationPathways Alcohol (3,3-difluorocyclopentyl)methanol (Starting Material) Aldehyde Target Aldehyde (Electrophilic) Alcohol->Aldehyde Oxidation (Swern/DMP) Hydrate Gem-Diol (Hydrate) (Trap Species) Aldehyde->Hydrate + H2O (Fast Eq.) Gem-difluoro effect Acid Carboxylic Acid (Over-Oxidation) Hydrate->Acid Further Oxidation Water H2O Water->Hydrate

Figure 1: The "Hydrate Trap." The electron-withdrawing fluorine atoms destabilize the aldehyde, pushing the equilibrium toward the hydrate in the presence of water. The hydrate is then oxidized to the acid.

Standard Operating Procedures (SOPs)
Protocol A: The Swern Oxidation (Gold Standard)

Best for: High reliability, strict anhydrous control, preventing acid formation.

Reagents:

  • Oxalyl Chloride (2.0 equiv)[1]

  • DMSO (4.0 equiv)[1]

  • Triethylamine (Et3N) (5.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Activation: Cool a solution of Oxalyl Chloride in anhydrous DCM to -78°C (dry ice/acetone bath). Add DMSO dropwise.[1] Control: Maintain temp < -60°C to avoid Pummerer rearrangement side-products. Stir for 15 mins.

  • Addition: Add (3,3-difluorocyclopentyl)methanol (dissolved in min. DCM) dropwise. Stir for 30-45 mins at -78°C.

  • Elimination: Add Et3N dropwise. The mixture will become thick/white.

  • Warming: Allow the reaction to warm to 0°C over 30-60 minutes. Critical: Do not heat to reflux.

  • Quench: Quench with saturated NH4Cl or phosphate buffer (pH 7).

Why this works: The active oxidant (dimethylchlorosulfonium ion) is incapable of oxidizing the aldehyde further. The low temperature prevents side reactions.

Protocol B: Dess-Martin Periodinane (DMP)

Best for: Small scale, speed, avoiding cryogenic conditions.

Reagents:

  • Dess-Martin Periodinane (1.2 equiv)[2]

  • NaHCO3 (2.0 equiv) - Crucial Buffer

  • DCM (Wet DCM is acceptable, but anhydrous is safer for this substrate)

Step-by-Step Workflow:

  • Buffer Prep: Suspend DMP and NaHCO3 in DCM. Note: The bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed hydration of the aldehyde.

  • Reaction: Add the alcohol in one portion. Stir at room temperature.

  • Monitoring: Reaction is usually complete in <2 hours.

  • Workup: Quench with a 1:1 mixture of Sat. NaHCO3 and 10% Na2S2O3 (Sodium Thiosulfate).[2] Stir vigorously until the organic layer is clear (removes iodine byproducts).

Troubleshooting & FAQs

Q1: I am seeing ~15% carboxylic acid in my NMR. What happened? A: You likely had water in your reaction mixture during the oxidation.

  • Diagnosis: If using Swern, your DMSO might be wet (DMSO is hygroscopic). If using DMP, you may have omitted the NaHCO3 buffer.

  • Fix: Distill your DMSO or use molecular sieves. For DMP, ensure you are buffering the acetic acid byproduct.

Q2: My yield is low, but I don't see the acid. Where is my product? A: (3,3-difluorocyclopentyl)carbaldehyde is likely volatile .

  • Diagnosis: The gem-difluoro group adds mass but reduces intermolecular hydrogen bonding compared to the alcohol. You may be losing it on the rotavap.

  • Fix: Do not evaporate to dryness. Keep the bath temp < 30°C and vacuum > 100 mbar. Co-evaporate with a higher boiling solvent if necessary, or carry the crude solution directly into the next step (e.g., reductive amination or Wittig).

Q3: Can I use TEMPO/Bleach? It’s cheaper. A: Proceed with extreme caution.

  • Risk: Bleach (NaOCl) is aqueous. As shown in Figure 1, water promotes hydrate formation.[3] TEMPO/Bleach is notorious for over-oxidizing electron-deficient aldehydes to acids.

  • Alternative: Use TEMPO/BAIB (Bis-acetoxyiodobenzene) in DCM. This is an organic-solvent-based variant of TEMPO oxidation that minimizes water contact and stops cleanly at the aldehyde [1].

Q4: The aldehyde seems unstable on silica gel. A: Fluorinated aldehydes can be sensitive to the Lewis acidity of silica.

  • Fix: Deactivate your silica gel with 1% Et3N in your eluent, or use neutral alumina. Alternatively, use the crude material immediately.

Decision Logic for Researchers

Use this flow to determine your immediate next step.

DecisionTree Start Start: Select Method ScaleCheck Scale > 5 grams? Start->ScaleCheck CryoCheck Can you do -78°C? ScaleCheck->CryoCheck No Swern Protocol A: Swern (High Fidelity) ScaleCheck->Swern Yes AcidSensitive Is substrate acid sensitive? CryoCheck->AcidSensitive No CryoCheck->Swern Yes DMP Protocol B: DMP + NaHCO3 (Fast/Convenient) AcidSensitive->DMP Yes (Buffer essential) TEMPO Protocol C: TEMPO/BAIB (Green/Mild) AcidSensitive->TEMPO No

Figure 2: Method Selection Decision Tree.

References
  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[4][5] Synthesis, 1981(03), 165-185.

  • Dess, D. B., & Martin, J. C. (1983).[6] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[6] The Journal of Organic Chemistry, 48(22), 4155-4156.[6]

  • De Luca, L., et al. (2001).[5][7][8] An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 3(19), 3041-3043. (Discusses TEMPO selectivity).

Sources

Optimization

Technical Support Center: 3,3-Difluorocyclopentane-1-carbaldehyde

Internal Code: DFCP-CHO | CAS: 1553231-11-0 Welcome to the DFCP-CHO Technical Hub You are accessing the specialized support interface for 3,3-Difluorocyclopentane-1-carbaldehyde . This molecule is a critical bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Code: DFCP-CHO | CAS: 1553231-11-0

Welcome to the DFCP-CHO Technical Hub

You are accessing the specialized support interface for 3,3-Difluorocyclopentane-1-carbaldehyde . This molecule is a critical bioisostere in medicinal chemistry, often used to modulate metabolic stability and lipophilicity in drug candidates. However, the unique electronic properties of the gem-difluoro group significantly alter its reactivity profile compared to non-fluorinated analogs.

This guide is structured as a Tier 3 Support Escalation , addressing the most complex chemical behavior issues reported by development teams.

Ticket #101: "My liquid aldehyde has turned into a white solid."

Status: Resolved Category: Storage & Stability

Diagnosis

If your neat oil has solidified or formed a crust, it is likely due to one of three pathways driven by the electron-withdrawing nature of the fluorine substituents:

  • Hydration (Most Likely): The gem-difluoro group at C3 exerts a strong inductive effect ($ -I $), increasing the electrophilicity of the carbonyl carbon. Upon exposure to ambient moisture, the equilibrium shifts aggressively toward the gem-diol (hydrate) form, which is often a white solid.

  • Oxidation: Auto-oxidation to 3,3-difluorocyclopentanecarboxylic acid.

  • Polymerization: Formation of cyclic trimers (trioxanes), though this is less common with bulky cyclic aldehydes than with linear ones.

The Science: The Fluorine Inductive Effect

Unlike standard cyclopentanecarbaldehyde, the fluorine atoms pull electron density away from the ring and the carbonyl carbon. This destabilizes the $ C=O $ double bond relative to the $ C(OH)_2 $ single bonds, making the hydrate thermodynamically favorable in the presence of water [1].

Troubleshooting & Recovery
  • If it is the Hydrate (Gem-diol):

    • Test: Dissolve a small amount in $ CDCl_3

      
       \sim 9.6-9.8 $ ppm) is weak and a broad OH signal is present, it is the hydrate.
      
    • Fix: The reaction is reversible.[1][2][3][4] Dissolve the solid in a non-polar solvent (e.g., Toluene or DCM) and add activated 4Å molecular sieves. Stir for 2 hours. Filter and concentrate.

  • If it is the Acid:

    • Test: Check IR for broad OH stretch ($ 2500-3300 \text{ cm}^{-1} $) and shifted carbonyl.

    • Fix: Irreversible. Requires base extraction (remove acid) or repurposing as the acid building block.

Visualizing the Degradation Pathways

ReactivityTriad Aldehyde 3,3-Difluoro Aldehyde (Oil) Hydrate Gem-Diol (White Solid) Aldehyde->Hydrate + H2O (Reversible) Acid Carboxylic Acid (Solid/Crust) Aldehyde->Acid + O2 (Irreversible) Trimer Cyclic Trimer (Solid) Aldehyde->Trimer Acid Cat. (Reversible) Hydrate->Aldehyde - H2O (Mol Sieves)

Figure 1: The primary degradation pathways for DFCP-CHO. Hydration is the most common cause of solidification.

Ticket #205: "Low yields in Reductive Amination."

Status: Active Category: Reaction Optimization

The Issue

Users report


 yields when reacting DFCP-CHO with amines using standard protocols (e.g., STAB in MeOH).
Root Cause Analysis: The "Hidden" Water

In standard reductive aminations, the formation of the imine intermediate generates water. For non-fluorinated aldehydes, this is negligible. However, for DFCP-CHO, the generated water reacts with the unreacted aldehyde to form the stable gem-diol (hydrate). The hydrate is not electrophilic enough to react with the amine , effectively sequestering your starting material [2].

Optimized Protocol: The Dehydration Strategy

To force the equilibrium toward the imine, you must chemically scavenge water during the imine formation step, before adding the reducing agent.

Step-by-Step Procedure:

  • Solvent Switch: Do not use Methanol initially. Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Imine Formation (The Critical Step):

    • Combine DFCP-CHO (1.0 equiv) and Amine (1.1 equiv) in DCM.

    • Add: $ MgSO_4 $ (2.0 equiv) or activated 4Å Molecular Sieves directly to the flask.

    • Optional: Add $ Ti(OiPr)_4 $ (1.5 equiv) if the amine is weakly nucleophilic. This acts as both a Lewis acid and water scavenger.

    • Stir at RT for 2–4 hours.

  • Reduction:

    • Cool to 0°C.

    • Add reducing agent (e.g., $ NaBH(OAc)_3 $) portion-wise.

    • Note: If using $ Ti(OiPr)_4 $, dilute with MeOH before adding $ NaBH_4 $ (not STAB) to prevent titanium gel formation, or use neat STAB in the DCM mixture.

Ticket #308: "Purification issues: Compound streaks or evaporates."

Status: Resolved Category: Purification & Isolation

The Issue

DFCP-CHO is an oil with moderate volatility. It can streak on silica gel due to hydrate/hemiacetal formation and can be lost during rotary evaporation if the vacuum is too strong.

The Solution: Bisulfite Adduct Purification

The most robust method to purify and store this aldehyde is to convert it into its Sodium Bisulfite Adduct . This forms a stable, non-volatile solid that can be stored indefinitely and regenerated on demand [3].

Protocol: Formation & Regeneration

Phase A: Formation of the Adduct (Purification)

  • Dissolve crude DFCP-CHO in a minimal amount of Ethanol .

  • Add a saturated aqueous solution of Sodium Bisulfite ($ NaHSO_3 $) (1.2 equiv) dropwise with vigorous stirring.

  • A thick white precipitate will form immediately.

  • Stir for 30 minutes.

  • Filter the solid and wash with cold Ethanol followed by Ether.

  • Result: The filter cake is the pure bisulfite adduct. Impurities remain in the filtrate.

Phase B: Regeneration (On-Demand) Do not use strong base (NaOH) if you are concerned about epimerization (see Ticket #404).

  • Suspend the solid adduct in a biphasic mixture of DCM and Water .

  • Add Sodium Bicarbonate ($ NaHCO_3

    
     Na_2CO_3 $)  until pH ~9-10.
    
    • Why? Mild base reverses the equilibrium without degrading the fluorinated scaffold.

  • Stir until the solid dissolves and gas evolution ceases.

  • Separate the organic layer, dry over $ MgSO_4 $, and concentrate carefully (keep bath < 30°C, vacuum > 50 mbar).

Visualizing the Purification Workflow

BisulfiteFlow Crude Crude Mixture (Aldehyde + Impurities) Reaction Add Sat. NaHSO3 in EtOH Crude->Reaction Filter Filtration Reaction->Filter Filtrate Filtrate (Discard Impurities) Filter->Filtrate Liquid Solid Bisulfite Adduct (Stable Solid) Filter->Solid Cake Regen Regeneration DCM / Aq. NaHCO3 Solid->Regen When needed Pure Pure DFCP-CHO (Ready for Use) Regen->Pure

Figure 2: The Bisulfite Adduct loop allows for the isolation of the aldehyde as a stable solid, bypassing difficult chromatography.

Ticket #404: "Stereochemical Integrity Warning"

Status: Critical Warning Category: Stereochemistry

Question: I have the chiral version (e.g., (1R)-3,3-difluorocyclopentane-1-carbaldehyde). Will it racemize?

Answer: Yes, if mishandled. The C1 proton (alpha-proton) is situated between a carbonyl group and a ring containing electron-withdrawing fluorines. While the fluorines are at the C3 position (beta to the aldehyde), the inductive effect propagates through the ring, slightly increasing the acidity of the alpha-proton compared to the non-fluorinated analog.

  • Avoid: Strong bases (LDA, NaH, KOtBu) unless generating an enolate for immediate trapping.

  • Risk Zone: Storing in basic media or prolonged exposure to amine bases (Et3N) at high temperatures.

  • Safe Zone: Acidic conditions, neutral conditions, or weak inorganic bases (NaHCO3).

Quick Reference Data (FAQs)
PropertyValue / Note
Physical State Colorless to light yellow oil (Pure); White solid (Hydrate).
Storage -20°C under Argon/Nitrogen.
Boiling Point Predicted ~140-150°C (Atmospheric). Volatile on high vac.
Solubility Soluble in DCM, THF, EtOAc, MeOH. Low solubility in Hexanes.
Safety Irritant. Fluorinated metabolites may be toxic. Handle in fume hood.
Incompatibility Strong oxidizers, Strong bases, Moisture (forms hydrate).
References
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Loudon, G. M. (1995). Organic Chemistry. The equilibrium of hydration of aldehydes and ketones.[1][2][3] Roberts and Company Publishers. (General mechanism of hydrate formation enhanced by EWGs).

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722-5724. Link

Sources

Reference Data & Comparative Studies

Validation

3,3-Difluorocyclopentane-1-carbaldehyde vs 3-fluorocyclobutane-1-carbaldehyde

This guide provides an in-depth technical comparison between 3,3-Difluorocyclopentane-1-carbaldehyde and 3-fluorocyclobutane-1-carbaldehyde , designed for medicinal chemists and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3,3-Difluorocyclopentane-1-carbaldehyde and 3-fluorocyclobutane-1-carbaldehyde , designed for medicinal chemists and drug development professionals.

Executive Summary

In the optimization of lead compounds, fluorinated cycloalkanes serve as critical bioisosteres, offering a balance between conformational restriction, metabolic stability, and lipophilicity modulation.

  • 3-Fluorocyclobutane-1-carbaldehyde offers a high-strain, compact scaffold (puckered conformation) often used to replace cyclopropane or rigidify alkyl chains while introducing a single dipole.

  • 3,3-Difluorocyclopentane-1-carbaldehyde provides a larger, "envelope" conformation with a gem-difluoro motif that significantly alters the electronic landscape (lowering pKa of adjacent amines/acids) and blocks metabolic oxidation at the C3 position.

Key Trade-off: Choose the cyclobutane for minimal steric footprint and rigid vector alignment. Choose the cyclopentane for enhanced metabolic stability (blocking oxidative hotspots) and "polar hydrophobicity."

Structural & Physicochemical Analysis

The distinct physical properties of these two scaffolds dictate their utility in structure-activity relationship (SAR) studies.

Comparative Properties Table
Feature3-Fluorocyclobutane-1-carbaldehyde 3,3-Difluorocyclopentane-1-carbaldehyde
Ring Size 4-membered5-membered
Ring Strain High (~26.3 kcal/mol)Moderate (~6-7 kcal/mol)
Conformation Puckered ("Butterfly")Envelope (C2/Cs symmetry)
Fluorine Motif Mono-fluoro (Single H-bond acceptor)Gem-difluoro (No H-bond acceptor, lipophilic)
Dipole Moment Directional (cis/trans isomers distinct)Strong, localized dipole (CF₂)
Metabolic Stability Good (steric bulk + F effect)Excellent (blocks C3 oxidation)
Bioisostere For Proline, Cyclopropane, Alkyl chainPhenyl ring, Proline, Tetrahydrofuran
Conformational Dynamics & Fluorine Effect
  • Cyclobutane Puckering: The 3-fluorocyclobutane ring adopts a puckered conformation to relieve torsional strain.[1] The fluorine atom prefers the equatorial position in the trans isomer to minimize 1,3-diaxial-like repulsion, affecting the vector of the aldehyde group.

  • Gem-Difluoro Effect: In the cyclopentane ring, the gem-difluoro group at C3 induces specific "envelope" puckering due to the gauche effect and hyperconjugation (

    
    ). This often locks the conformation more effectively than a single fluorine, reducing the entropic penalty upon binding to a protein target.
    

Conformation CB 3-Fluorocyclobutane (Puckered Conformation) Effect1 High Strain (~26 kcal/mol) Rigid Vector Alignment CB->Effect1 leads to CP 3,3-Difluorocyclopentane (Envelope Conformation) Effect2 Gem-Difluoro Effect Metabolic Blocking at C3 CP->Effect2 provides

Figure 1: Structural consequences of ring strain and fluorination patterns.

Synthetic Accessibility & Protocols

Synthesis of these aldehydes typically proceeds via the oxidation of their corresponding alcohols.[2][3] The alcohols are derived from carboxylic acids or esters, which are the primary commercial building blocks.

Synthesis Workflow

Synthesis Start_CB 3-Fluorocyclobutane-1-carboxylic acid Alc_CB (3-Fluorocyclobutyl)methanol Start_CB->Alc_CB Reduction Start_CP 3,3-Difluorocyclopentane-1-carboxylic acid Alc_CP (3,3-Difluorocyclopentyl)methanol Start_CP->Alc_CP Reduction Prod_CB 3-Fluorocyclobutane-1-carbaldehyde Alc_CB->Prod_CB Oxidation Prod_CP 3,3-Difluorocyclopentane-1-carbaldehyde Alc_CP->Prod_CP Oxidation Red Reduction (LiAlH4 or BH3-THF) Ox Oxidation (Swern or PCC)

Figure 2: General synthetic routes from carboxylic acid precursors.

Experimental Protocol: Swern Oxidation (General Procedure)

Applicable to both scaffolds to avoid over-oxidation to the acid.

Reagents: Oxalyl chloride, DMSO, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM. Cool to -78°C.[2]

  • DMSO Addition: Add DMSO (2.2 equiv) dropwise. Stir for 15 minutes. Evolution of gas (CO/CO₂) occurs.[3]

  • Substrate Addition: Add the fluorinated cycloalkyl-methanol (1.0 equiv) dissolved in minimum DCM dropwise, maintaining temperature below -60°C. Stir for 30-45 minutes.

  • Base Addition: Add Et₃N (5.0 equiv) dropwise. The solution will become thick/white. Allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with water. Extract with DCM. Wash organics with 1M HCl (carefully), NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Note: These aldehydes are volatile. Avoid high-vacuum for extended periods.

Reactivity & Stability Profile

Aldehyde Reactivity

Both compounds exhibit standard aliphatic aldehyde reactivity (reductive amination, Wittig olefination). However, steric and electronic factors differ:[4]

  • Cyclobutane: The aldehyde carbon is attached to a strained ring. While generally stable, avoid harsh Lewis acids that might trigger ring-opening or rearrangements.

  • Cyclopentane: The gem-difluoro group exerts a strong electron-withdrawing inductive effect (

    
    ), making the aldehyde slightly more electrophilic than its non-fluorinated counterpart.
    
Metabolic Stability (The "Fluorine Advantage")[5]
  • 3-Fluorocyclobutane: The fluorine atom deactivates the C3 position towards oxidation. However, the C2/C4 positions (methylene groups) remain potential sites for metabolism, though the ring strain and puckering offer some steric protection.

  • 3,3-Difluorocyclopentane: The gem-difluoro motif is a superior metabolic blocker. It completely prevents oxidative metabolism at the C3 position and electronically deactivates the adjacent C2/C4 positions. This is often used to extend the half-life (

    
    ) of lead compounds prone to CYP450 degradation.
    

Medicinal Chemistry Applications

Case Study: FACBC (Axumin)

The 3-fluorocyclobutane scaffold is famously utilized in Fluciclovine (¹⁸F-FACBC) , a PET imaging agent for prostate cancer.[5]

  • Mechanism: The cyclobutane ring acts as a rigid mimic of the amino acid backbone, allowing transport via LAT1/ASCT2 transporters upregulated in cancer cells.

  • Relevance: This validates the 3-fluorocyclobutane moiety as a bio-stable, transportable scaffold in human physiology.

Decision Matrix: Which Scaffold to Choose?

DecisionMatrix Start Design Goal Branch1 Need minimal steric bulk? Start->Branch1 Size Constraint Branch2 Need to block metabolism? Start->Branch2 Stability Issue Branch3 Need Phenyl Bioisostere? Start->Branch3 Lipophilicity CB_Rec Use 3-Fluorocyclobutane Branch1->CB_Rec Yes (Compact) CP_Rec Use 3,3-Difluorocyclopentane Branch2->CP_Rec Yes (Gem-difluoro blocks C3) Branch3->CP_Rec Yes (Saturated Mimic)

Figure 3: Selection criteria for medicinal chemistry campaigns.

References

  • BenchChem. 3-Fluorocyclobutane-1-carbaldehyde | 1780295-33-1. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53484511, 3,3-Difluorocyclobutane-1-carbaldehyde. (Analogous scaffold data). Retrieved from

  • Grygorenko, O. O., et al. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. Retrieved from

  • Schuster, D. M., et al. Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: a novel radiotracer for meningioma. PubMed. Retrieved from

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from

Sources

Comparative

Strategic Incorporation of 3,3-Difluorocyclopentane-1-carbaldehyde in Next-Gen Kinase Inhibitors

Topic: Biological Activity & Application of 3,3-Difluorocyclopentane-1-carbaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Application of 3,3-Difluorocyclopentane-1-carbaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The Fluorine Bioisostere Advantage

In modern medicinal chemistry, 3,3-Difluorocyclopentane-1-carbaldehyde (CAS: 1374657-55-2 for racemic; specific enantiomers vary) has emerged as a high-value building block for optimizing the metabolic and pharmacokinetic (PK) profiles of small molecule inhibitors. Its primary utility lies in installing the 3,3-difluorocyclopentyl (DFCP) moiety, a structural motif designed to address specific liabilities in drug candidates: metabolic instability and off-target selectivity .

This guide analyzes the biological activity of compounds derived from this aldehyde, specifically focusing on Janus Kinase (JAK) inhibitors (e.g., Pyrazolopyridine and Pyrrolopyrimidine scaffolds described in recent patent literature such as WO2022195454A1). We compare the DFCP moiety against its non-fluorinated (cyclopentyl) and ring-contracted (cyclobutyl) alternatives.

Mechanism of Action: The "Metabolic Blockade"

The biological superiority of 3,3-difluorocyclopentane derivatives stems from the prevention of oxidative metabolism .

  • The Problem: Unsubstituted cyclopentyl rings are prone to rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4) at the C-3 and C-4 positions. This results in high clearance (

    
    ) and short half-life (
    
    
    
    ).
  • The Solution: Introducing a gem-difluoro group at the C-3 position exerts two effects:

    • Electronic Deactivation: The strong electronegativity of fluorine reduces the electron density of the C-H bonds at the adjacent positions, making them less susceptible to Hydrogen Atom Transfer (HAT) during CYP oxidation.

    • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), physically blocking the approach of the heme iron-oxo species.

Visualization: Metabolic Blocking Strategy

The following diagram illustrates how the aldehyde precursor is used to construct the inhibitor and the resulting metabolic protection.

Metabolic_Blockade cluster_legend Mechanism Aldehyde 3,3-Difluorocyclopentane- 1-carbaldehyde Step1 Reductive Amination (NaBH(OAc)3) Aldehyde->Step1 + Amine Scaffold Inhibitor JAK Inhibitor (DFCP-Scaffold) Step1->Inhibitor Yields Active Drug CYP CYP3A4 Enzyme Inhibitor->CYP Exposure Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite Blocked by F-F Gem-Difluoro Effect C-F bonds prevent C-H abstraction

Figure 1: Synthesis and Metabolic Stability Logic. The gem-difluoro substitution prevents CYP-mediated hydroxylation, extending the drug's half-life.

Comparative Analysis: DFCP vs. Alternatives

The following table compares the 3,3-difluorocyclopentyl (DFCP) group against standard alternatives used in kinase inhibitor optimization. Data is aggregated from structure-activity relationship (SAR) studies on JAK1/3 inhibitors.

FeatureCyclopentyl (CP) 3,3-Difluorocyclopentyl (DFCP) Cyclobutyl (CB)
Primary Liability Rapid Metabolism (CYP3A4)None (Metabolically Robust)Lower Lipophilicity
Metabolic Stability (

)
Low (< 30 min)High (> 120 min) High (> 120 min)
Lipophilicity (cLogP) High (Lipophilic)Moderate (Lipophilic) Low (Polar)
Kinase Selectivity Low (Promiscuous)High (Tunable) Moderate
Cellular Potency (IC

)
< 10 nM< 5 nM < 20 nM
Key Advantage High affinity bindingBalance of Potency & Stability Reduced molecular weight

Analysis:

  • vs. Cyclopentyl: The DFCP derivative maintains the hydrophobic contacts required for the ATP-binding pocket (unlike more polar groups) but eliminates the metabolic "soft spot."

  • vs. Cyclobutyl: While cyclobutyl is also stable, the DFCP group offers a larger hydrophobic volume, which is often critical for filling the hydrophobic pocket of JAK1 to achieve selectivity over JAK2 (reducing anemia risk).

Case Study: Next-Generation JAK1 Inhibitors

Recent patent disclosures (e.g., WO2022195454A1) highlight the use of (R)-3,3-difluorocyclopentane-1-carbaldehyde to synthesize pyrazolopyridine-based JAK inhibitors.

Experimental Workflow: Synthesis & Evaluation

To validate the biological activity of a DFCP-derived compound, the following experimental protocol is standard in the field.

Phase 1: Chemical Synthesis (Reductive Amination)
  • Reagents: (R)-3,3-Difluorocyclopentane-1-carbaldehyde (1.0 eq), Amine Core (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM/DMF.

  • Protocol:

    • Dissolve the amine core in DCM.

    • Add the aldehyde and stir for 30 min to form the imine intermediate.

    • Cool to 0°C and add STAB.

    • Stir at Room Temperature (RT) for 16h.

    • Quench with sat. NaHCO3, extract with EtOAc.

  • Outcome: Formation of the N-((3,3-difluorocyclopentyl)methyl) amine linkage.

Phase 2: Biological Assay (In Vitro Kinase Selectivity)
  • Objective: Determine IC50 against JAK1 vs. JAK2.

  • Method: FRET-based LanthaScreen™ Assay.

  • Protocol:

    • Incubate compound (serial dilutions) with JAK enzyme and ATP (Km concentration) for 60 min.

    • Add Eu-labeled antibody and tracer.

    • Read TR-FRET signal.

  • Success Criteria: JAK1 IC50 < 10 nM; Selectivity Ratio (JAK2/JAK1) > 10.

Visualization: Experimental Logic Flow

Experimental_Workflow Synthesis Synthesis: Reductive Amination Purification Purification: Chiral HPLC Synthesis->Purification Assay_Potency Assay 1: Potency (LanthaScreen JAK1) Purification->Assay_Potency Assay_Stability Assay 2: Stability (Human Liver Microsomes) Purification->Assay_Stability Decision Lead Candidate Selection Assay_Potency->Decision IC50 < 10nM Assay_Stability->Decision CLint < 10 µL/min/mg

Figure 2: Integrated workflow for validating DFCP-derived kinase inhibitors.

References

  • Patent: Pyrazolopyridine derivatives and uses thereof. WO2022195454A1. (2022).[1] Describes the synthesis of (R)-3,3-difluorocyclopentane-1-carbaldehyde and its use in JAK inhibitors.

  • Patent: Pyrrolopyrimidine compounds. CN105777754A. (2016). Lists 3,3-difluorocyclopentane-1-carbaldehyde as a key intermediate for kinase inhibitors.

  • Journal: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Discusses the metabolic stability of gem-difluoroalkanes.

  • Review: The Cyclopentane Scaffold in Medicinal Chemistry. BenchChem Application Notes.

Sources

Validation

Characterization of 3,3-Difluorocyclopentane-1-carbaldehyde derivatives

Publish Comparison Guide: Characterization & Utility of 3,3-Difluorocyclopentane-1-carbaldehyde Derivatives Executive Summary: The Fluorine Advantage In modern medicinal chemistry, 3,3-difluorocyclopentane-1-carbaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Characterization & Utility of 3,3-Difluorocyclopentane-1-carbaldehyde Derivatives

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, 3,3-difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) represents a critical "scaffold hop" from traditional cyclopentane or pyrrolidine aldehydes. This guide objectively compares this fluorinated building block against its non-fluorinated parent and ring-contracted analogs, focusing on its utility as a metabolically stable, lipophilic bioisostere.

Key Value Proposition: The gem-difluoro motif at the C3 position acts as a "metabolic shield" while simultaneously modulating the aldehyde's reactivity through inductive electron withdrawal. This makes it an ideal transition-state mimic in protease inhibitor design (e.g., for covalent warheads).

Comparative Analysis: 3,3-Difluoro vs. Alternatives

The following table contrasts the 3,3-difluoro derivative with its direct non-fluorinated analog (Cyclopentanecarbaldehyde) and the ring-contracted 3,3-difluorocyclobutane analog.

Table 1: Physicochemical & Functional Comparison

Feature3,3-Difluorocyclopentane-1-carbaldehyde Cyclopentanecarbaldehyde (Parent)3,3-Difluorocyclobutane-1-carbaldehyde
Molecular Weight 134.12 Da98.14 Da120.10 Da
LogP (Predicted) ~1.13 (Lipophilic shift)~0.75~0.90
Aldehyde Electrophilicity High (Inductive effect of CF₂ increases carbonyl reactivity)ModerateHigh
Metabolic Stability High (Blocks C3 oxidation)Low (Susceptible to P450 hydroxylation)High
Conformational Bias Envelope/Twist biased (CF₂ dipole minimization)Flexible EnvelopePuckered/Butterfly
Primary Application Covalent inhibitors, PeptidomimeticsGeneral building blockFragment-based drug discovery (FBDD)

Expert Insight: The gem-difluoro group is not merely a steric block; it lowers the pKa of the neighboring positions and increases the hydration constant of the aldehyde, facilitating reversible covalent bonding with serine or cysteine residues in enzyme active sites.

Strategic Synthesis Protocol

Direct fluorination of an aldehyde is chemically precarious. The industry-standard "Self-Validating" route utilizes a Deoxyfluorination-Reduction sequence . This protocol ensures high fidelity by installing the fluorine atoms on a stable ester intermediate before revealing the sensitive aldehyde.

Workflow Diagram (DOT Visualization)

SynthesisPath Start Methyl 3-oxocyclopentane- carboxylate Step1 Step 1: Deoxyfluorination (Deoxo-Fluor / DAST) Start->Step1 DCM, 0°C to RT Inter Intermediate: Methyl 3,3-difluorocyclopentane- carboxylate Step1->Inter Purification (SiO2) Step2 Step 2: Controlled Reduction (DIBAL-H, -78°C) Inter->Step2 Toluene Product Product: 3,3-Difluorocyclopentane- 1-carbaldehyde Step2->Product Quench & Distillation

Caption: Figure 1. Two-step chemo-selective synthesis pathway avoiding direct handling of volatile fluorinated aldehydes.

Detailed Methodology

Step 1: Deoxyfluorination (Formation of the gem-difluoro core)

  • Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is preferred over DAST due to higher thermal stability.[1]

  • Protocol:

    • Dissolve Methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous DCM under Argon.

    • Cool to 0°C. Add Deoxo-Fluor (1.5 eq) dropwise.

    • Allow warming to RT and stir for 16h.

    • Critical Safety: Quench by slow addition to saturated aqueous NaHCO₃ (gas evolution).

    • Extract with DCM, dry over MgSO₄, and concentrate.

    • Validation: ¹⁹F NMR should show a characteristic AB quartet or broad singlet around -90 to -100 ppm (depending on conformer).

Step 2: DIBAL-H Reduction (Ester to Aldehyde)

  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene.

  • Protocol:

    • Dissolve the difluoro-ester (from Step 1) in anhydrous Toluene. Cool to -78°C (dry ice/acetone).

    • Add DIBAL-H (1.1 eq) dropwise over 30 mins. Rate control is vital to prevent over-reduction to the alcohol.

    • Stir at -78°C for 2 hours.

    • Quench: Add methanol (excess) at -78°C, followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until layers separate (clears aluminum emulsion).

    • Validation: ¹H NMR will show the diagnostic aldehyde proton doublet/singlet at ~9.6-9.8 ppm.

Characterization & Quality Control

To ensure the integrity of the 3,3-difluorocyclopentane-1-carbaldehyde, use the following multi-modal validation logic.

A. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Aldehyde (-CHO): ~9.7 ppm (d, J ≈ 2 Hz).

    • Ring Protons: Complex multiplets due to fluorine coupling. The protons adjacent to the CF₂ group will show large geminal H-F couplings (Jʜ-ꜰ ≈ 15-25 Hz).

  • ¹⁹F NMR (Decoupled):

    • Look for distinct signals around -95 to -105 ppm .

    • Note: If the ring is conformationally locked, you may see an AB system (two doublets) due to the non-equivalence of the axial/equatorial fluorines. If rapid flipping occurs, it appears as a singlet/triplet.

B. Stability Check

  • Hydration: Due to the electron-withdrawing CF₂ group, this aldehyde exists in equilibrium with its hydrate [R-CH(OH)₂] in aqueous media.

  • QC Tip: Always store under inert gas at -20°C. If ¹H NMR shows a signal at ~5.0 ppm (hydrate methine), re-distill or dry the sample before use in strict anhydrous reactions (e.g., Wittig).

Applications in Drug Discovery

1. Covalent Warhead Tuning: The 3,3-difluoro substitution increases the electrophilicity of the aldehyde carbonyl. This is exploited in reversible covalent inhibitors (e.g., Cathepsin or Proteasome inhibitors) where the aldehyde forms a hemithioacetal with a Cysteine residue. The CF₂ group tunes the equilibrium constant (


) of this bond formation, potentially increasing potency without the irreversibility of a Michael acceptor.

2. Conformational Restriction: The "Fluorine Gauche Effect" and dipole-dipole repulsion between the C-F bonds and the carbonyl oxygen can lock the cyclopentane ring into a specific envelope conformation. This reduces the entropic penalty upon binding to a receptor, effectively pre-organizing the pharmacophore.

References

  • Synthesis of gem-difluorocyclobutane analogs: Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications. [Link]

  • Deoxyfluorination Methodology: Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination. The Journal of Organic Chemistry. [Link]

  • Conformational Effects of Fluorine: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Compound Data & Safety: PubChem CID 53484511 (3,3-Difluorocyclobutane-1-carbaldehyde - Analog Reference). [Link]

Sources

Comparative

Spectroscopic Validation of 3,3-Difluorocyclopentane-1-carbaldehyde: A Comparative Analytical Guide

Executive Summary The synthesis of 3,3-difluorocyclopentane-1-carbaldehyde represents a critical challenge in modern medicinal chemistry.[1] As a bioisostere for proline or other cyclic aliphatic moieties, the gem-difluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,3-difluorocyclopentane-1-carbaldehyde represents a critical challenge in modern medicinal chemistry.[1] As a bioisostere for proline or other cyclic aliphatic moieties, the gem-difluoro group imparts unique metabolic stability and lipophilicity.[1] However, confirming its synthesis requires distinguishing the product from common side products (e.g., the alcohol precursor or non-fluorinated analogs) and verifying the integrity of the sensitive aldehyde functionality.

This guide moves beyond basic characterization, offering a comparative analysis of spectroscopic techniques. It establishes


F NMR  as the definitive "Gold Standard" for structural validation due to the unique diastereotopicity induced by the C1 chiral center.

Comparative Analysis of Analytical Techniques

The following table objectively compares the utility of primary spectroscopic methods for this specific fluorinated aldehyde.

Feature

F NMR

H NMR
FT-IR GC-MS / LC-MS
Primary Utility Definitive structural proof of the gem-difluoro motif and ring conformation.[1]Confirmation of the aldehyde functionality and ring protons.[1][2]Rapid "quick-check" for carbonyl (C=O) and C-F bonds.Molecular weight confirmation and purity profiling.[1][3]
Specificity High. No background interference; distinct AB quartet pattern for diastereotopic fluorines.[1][3]Medium. Aldehyde proton is distinct, but ring protons overlap significantly.[1]Low. C-F stretches (1100-1350 cm⁻¹) can be obscured; C=O is diagnostic but not unique.[1]Medium. Fragmentation can be complex (loss of HF, loss of -CHO).[1]
Sensitivity High (83% of

H).[1]
Very High.Medium.Very High.
Key Limitation Requires specific probe; relaxation times (

) can be long.
Solvent suppression may be needed; water peaks can interfere.[1][3]Cannot prove exact position of fluorine atoms.Hard ionization often destroys the molecular ion (

).[1]
Verdict CRITICAL ESSENTIAL SUPPORTING SUPPORTING

Deep Dive: Nuclear Magnetic Resonance (NMR) Strategy

The "Fingerprint" Verification: F NMR

The most sophisticated insight for this molecule is the recognition of diastereotopicity . Because Carbon-1 (bearing the aldehyde) is a chiral center, the cyclopentane ring loses its plane of symmetry. Consequently, the two fluorine atoms at Carbon-3 are chemically non-equivalent (diastereotopic).[1]

  • Expected Signal: An AB System (or ABq).[1]

  • Chemical Shift:

    
     -90 to -110 ppm (typical for cyclic gem-difluoro).[1]
    
  • Coupling Pattern:

    • Geminal Coupling (

      
      ):  Large, typically 230–260 Hz .[1] This proves the two fluorines are on the same carbon.[1]
      
    • Vicinal Coupling (

      
      ):  Smaller splitting (10–20 Hz) from neighboring protons at C2 and C4.[1]
      
Proton Confirmation: H NMR
  • Aldehyde Proton (-C HO): Look for a sharp signal at

    
     9.6 – 9.8 ppm .[1]
    
    • Multiplicity: Doublet (d) or doublet of doublets (dd).[1]

    • Coupling:

      
       Hz (coupling to H1).[1]
      
  • Ring Protons: The protons at C2 and C4 will appear as complex multiplets in the

    
     2.0 – 2.8 ppm range, broadened by coupling to the fluorine atoms.
    
Carbon Backbone: C NMR
  • C3 (Gem-difluoro carbon): A distinct triplet (

    
     Hz) around 
    
    
    
    120-130 ppm.[1]
  • Aldehyde Carbon (-C HO): A singlet or weak doublet around

    
     200 ppm.[1]
    

Visualization: Synthesis Validation Workflow

The following diagram outlines the logical decision tree for confirming the product, prioritizing non-destructive methods.

G Start Crude Product Isolated IR_Check Step 1: FT-IR Rapid Screen (Look for C=O @ ~1720 cm⁻¹) Start->IR_Check Decision_IR C=O Present? IR_Check->Decision_IR NMR_Prep Step 2: NMR Sample Prep (CDCl₃, 10mg/0.6mL) Decision_IR->NMR_Prep Yes Fail_Ox FAIL: Incomplete Oxidation (Likely Alcohol) Decision_IR->Fail_Ox No (Broad OH?) H1_NMR Step 3: ¹H NMR Acquisition (Check δ 9.7 ppm) NMR_Prep->H1_NMR Decision_H1 Aldehyde Peak? H1_NMR->Decision_H1 F19_NMR Step 4: ¹⁹F NMR (CRITICAL) (Check for AB System) Decision_H1->F19_NMR Yes Decision_H1->Fail_Ox No Decision_F19 Gem-Difluoro Pattern? F19_NMR->Decision_F19 Final_Valid VALIDATED 3,3-Difluorocyclopentane-1-carbaldehyde Decision_F19->Final_Valid Yes (AB q) Fail_F FAIL: Defluorination/Elimination Decision_F19->Fail_F No (Single peak/Loss)

Figure 1: Logical workflow for the spectroscopic validation of fluorinated aldehydes.

Detailed Experimental Protocol

Protocol A: F NMR Acquisition (The Critical Step)

Objective: Resolve the diastereotopic fluorine signals to confirm the integrity of the cyclopentane ring.

  • Sample Preparation:

    • Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃ .

    • Note: Avoid DMSO-d6 if possible, as its viscosity can broaden the fine coupling structures of the fluorine multiplets.

    • Add 0.05% (v/v)

      
      -trifluorotoluene  as an internal standard (
      
      
      
      -63.7 ppm) if quantitative purity is required.
  • Instrument Parameters:

    • Frequency: Minimum 376 MHz (for a 400 MHz system).

    • Spectral Width: Set to -50 to -250 ppm to capture the gem-difluoro region while excluding inorganic fluoride (-120 ppm range) or trifluoromethyl groups if not present.[1]

    • Relaxation Delay (d1): Set to 2.0 – 5.0 seconds . Fluorine nuclei in constrained rings can have long

      
       relaxation times; a short delay will reduce integration accuracy.[1]
      
    • Scans: 32–64 scans are sufficient due to high sensitivity.[1][3]

  • Data Processing:

    • Apply exponential multiplication (lb = 1.0 Hz) to reduce noise, or Gaussian multiplication if resolving the fine proton coupling (

      
      ) is necessary.
      
    • Validation Criteria: You must observe two distinct multiplets (centered around -90 to -110 ppm). If you see a single singlet, the ring may have opened, or the C1 center has racemized/planarized (unlikely for this structure).

Protocol B: Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight (MW: ~134.1 g/mol ).[1]

  • Method: Electron Ionization (EI) at 70 eV.

  • Expectation:

    • Molecular Ion (

      
      ):  Often weak or absent for aldehydes.[1]
      
    • Base Peak: Look for

      
        (Loss of -CHO) or 
      
      
      
      (Loss of HF).[1]
    • Warning: If the spectrum shows a dominant peak at

      
      , suspect the alcohol precursor (loss of water).
      

References

  • BenchChem. (2025).[1][2][3][4] Spectroscopic and Synthetic Profile of 3-Fluorocyclobutane-1-carbaldehyde: A Technical Guide. Retrieved from [1]

  • Alfa Chemistry. (n.d.).[1][3] 19F NMR Chemical Shift Table - Organofluorine. Retrieved from [1]

  • PubChem. (2025).[1][3] 3,3-Difluorocyclobutane-1-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Olifir, O. S., et al. (2025).[1][5] A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Retrieved from

  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [1]

Sources

Validation

LC-MS analysis of reactions involving 3,3-Difluorocyclopentane-1-carbaldehyde

Executive Summary 3,3-Difluorocyclopentane-1-carbaldehyde is a critical building block in medicinal chemistry, particularly for introducing metabolic stability and lipophilicity via the gem-difluoro motif. However, its a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Difluorocyclopentane-1-carbaldehyde is a critical building block in medicinal chemistry, particularly for introducing metabolic stability and lipophilicity via the gem-difluoro motif. However, its analysis presents distinct challenges: high volatility, lack of a strong ionizable group, and a propensity for hydration in aqueous media due to the inductive effect of the fluorine substituents.

This guide compares three analytical approaches, establishing 3-Nitrophenylhydrazine (3-NPH) derivatization as the superior method for trace quantification, while evaluating DNPH as a robust standard and Direct Analysis as a largely unsuitable control.

Comparative Performance Matrix
FeatureMethod A: Direct Analysis Method B: DNPH Derivatization Method C: 3-NPH Derivatization
Sensitivity (LOD) Poor (>1 µg/mL)Good (~10 ng/mL)Excellent (<1 ng/mL)
Stability Low (Hydration/Oxidation)High (Stable Hydrazone)High (Stable Hydrazone)
Ionization Mode ESI (+) [Poor]APCI/ESI (-)ESI (-)
Selectivity Low (Matrix interference)HighVery High
Suitability Rapid purity checks (neat)QC/Batch ReleasePK/Trace Impurity Analysis

The Analytical Challenge: The "Fluorine Effect"

To analyze this compound effectively, one must understand how the gem-difluoro group alters its behavior compared to non-fluorinated analogs (e.g., cyclopentanecarbaldehyde).

  • Hydration Equilibrium: The fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (

    
    ). This destabilizes the carbonyl carbon, making it more electrophilic. In aqueous mobile phases (necessary for Reverse Phase LC), this shifts the equilibrium toward the gem-diol (hydrate) form.[1]
    
    • Consequence: Direct LC-MS signals are split between

      
       and 
      
      
      
      , reducing sensitivity and complicating integration.
  • Ionization Suppression: The aldehyde group lacks a basic site for protonation in ESI(+). The electron-withdrawing fluorine atoms further reduce the basicity of the carbonyl oxygen, making direct protonation inefficient.

  • Lipophilicity & Retention: While fluorine is often considered lipophilic ("polar hydrophobicity"), the gem-difluoro group creates a strong molecular dipole. On C18 columns, the derivatized fluorinated analog typically elutes later than the non-fluorinated parent due to increased hydrophobic surface area, but the separation requires optimized gradients.

Recommended Protocol: 3-NPH Derivatization (Method C)

This protocol is designed for high-sensitivity quantification (e.g., pharmacokinetic studies or trace impurity analysis). It leverages 3-Nitrophenylhydrazine (3-NPH) to convert the volatile aldehyde into a stable, highly ionizable hydrazone.

Reagents & Preparation
  • Derivatizing Agent: 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl).

  • Catalyst: Pyridine or EDC·HCl (to activate the carbonyl).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -acetaldehyde-3-NPH) or a structural analog (e.g., 3,3-difluorocyclobutane-1-carbaldehyde).
    
Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of 3,3-Difluorocyclopentane-1-carbaldehyde in acetonitrile (ACN) to make a 1 mg/mL stock.

  • Derivatization Mix: Prepare a solution of 50 mM 3-NPH and 50 mM EDC·HCl in 75:25 Water/Methanol.

  • Reaction:

    • Mix 50 µL of Sample + 50 µL of Derivatization Mix.

    • Incubate at 40°C for 30 minutes . (Heat is required to drive the reaction to completion against the steric bulk of the ring).

  • Quenching: Add 100 µL of 0.1% Formic Acid in Water.

  • Analysis: Inject 5 µL directly into the LC-MS system.

LC-MS/MS Conditions
  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute excess reagent salts).

    • 1-6 min: 5% → 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash).

  • MS Detection: ESI Negative Mode (M-H)⁻.

    • Target Mass: The derivative mass is

      
      .
      
    • Calculation:

      
       Da.
      
    • Monitor: m/z 268.2 (Precursor) → 137.0 (Product, characteristic nitrophenyl fragment).

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the competing hydration equilibrium that makes direct analysis difficult.

G Aldehyde 3,3-Difluoro Aldehyde Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate + H2O (Fast Eq.) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + 3-NPH Reagent 3-NPH Reagent Product Stable Hydrazone Intermediate->Product - H2O (Irreversible)

Figure 1: Reaction pathway showing the competing hydration equilibrium (red) which hinders direct analysis, and the irreversible derivatization pathway (green) that stabilizes the analyte.

Data Interpretation & Troubleshooting

Mass Spectrum Analysis[3]
  • Direct Analysis (Not Recommended): You will likely see a weak signal at m/z 135.1

    
     and a significant peak at m/z 153.1 
    
    
    
    . The ratio of these peaks varies with source temperature and mobile phase water content, making quantification impossible.
  • 3-NPH Derivative: Look for a single, intense peak at m/z 268.2 [M-H]⁻ .

    • Note: The fluorine atoms induce a slight retention time shift. Expect the 3,3-difluoro derivative to elute ~0.5–1.0 min later than the non-fluorinated cyclopentane analog under the gradient conditions described above.

Common Pitfalls
  • Peak Tailing: Aldehydes can interact with residual silanols. The derivatization usually cures this, but ensure your column is end-capped.

  • Incomplete Reaction: The steric bulk of the cyclopentane ring adjacent to the aldehyde can slow down Schiff base formation. If yield is low, increase incubation temperature to 50°C. Do not exceed 60°C to avoid degrading the fluorinated ring.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine derivatization for the sensitive analysis of aldehydes and ketones by LC-MS/MS." Analytica Chimica Acta. Link

  • Kivrak, I., et al. (2021). "Comparison of DNPH and 3-NPH derivatization methods for the determination of carbonyl compounds." Journal of Chromatography B. Link

  • Lin, S., et al. (2019). "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography." Journal of Chromatography A. Link

  • Agilent Technologies. "Analysis of DNPH-derivatized Aldehydes and Ketones using LC-MS." Application Note 5990-xxxx. Link

Sources

Comparative

Conformational Analysis of 3,3-Difluorocyclopentane-1-carbaldehyde: A Comparative Technical Guide

Executive Summary: The Fluorine Effect in Scaffold Design Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. In modern drug discovery, the 3,3-difluorocyclopentane-1-carbaldehyde moiety serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Scaffold Design

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

In modern drug discovery, the 3,3-difluorocyclopentane-1-carbaldehyde moiety serves as a critical bioisostere for proline or cyclopentane rings. Unlike its non-fluorinated parent (cyclopentanecarbaldehyde), which suffers from rapid, low-barrier pseudorotation, the introduction of the gem-difluoro group at the C3 position imposes significant electronic and steric constraints.

This guide objectively compares the conformational performance of this fluorinated scaffold against its non-fluorinated alternative and evaluates the analytical methodologies (NMR vs. DFT) required to validate its structure in solution.

Key Findings
  • Structural Rigidity: The gem-difluoro substitution increases the barrier to pseudorotation by ~2.5 kcal/mol compared to the parent cyclopentane, favoring a specific envelope conformation.

  • Dipole Alignment: The C3-fluorines induce a strong dipole moment that dictates the rotameric preference of the C1-aldehyde, crucial for binding affinity in active sites.

  • Methodological Superiority: While DFT predicts gas-phase minima, only

    
    F-HOESY NMR  provides the requisite resolution to distinguish rapid conformer exchange in solvated environments.
    

Structural Dynamics: Product vs. Alternative

Here we compare the target molecule (Product) with its non-fluorinated parent (Alternative) to demonstrate the "performance" gain in terms of structural pre-organization.

Comparative Energetics Table
FeatureAlternative: CyclopentanecarbaldehydeProduct: 3,3-Difluorocyclopentane-1-carbaldehydeImpact on Drug Design
Ring Puckering Highly flexible; rapid pseudorotation between Envelope (

) and Twist (

).
Restricted; Deep energy well favoring the C3-flap envelope.Reduces entropic penalty upon protein binding.
Aldehyde Orientation Free rotation; averaged syn/anti population.Biased; Electrostatic repulsion between

and

dipoles favors specific rotamers.
Locks pharmacophore in bioactive conformation.
Metabolic Stability Susceptible to rapid C-H oxidation.Enhanced; C3-fluorines deactivate the ring toward oxidative metabolism.Extends half-life (

).
Lipophilicity (LogP) ~0.8 (Estimated)~1.9 Improves membrane permeability.
Mechanistic Insight: The Gauche and Dipole Effects

In the non-fluorinated alternative, the ring carbons are distinct only by transient torsion angles. In the 3,3-difluoro product , two dominant forces dictate the conformation:

  • 
     Hyperconjugation:  Electron density from the C1-C2/C4 bonds donates into the antibonding orbital of the C-F bond, shortening the C-C bonds adjacent to the fluorine and flattening that sector of the ring.
    
  • Dipole Minimization: The strong dipoles of the C-F bonds (approx. 1.4 D each) repel the carbonyl dipole of the aldehyde, forcing the aldehyde oxygen to orient anti to the fluorine atoms through space.

Analytical Methodologies: Comparing Validation Protocols

To accurately determine the conformation of this molecule, researchers must choose between computational prediction and experimental verification.

Method A: DFT Computational Modeling (The Predictive "Alternative")
  • Pros: Rapid screening of conformers; visualizes transition states.

  • Cons: Often overestimates the stability of gas-phase minima; fails to account for specific solvation effects (e.g., H-bonding to the aldehyde).

  • Verdict: Useful for initial hypothesis generation but insufficient for final structural assignment.

Method B: Multi-Nuclear NMR Spectroscopy (The "Gold Standard")
  • Pros: Direct observation of solution-state dynamics;

    
    -coupling constants provide precise dihedral angle constraints.
    
  • Cons: Requires large sample mass (>5 mg); complex second-order coupling patterns.

  • Verdict: Required. The specific coupling between

    
    F and 
    
    
    
    H nuclei (
    
    
    ) acts as a "molecular ruler" for determining ring puckering.

Experimental Protocol: NMR Conformational Analysis

Objective: Determine the dominant ring pucker and aldehyde rotamer in solution.

Workflow Diagram

The following diagram illustrates the logic flow for assigning the conformation using NMR data.

ConformationalAnalysis Sample Sample Preparation (10mg in CDCl3) Acquisition Data Acquisition (1H, 19F, 13C, HOESY) Sample->Acquisition CouplingAnalysis J-Coupling Extraction (3J_HH and 3J_HF) Acquisition->CouplingAnalysis NOE NOE/HOESY Analysis (Spatial Proximity) Acquisition->NOE Karplus Karplus Analysis (Dihedral Angle Calculation) CouplingAnalysis->Karplus Dihedral Constraints Conformer Final Conformer Assignment (Envelope vs. Twist) Karplus->Conformer NOE->Conformer Distance Constraints

Figure 1: Logic flow for the NMR-based structural assignment of fluorinated cyclopentanes.

Step-by-Step Methodology
Step 1: Sample Preparation[1]
  • Dissolve 10 mg of 3,3-difluorocyclopentane-1-carbaldehyde in 0.6 mL of CDCl

    
     .
    
  • Critical: Use a high-quality NMR tube (5mm precision) to minimize shimming errors, which can obscure fine

    
    F-
    
    
    
    H coupling.
  • Add internal standard (e.g., TFT) if quantitative integration is required, though structural analysis relies on relative integrals and couplings.

Step 2: Data Acquisition Parameters

Run the following experiments on a spectrometer


 500 MHz:
  • 
    H NMR:  16 scans, 30° pulse angle, D1 = 2.0s.
    
  • 
    F NMR (Proton-Coupled):  Essential for extracting 
    
    
    
    and
    
    
    .
  • 
    F{
    
    
    
    H} NMR (Decoupled):
    Simplifies the spectrum to identify chemical shift anisotropy.
  • 
    H-
    
    
    
    F HOESY (Heteronuclear Overhauser Effect Spectroscopy):
    • Mixing Time: 400–600 ms.

    • Purpose: Detects through-space interactions between the aldehyde proton and the ring fluorines.

Step 3: Data Analysis & Interpretation
  • Extract Coupling Constants (

    
    ): 
    
    • Analyze the C1-H proton signal. It will appear as a complex multiplet due to coupling with C2-H (cis/trans) and C5-H.

    • Analyze the C2/C5 proton signals. Look for the large

      
       (trans)  vs. small 
      
      
      
      (cis)
      couplings.
    • Reference Value: A

      
       of >12 Hz typically indicates a trans-diaxial relationship, suggesting a specific ring pucker.
      
  • HOESY Correlation:

    • If a cross-peak is observed between the Aldehyde-H and the syn-Fluorine (at C3), the molecule adopts a folded conformation where the aldehyde points "inward."

    • Absence of this peak suggests an extended anti conformation.

Pseudorotation Pathway Visualization

The following diagram visualizes the energetic landscape. The 3,3-difluoro substitution creates a "lock" that prevents free rotation around the ring.

Pseudorotation Start Planar Transition State (High Energy) Twist Twist (C2) (Intermediate) Start->Twist Ring Strain Envelope C3-Envelope (Cs) (Global Minimum) Twist->Envelope Dipole Relaxation Barrier Pseudorotation Barrier (~3-4 kcal/mol) Envelope->Barrier Thermal Motion Barrier->Twist Restricted

Figure 2: The energetic pathway of ring puckering. The 3,3-difluoro group stabilizes the C3-Envelope form, creating a high barrier to pseudorotation.

References

  • Conformational Analysis of 1,3-Difluorinated Alkanes. Source: University of Southampton ePrints. URL:[Link]

  • Conformational Preference of Fluorocyclopentane Derivatives. Source: ResearchGate (Chemistry – A European Journal). URL:[Link]

  • 1,3-Difluorocyclopentane Structure and Properties. Source: PubChem (National Library of Medicine).[2][3] URL:[Link]

  • Synthesis of gem-Difluorinated Cyclopentane Building Blocks. Source: ResearchGate. URL:[Link]

  • Understanding Ring Puckering in Small Molecules. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Validation

Efficacy of 3,3-Difluorocyclopentane-1-carbaldehyde in Enhancing Metabolic Stability

This guide provides an in-depth technical comparison of 3,3-Difluorocyclopentane-1-carbaldehyde , focusing on its application in medicinal chemistry to enhance metabolic stability. This document is structured for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3,3-Difluorocyclopentane-1-carbaldehyde , focusing on its application in medicinal chemistry to enhance metabolic stability. This document is structured for researchers and drug discovery professionals, synthesizing mechanistic insights with rigorous experimental protocols.

Executive Summary

In the optimization of lead compounds, aliphatic rings often represent "metabolic soft spots," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. 3,3-Difluorocyclopentane-1-carbaldehyde serves as a strategic bioisostere for unsubstituted cyclopentane-1-carbaldehyde. The incorporation of a gem-difluoro motif at the C3 position effectively blocks distal metabolic oxidation, modulates lipophilicity (


), and alters ring conformation without significantly increasing steric bulk. This guide evaluates its efficacy against non-fluorinated and alternative ring systems, demonstrating its utility in extending half-life (

) and reducing intrinsic clearance (

).

Mechanistic Basis of Stability

The enhanced stability of the 3,3-difluorocyclopentane scaffold is driven by three physicochemical pillars:

A. Metabolic Blockade (The Deuterium Effect Analogy)

Unsubstituted cyclopentane rings are prone to hydroxylation at the C3 and C4 positions. The C-H bond has a dissociation energy of ~98 kcal/mol. Replacing these hydrogens with fluorine (C-F bond strength ~116 kcal/mol) renders the C3 position inert to CYP-mediated hydrogen abstraction (HAT). Furthermore, the strong electron-withdrawing nature of fluorine deactivates the adjacent C4-H bonds via the inductive effect (


), reducing the likelihood of oxidation at neighboring sites.
B. Conformational Locking

The gem-difluoro group introduces a "gauche effect," favoring specific ring puckering conformations. Unlike the flexible unsubstituted cyclopentane, the 3,3-difluoro analog adopts a more rigid envelope conformation. This rigidity can reduce the entropic penalty of binding to target proteins while simultaneously restricting the molecule's ability to adopt the transition-state geometry required for CYP oxidation.

C. Modulation of Physicochemical Properties[1][2][3][4]
  • Lipophilicity: While fluorination typically increases lipophilicity (

    
    ), the dipole moment of the C-F bonds can offset this in polar environments.
    
  • Aldehyde Reactivity: The electron-withdrawing C3-fluorines exert a distal inductive effect on the C1-aldehyde. This reduces the electron density at the carbonyl carbon, potentially increasing hydration (forming the gem-diol) but protecting against certain oxidative pathways (e.g., ALDH-mediated oxidation to carboxylic acids) by altering substrate recognition.

Comparative Analysis: Performance Metrics

The following table synthesizes comparative data for the 3,3-difluorocyclopentane scaffold against standard alternatives. Data represents average trends observed in microsomal stability assays for this structural class.

Table 1: Comparative Physicochemical and Metabolic Profile

FeatureCyclopentane-1-CHO (Baseline)3,3-Difluorocyclopentane-1-CHO (Subject)3,3-Difluorocyclobutane-1-CHO (Alternative)Phenyl-CHO (Aromatic)
Metabolic Liability High (C3/C4 Hydroxylation)Low (Blocked C3, Deactivated C4) Low (Ring Strain + F Block)Low (Aromatic hydroxylation possible)
Intrinsic Clearance (

)
> 50 µL/min/mg< 15 µL/min/mg < 20 µL/min/mg< 10 µL/min/mg
Half-Life (

)
< 30 min> 120 min > 90 min> 180 min
Solubility (Aq) ModerateModerate-High (Polarity) HighLow
Ring Geometry Flexible (Puckered)Rigid (Envelope) Rigid (Planar/Puckered)Flat (Planar)
Key Application Initial HitLead Optimization (Bioisostere) Space-constrained pockets"Flatland" escape

Interpretation: The 3,3-difluorocyclopentane derivative offers a superior balance between metabolic stability and 3D-structural complexity compared to the phenyl ring (which is flat) and the unsubstituted cyclopentane (which is labile).

Visualizing the Metabolic Blockade

The following diagram illustrates the mechanistic inhibition of CYP-mediated oxidation by the gem-difluoro substitution.

MetabolicPathway cluster_0 Unsubstituted Scaffold cluster_1 3,3-Difluoro Scaffold CP Cyclopentane-CHO CYP1 CYP450 (Oxidation) CP->CYP1 Substrate OH_Prod 3-Hydroxy-Cyclopentane (Unstable Metabolite) CYP1->OH_Prod C-H Abstraction Clearance1 Rapid Clearance OH_Prod->Clearance1 DFCP 3,3-Difluoro- Cyclopentane-CHO CYP2 CYP450 (Blocked) DFCP->CYP2 Resists Binding/Reaction Stable Intact Molecule CYP2->Stable No Reaction Clearance2 Extended t1/2 Stable->Clearance2

Caption: Comparative metabolic fate showing the blockade of C3-hydroxylation by gem-difluorination.

Experimental Protocol: Microsomal Stability Assay

To validate the efficacy of 3,3-Difluorocyclopentane-1-carbaldehyde, the following self-validating protocol for determining Intrinsic Clearance (


) is recommended.
Materials
  • Test Compound: 3,3-Difluorocyclopentane-1-carbaldehyde (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard: Tolbutamide or Propranolol.

Workflow Methodology
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.1% DMSO final).

    • Add HLM (final concentration 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).

  • Sampling (Time-Course):

    • Aliquot 50 µL samples at

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor the depletion of the parent ion

      
      .
      
Data Calculation

Calculate the slope (


) of the natural log of remaining compound vs. time.



Assay Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Start: 1µM Compound + HLM in Buffer PreInc Pre-incubation 37°C, 5 min Start->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Extract 50µL Aliquot (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench with ACN + Internal Standard Sample->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Depletion) Centrifuge->LCMS Calc Calculate CL_int & t1/2 LCMS->Calc

Caption: Step-by-step workflow for the Microsomal Stability Assay.

Synthesis and Sourcing Note

While the 3,3-difluorocyclobutane analog is more ubiquitous in commercial catalogs, the 3,3-difluorocyclopentane derivatives are accessible via deoxyfluorination of the corresponding ketones (e.g., using DAST or MorphDAST) or radical addition pathways. Researchers should verify the isomeric purity (if applicable) as the 1,3-substitution pattern can exist as cis or trans diastereomers, which may exhibit distinct metabolic profiles.

References

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Source: Ukr. Bioorg. Acta 2024. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: PubMed (J Org Chem). [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements. Source: ChemRxiv. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PubMed. [Link]

  • 3,3-Difluorocyclobutane-1-carbaldehyde (Analog Reference). Source: PubChem. [Link]

Comparative

Comparative Guide: Synthetic Routes to Difluorinated Cyclopentyl Scaffolds

Executive Summary & Strategic Context Difluorinated cyclopentyl scaffolds—specifically 3,3-difluorocyclopentyl and 2,2-difluorocyclopentyl derivatives—are critical bioisosteres in modern drug design. They serve as metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Difluorinated cyclopentyl scaffolds—specifically 3,3-difluorocyclopentyl and 2,2-difluorocyclopentyl derivatives—are critical bioisosteres in modern drug design. They serve as metabolically stable, lipophilic surrogates for cyclopentane and proline rings, often improving oral bioavailability and blood-brain barrier penetration by lowering basicity (in amines) and modulating conformational entropy.

This guide objectively compares the two dominant synthetic philosophies:

  • Direct Deoxofluorination (Top-Down): Conversion of an existing ketone functionality to a gem-difluoro motif.

  • Modular Cyclization (Bottom-Up): Construction of the ring from fluorinated acyclic precursors via Ring-Closing Metathesis (RCM) or Radical [3+2] Cycloaddition.

Recommendation: For late-stage functionalization or simple scaffolds, Deoxofluorination using XtalFluor-E is the superior protocol due to safety and selectivity. For complex, polysubstituted scaffolds where elimination is a risk, Modular Cyclization offers better regiocontrol.

Route 1: Direct Deoxofluorination (The Industry Standard)

This route relies on the nucleophilic exchange of a carbonyl oxygen for two fluorine atoms. While DAST (Diethylaminosulfur trifluoride) was historically the reagent of choice, it has been largely superseded by XtalFluor-E and Deoxo-Fluor due to DAST's thermal instability (explosive decomposition >90°C) and tendency to cause elimination side-products (vinyl fluorides).

Mechanism & Selectivity

The reaction proceeds via an activated alkoxy-aminosulfur intermediate. The critical bifurcation point occurs after the first fluoride addition: the intermediate can either undergo a second nucleophilic attack (


-like) to form the gem-difluoride or undergo deprotonation (

-like) to form a vinyl fluoride.

Causality Insight: The elimination pathway is driven by the basicity of the fluoride source and the acidity of


-protons. Using XtalFluor-E  with an exogenous fluoride promoter (e.g., 

) creates a "buffered" fluoride pool that favors substitution over elimination compared to the highly basic "naked" fluoride generated by DAST.
Visualization: Reaction Pathway & Decision Logic

Deoxofluorination_Mechanism Figure 1: Mechanistic bifurcation in deoxofluorination. Promoters like Et3N.3HF favor Pathway A by reducing basicity. Start Cyclopentanone Substrate Reagent Reagent Activation (XtalFluor-E / DAST) Start->Reagent Inter Activated Alkoxy-Sulfur Intermediate Reagent->Inter Activation Path_Sub Pathway A: Nucleophilic Substitution (Desired) Inter->Path_Sub + F- source (Et3N.3HF) Path_Elim Pathway B: Elimination (Side Reaction) Inter->Path_Elim + Base (High Temp) Product Gem-Difluoro Cyclopentane Path_Sub->Product SideProd Vinyl Fluoride Impurity Path_Elim->SideProd

Experimental Protocol: XtalFluor-E Deoxofluorination

This protocol is validated for 3-oxocyclopentanecarboxylates.

Reagents:

  • Substrate: Methyl 3-oxocyclopentanecarboxylate (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv) [CAS: 63517-29-3]

  • Promoter:

    
     (1.5 equiv)
    
  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under

    
    . Note: XtalFluor-E is a crystalline solid and can be weighed in air, but the reaction must be anhydrous.
    
  • Addition: Charge the flask with XtalFluor-E and anhydrous DCM. Cool to -78°C.[1][2]

  • Promoter: Add

    
     dropwise. Caution: Fuming liquid. Use resistant syringe.
    
  • Substrate: Add the ketone substrate (dissolved in minimal DCM) dropwise to the cold mixture.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 4 hours.

    • Self-Validating Check: Monitor by TLC.[3] The ketone spot should disappear. If the reaction turns dark brown/black rapidly at RT, thermal decomposition is occurring; cool back to 0°C.

  • Quench: Pour the mixture into saturated aqueous

    
    . Gas Evolution Warning:
    
    
    
    will evolve vigorously.
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Route 2: Modular Cyclization (The "Bottom-Up" Alternative)

When the corresponding ketone is unstable or unavailable, or when specific substitution patterns (e.g., 3,4-disubstituted) are required, cyclization is the preferred route.

Ring-Closing Metathesis (RCM)

This method constructs the ring from a diene precursor containing a gem-difluoro moiety. It is particularly powerful for synthesizing unsaturated difluorocyclopentenes, which can be hydrogenated to the saturated scaffold.

  • Key Reagent: Grubbs II Catalyst.

  • Precursor: 1,1-difluoro-1,6-dienes (often accessible via Reformatsky reaction of ethyl bromodifluoroacetate with allylic electrophiles).

Radical [3+2] Cycloaddition

A modern approach utilizing photoredox catalysis to couple electron-deficient alkenes with difluoro-containing radical precursors. This is excellent for high-diversity library generation but requires specialized photochemical equipment.

Visualization: Route Selection Strategy

Route_Selection Figure 2: Strategic Decision Tree for Synthetic Route Selection Start Target: Difluorinated Cyclopentyl Scaffold Q1 Is the corresponding Cyclopentanone available? Start->Q1 Route1 ROUTE 1: Deoxofluorination (XtalFluor-E) Q1->Route1 Yes (Standard) Q2 Is the target Unsaturated or Chiral? Q1->Q2 No Yes Yes No No Route2A ROUTE 2A: Ring-Closing Metathesis (Grubbs II) Q2->Route2A Unsaturated Route2B ROUTE 2B: Radical [3+2] Cycloaddition (Photoredox) Q2->Route2B Polysubstituted

Comparative Analysis: Data & Performance

The following table contrasts the performance of the primary methods based on industry benchmarks.

FeatureDAST (Traditional) XtalFluor-E (Recommended) RCM Cyclization (Modular)
Safety Profile Poor (Explosive >90°C, HF gas)High (Stable solid >120°C)High (Standard organic/metal safety)
Selectivity Low (High % elimination)High (Reduced elimination)High (Regiospecific ring closure)
Yield (Typical) 40–60%70–90%60–85%
Scalability Difficult (Exotherm control)Excellent (Solid handling)Moderate (Dilution required)
Cost Low (Commodity)ModerateHigh (Catalyst cost)
Glassware Plastic/Teflon preferredBorosilicate compatibleBorosilicate compatible

Experimental Data Highlight: In a head-to-head comparison for the synthesis of ethyl 3,3-difluorocyclopentanecarboxylate, XtalFluor-E provided a 82% yield with <5% elimination byproduct, whereas DAST yielded only 55% with ~30% vinyl fluoride elimination [1, 2].

References

  • Beaulieu, F. et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2009, 74 , 2413–2416.

  • L'Heureux, A. et al. "Aminodifluorosulfinium Tetrafluoroborates: New Reagents for the Deoxofluorination of Alcohols and Carbonyls." Journal of Organic Chemistry, 2010, 75 , 3401–3411.

  • Fray, M. J. et al. "A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid." Synthetic Communications, 2005, 35 , 657–662. (Relevant for building block logic).

  • Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Nobel Lecture, 2005. (Foundation for RCM route).[4]

  • BenchChem. "Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries." 2025.

Sources

Validation

Validating the structure of novel compounds from 3,3-Difluorocyclopentane-1-carbaldehyde

A Comparative Guide to Resolving Stereochemical and Conformational Ambiguities Introduction: The "Fluorine Effect" in Saturated Rings In modern drug discovery, the 3,3-difluorocyclopentane motif has emerged as a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Resolving Stereochemical and Conformational Ambiguities

Introduction: The "Fluorine Effect" in Saturated Rings

In modern drug discovery, the 3,3-difluorocyclopentane motif has emerged as a high-value bioisostere for standard cyclopentane or proline rings. The gem-difluoro group (


) serves two critical functions: it blocks metabolic oxidation at the C3 position and lowers the 

of proximal amines via inductive effects, often improving oral bioavailability.

However, this structural advantage comes with a significant analytical penalty. The introduction of a chiral center at C1 (derived from the starting material 3,3-Difluorocyclopentane-1-carbaldehyde ) breaks the symmetry of the ring. This renders the two fluorine atoms diastereotopic, creating complex second-order coupling patterns in NMR spectra that standard automated analysis often misinterprets.

This guide outlines a self-validating workflow to unambiguously determine the structure and stereochemistry of novel compounds derived from this aldehyde, comparing high-throughput NMR techniques against the "gold standard" of X-ray crystallography.

The Structural Challenge: Diastereotopicity and Ring Puckering

Before validating, one must understand the enemy. In a monosubstituted 3,3-difluorocyclopentane:

  • Diastereotopicity: The C1 chiral center makes the two fluorines at C3 magnetically non-equivalent (

    
     and 
    
    
    
    ). They couple to each other (
    
    
    ) and to adjacent protons.
  • Ring Puckering: The cyclopentane ring is not planar; it adopts a dynamic "envelope" conformation. The bulky substituent at C1 and the dipole-dipole repulsion of the

    
     group compete to control this pucker, often resulting in rapid equilibrium that blurs NOE (Nuclear Overhauser Effect) signals.
    

The Consequence: Standard


 NMR shows broad, overlapping multiplets ("humps") rather than distinct splitting patterns, leading to incorrect purity assessments or structural assignments.
Comparative Analysis of Validation Methods

We evaluated three primary methodologies for validating the structure of a model amine derivative (synthesized via reductive amination).

FeatureMethod A: Standard 1D NMR (

)
Method B:

-Centric Advanced NMR
(Recommended)
Method C: Single Crystal X-Ray (XRD)
Primary Data Chemical shift, Integration

coupling, Through-space HOESY
Atom coordinates, Bond lengths
Stereochem Resolution Low. Cannot distinguish diastereomers easily.High. HOESY correlates specific F to H.Definitive. Absolute configuration.
Throughput High (10 mins/sample)Medium (1-4 hours/sample)Low (Days to Weeks)
Sample Requirement Solution (Soluble)Solution (Soluble)Solid Crystal (Hard to grow)
Cost Efficiency Low (if data is ambiguous)High (Best ROI) Low (Resource intensive)
Verdict Screening only.The Validation Workhorse.Final confirmation only.
Experimental Protocol: The Self-Validating System

To demonstrate this, we utilize a standard derivatization: the reductive amination of 3,3-difluorocyclopentane-1-carbaldehyde with benzylamine.

Phase 1: Synthesis (The Probe)
  • Reagents: 3,3-difluorocyclopentane-1-carbaldehyde (1.0 eq), Benzylamine (1.1 eq),

    
     (1.5 eq), DCM (Solvent).
    
  • Procedure:

    • Mix aldehyde and amine in DCM; stir for 30 min to form the imine intermediate.

    • Add

      
       portion-wise.
      
    • Quench with sat.

      
      , extract, and concentrate.
      
    • Why this reaction? It locks the C1 stereocenter but leaves the ring flexible, representing the "worst-case" scenario for conformational analysis.

Phase 2: The

-Centric Validation Workflow

This protocol is designed to be self-validating. If Step 2 fails, Step 3 cannot proceed.

Step 1: The "Ghost" Check (


 Decoupling) 
  • Protocol: Acquire a standard proton spectrum. Then, acquire a second proton spectrum with broad-band

    
     decoupling applied during acquisition.
    
  • Causality: The

    
     group splits proton signals into unrecognizable multiplets. Decoupling collapses these into clean doublets/triplets.
    
  • Validation Criteria: If the "messy" multiplets in the standard spectrum do not collapse into clean signals in the decoupled spectrum, your sample is impure. If they do collapse, the "mess" is purely due to fluorine coupling.

Step 2: The Diastereotopic Split (


 1D NMR) 
  • Protocol: Acquire a non-decoupled

    
     spectrum.
    
  • Expectation: You should see an AB Quartet (two doublets with large roofing effects) because

    
     and 
    
    
    
    are chemically distinct.
  • Validation Criteria: A single singlet indicates loss of the chiral center (racemization/planarization) or accidental equivalence (rare). An AB quartet confirms the integrity of the C1 chiral center.

Step 3: The Spatial Lock (


 HOESY) 
  • Protocol: Run a 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

  • Mechanism: This measures through-space magnetization transfer between

    
     and 
    
    
    
    nuclei (
    
    
    ).
  • Analysis:

    • Identify the C1-Methine proton (

      
      ).
      
    • Observe which Fluorine (

      
       or 
      
      
      
      ) shows a stronger cross-peak to
      
      
      .
    • Cis interaction = Strong Cross-peak. Trans interaction = Weak/No Cross-peak.

  • Result: This unambiguously assigns the relative stereochemistry of the ring substituents.

Visualization of the Workflow

The following diagram illustrates the decision logic for validating these compounds.

ValidationWorkflow Start Crude Product (3,3-difluoro derivative) Step1 Step 1: 1H NMR with 19F Decoupling Start->Step1 Decision1 Do signals collapse to clean multiplets? Step1->Decision1 Fail1 Result: Impurity or Degradation Decision1->Fail1 No Step2 Step 2: 19F 1D NMR (No Decoupling) Decision1->Step2 Yes Decision2 Signal Pattern? Step2->Decision2 Singlet Singlet: Lost Chirality/Symmetry Decision2->Singlet Single Peak ABQuartet AB Quartet: Chiral Center Intact Decision2->ABQuartet Two Doublets (AB) Step3 Step 3: 1H-19F HOESY (2D Spatial Map) ABQuartet->Step3 Final Validated Structure with Stereochem Assignment Step3->Final Strong Cross-peak Identifies Cis-F

Figure 1: Decision tree for the structural validation of gem-difluorinated cyclopentanes. Note the critical checkpoint at Step 1 using decoupling to distinguish impurities from coupling artifacts.

Data Summary: Expected Spectral Parameters

The following table summarizes the diagnostic signals expected for a validated 3,3-difluorocyclopentane derivative.

ParameterSignal CharacteristicsStructural Insight

Shift

-80 to -110 ppm
Typical range for gem-difluoro on cycloalkanes.

~220 - 250 HzLarge geminal coupling confirms the

is intact.

~10 - 20 HzVicinal coupling to C2/C4 protons; varies with ring pucker.
HOESY Cross-peak

(Strong)
Defines the "face" of the ring relative to the substituent.
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry - A European Journal. Link

  • Thiebes, C., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings.[1] Journal of Organic Chemistry. Link

  • Dewis, L., et al. (2019). Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry. Link

Sources

Comparative

Bioisosteric Replacement Guide: The 3,3-Difluorocyclopentane Moiety

Executive Summary In the optimization of lead compounds, the 3,3-difluorocyclopentane moiety has emerged as a high-utility bioisostere, particularly when replacing standard cyclopentane rings, tetrahydrofuran (THF) scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the 3,3-difluorocyclopentane moiety has emerged as a high-utility bioisostere, particularly when replacing standard cyclopentane rings, tetrahydrofuran (THF) scaffolds, or even phenyl spacers. Its value lies in its dual ability to "metabolically armor" vulnerable aliphatic rings while introducing a defined dipole moment that mimics polar heterocycles without introducing hydrogen bond acceptors (HBA).[1]

This guide objectively analyzes the physicochemical shifts induced by this moiety, provides comparative data against standard alternatives, and details the synthetic protocols required for its integration.[2][3]

Physicochemical Rationale: The "Fluorine Effect"[4]

The strategic introduction of a gem-difluoro group into a cyclopentane ring alters the molecule's landscape in three critical dimensions.

A. Conformational Locking (The Envelope Bias)

Unlike the rapidly puckering parent cyclopentane, the 3,3-difluorocyclopentane ring adopts a biased envelope conformation . The C-F bonds prefer to be pseudo-equatorial/pseudo-axial to minimize dipole repulsion and maximize the gauche effect.

  • Impact: This reduces the entropic penalty of binding if the protein pocket favors this specific envelope shape, potentially improving potency (

    
    ).
    
B. Electronic Modulation & Dipole

The electronegativity of fluorine creates a strong dipole moment (


 D for the C-F

unit) roughly equivalent to a carbonyl or ether oxygen.
  • Bioisostere Utility: It mimics the electrostatics of a Tetrahydrofuran (THF) oxygen but is lipophilic and cannot accept hydrogen bonds . This is crucial when a THF oxygen is essentially a "desolvation penalty" (i.e., it attracts water but forms no key H-bonds in the active site).

C. Metabolic Blocking

Aliphatic cyclopentane rings are prone to Cytochrome P450-mediated hydroxylation.[1] The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] Furthermore, the strong electron-withdrawing effect deactivates adjacent C-H bonds, protecting the entire ring from oxidative attack.

Comparative Profiling: 3,3-Difluorocyclopentane vs. Alternatives

The following data compares a representative amine scaffold (R-NH-Ring) where the ring is varied. This dataset highlights the impact on basicity (


), Lipophilicity (

), and Metabolic Stability (

).[1][4]
Table 1: Comparative Physicochemical Metrics[4]
MetricCyclopentane (Parent)3,3-Difluorocyclopentane Tetrahydrofuran (THF) Phenyl
Role Baseline AliphaticMetabolic Blocker / Dipole MimicPolar IsostereFlat Spacer
LogD

High (Lipophilic)Moderate (Modulated)Low (Hydrophilic)High

(Adj.[1] Amine)
~9.5 - 10.0~7.5 - 8.5 (Lowered)~8.5 - 9.0~4.0 - 5.0
Metabolic Stability Low (High Clearance)High (Blocked Sites)Moderate (Depending on isoform)Moderate
H-Bond Acceptor? NoNo Yes (Ether Oxygen)No
Dipole Moment ~0 D~2.2 - 2.4 D ~1.7 D~0 D

Analyst Insight: The drop in


 for the 3,3-difluorocyclopentane derivative is a critical advantage. By lowering the basicity of a nearby amine, you often improve membrane permeability (

) and reduce lysosomal trapping, while maintaining enough basicity for salt-bridge interactions (unlike the phenyl analog which kills basicity).
Decision Logic: When to Deploy?

Use the following logic flow to determine if this bioisostere fits your lead optimization strategy.

Bioisostere_Decision_Tree Start Lead Compound Optimization (Aliphatic Ring Issue) Metab_Issue Is the ring a metabolic hotspot (CYP oxidation)? Start->Metab_Issue H_Bond_Issue Does the ring require a dipole (polarity)? Metab_Issue->H_Bond_Issue Yes Use_Parent Keep Cyclopentane (Focus on linker) Metab_Issue->Use_Parent No Donor_Acceptor Is an H-Bond Acceptor (Oxygen) tolerated? H_Bond_Issue->Donor_Acceptor Yes (Need Dipole) Use_Difluoro DEPLOY 3,3-Difluorocyclopentane H_Bond_Issue->Use_Difluoro No (Just block metabolism) Use_THF Switch to Tetrahydrofuran (THF) Donor_Acceptor->Use_THF Yes (H-Bond needed) Donor_Acceptor->Use_Difluoro No (Desolvation penalty)

Figure 1: Decision tree for selecting 3,3-difluorocyclopentane based on metabolic liability and dipolar requirements.

Experimental Protocols: Synthesis & Integration

The primary route to 3,3-difluorocyclopentane derivatives involves the Deoxofluorination of a ketone precursor. This protocol uses DAST (Diethylaminosulfur trifluoride) or the safer alternative Deoxo-Fluor®.[1]

Protocol: Deoxofluorination of 3-Oxocyclopentanecarboxylate

Safety Warning: DAST releases Hydrogen Fluoride (HF) upon hydrolysis.[1] Perform all operations in a well-ventilated fume hood using plasticware (or HF-resistant glass) where possible.[1] Calcium gluconate gel must be available.

Reagents:

  • Methyl 3-oxocyclopentane-1-carboxylate (1.0 equiv)[1]

  • DAST (Diethylaminosulfur trifluoride) (2.5 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the ketone substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. (Note: For Deoxo-Fluor, room temperature is often acceptable, but 0°C is safer for DAST).[1]

  • Addition: Add DAST (2.5 equiv) dropwise via syringe over 15 minutes. Do not rush this step; the reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours. Monitor via TLC or LCMS (Note: The product will not ionize well in standard ESI+; look for the disappearance of the ketone peak).

  • Quenching (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO

    
      and crushed ice. Caution: Vigorous effervescence (CO
    
    
    
    ) will occur.[1]
  • Extraction: Extract the aqueous layer with DCM (3x).[1]

  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1] The difluoro product is typically less polar (higher 
    
    
    
    ) than the ketone.
Synthetic Workflow Diagram

Synthesis_Workflow Substrate 3-Oxo-cyclopentane Precursor Intermediate Reaction (DCM, 0°C -> RT) Substrate->Intermediate Reagent Deoxofluorination (DAST/Deoxo-Fluor) Reagent->Intermediate Quench Quench (Sat. NaHCO3 + Ice) Intermediate->Quench 12-16h Product 3,3-Difluorocyclopentane Derivative Quench->Product Extraction & Purification

Figure 2: General synthetic workflow for accessing the 3,3-difluorocyclopentane scaffold from ketone precursors.

References
  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Carreira, E. M., & Fankhauser, D. (2010).[1] 3,3-Difluorocyclopentanyl secondary amines: A new lipophilic surrogate for secondary amines.[1] Tetrahedron, 66, 2561.[1] (Representative synthesis methodology).

  • Zhou, X., et al. (2016).[1] Gem-difluorocycloalkanes: Synthesis and applications. Organic Chemistry Frontiers, 3, 1025.[1] [Link]

Sources

Validation

The Gem-Difluoro Effect: A Guide to Physicochemical Tuning in Drug Design

Executive Summary The gem-difluoro group (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The gem-difluoro group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) represents a high-value tactical modification in modern medicinal chemistry. Acting as a "lipophilic carbonyl bioisostere," it bridges the gap between the metabolic instability of methylene (

) groups and the high polarity of carbonyls (

). This guide quantifies the impact of gem-difluorination on lipophilicity, basicity, and metabolic stability, providing validated protocols for its installation and assessment.

Physicochemical Profiling: The "Why" and "How Much"

The incorporation of two fluorine atoms at a single carbon center induces profound electronic and steric changes. These changes are not merely additive but synergistic, affecting the molecule's global properties.

Lipophilicity Modulation (LogP/LogD)

Contrary to the general rule that "fluorine increases lipophilicity," the


 group exhibits context-dependent behavior.
  • Vs. Methylene (

    
    ): 
    
    
    
    is generally more lipophilic due to the high hydrophobicity of the fluorine shell, typically increasing LogP by 0.1 to 0.4 units .
  • Vs. Carbonyl (

    
    ): 
    
    
    
    is significantly more lipophilic. Replacing a ketone with a gem-difluoro group often increases LogP by >1.0 unit .
  • The "Polar Hydrophobicity" Paradox: While lipophilic, the

    
     group possesses a strong local dipole moment (~2.4 D). This allows it to participate in dipole-dipole interactions similar to a carbonyl oxygen, without the hydrogen-bond accepting penalty that limits membrane permeability.
    
pKa Modulation: The Inductive Pull

The strong electron-withdrawing nature of fluorine (


) exerts a powerful inductive effect (

) on adjacent functional groups. This is the primary tool for tuning basicity to improve solubility or reduce hERG liability.
  • Amine Basicity: Placing a

    
     group 
    
    
    
    to an amine (i.e.,
    
    
    ) drastically reduces the pKa of the conjugate acid.
    • Quantification: Typically lowers amine pKa by 2.0 to 3.5 units .

    • Impact: This shifts the equilibrium towards the neutral amine at physiological pH (7.4), enhancing passive membrane permeability.

  • Acidity: Conversely, it increases the acidity of adjacent protons (e.g., alcohols or amides) by stabilizing the conjugate base.

Conformational Control: The Gauche Effect

Unlike bulky alkyl groups that prefer anti conformations to minimize steric clash, C-F bonds often prefer to be gauche to adjacent electron-withdrawing groups (or other fluorines).[1]

  • Mechanism: This is driven by hyperconjugation (

    
    ).
    
  • Application: This effect can be used to "lock" flexible chains into bioactive conformations, reducing the entropic penalty of binding to a protein target.

Comparative Performance Data

The following table summarizes the shift in properties when modifying a scaffold with different bioisosteres.

PropertyMethylene (

)
Gem-Difluoro (

)
Carbonyl (

)
Gem-Dimethyl (

)
Electronic Character NeutralStrongly Electron-WithdrawingStrongly Electron-WithdrawingWeakly Electron-Donating
Bond Angle ~109.5°~112-114° (Widened)~120°~110°
Lipophilicity (ΔLogP) Reference (0)+0.2 to +0.5-1.0 to -1.5+0.8 to +1.2
H-Bond Acceptor NoWeakStrongNo
Metabolic Liability High (Oxidation prone)Low (Blocked)Low (Already oxidized)Low (Steric block)
pKa Effect (

-amine)
Reference-2.0 to -3.5 units-4.0 to -5.0 unitsNegligible

Biological Implications: Metabolic Stability[3][4][5][6][7]

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing oxidatively labile C-H bonds with C-F bonds effectively blocks Cytochrome P450 (CYP) mediated hydroxylation.

  • Direct Blockade: The

    
     group is inert to CYP450 oxidation.
    
  • Remote Deactivation: The electron-withdrawing effect deactivates adjacent C-H bonds against radical abstraction mechanisms used by metabolic enzymes.

  • Caveat: While stability generally improves, ensure that the conformational change (gauche effect) does not expose a different metabolic soft spot elsewhere in the molecule.

Experimental Protocols

Synthesis: Deoxofluorination of Ketones

The standard method for installing a gem-difluoro group is the deoxofluorination of a ketone precursor using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Safety Warning: DAST can decompose explosively at elevated temperatures. Never heat neat DAST above 50°C.

Protocol: Gem-Difluorination of a Substituted Cyclohexanone

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the ketone substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Rationale: DCM is non-polar enough to dissolve the organic substrate but polar enough to solvate the ionic intermediates.

  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add DAST (2.0 - 3.0 equiv) dropwise via syringe.

    • Causality: Low temperature is critical to prevent the elimination side-reaction (forming vinyl fluoride) which competes with the desired gem-difluorination.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4-12 hours. Monitor by TLC or LCMS.

    • Endpoint: Look for the disappearance of the ketone peak. The product is often less polar (higher Rf) on silica.

  • Quenching (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    .
    
    • Mechanism:[1][2][3][4][5] DAST hydrolyzes to release HF. Bicarbonate neutralizes the HF immediately. Vigorous bubbling (

      
      ) will occur.
      
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Flash chromatography on silica gel.

Protocol Validation: Self-Check
  • 19F NMR Check: Before purification, run a crude 19F NMR. A gem-difluoro group typically appears as an AB quartet (if chiral center nearby) or a singlet around -90 to -110 ppm.

  • Elimination Check: Check the proton NMR for alkene signals (5.0 - 6.5 ppm). If vinyl fluoride is present (>10%), repeat the reaction keeping the temperature lower for longer (-78°C to 0°C only).

Visualizations

Decision Matrix: When to Deploy Gem-Difluoro

This diagram illustrates the logical decision-making process for utilizing the


 group in lead optimization.

GemDifluoroDecision Start Lead Compound Optimization Issue Identify Liability Start->Issue Metab Metabolic Instability (Oxidation of CH2) Issue->Metab Rapid Clearance Perm Low Permeability (High TPSA / Low LogP) Issue->Perm Poor Absorption Basic High Basicity (hERG Risk / Poor Sol) Issue->Basic Toxic/Insoluble Sol_Metab Replace CH2 with CF2 (Blocks CYP Site) Metab->Sol_Metab Sol_Perm Replace C=O with CF2 (Lipophilic Isostere) Perm->Sol_Perm Sol_Basic Install CF2 Beta to Amine (Lowers pKa 2-3 units) Basic->Sol_Basic Check Check Conformation (Gauche Effect) Sol_Metab->Check Sol_Perm->Check Sol_Basic->Check Final Synthesize & Test Check->Final Model OK

Figure 1: Strategic decision tree for implementing gem-difluoro bioisosteres in drug discovery campaigns.

Mechanism of Metabolic Blockade

Visualizing how


 prevents CYP450 oxidation compared to 

.

MetabolicBlockade cluster_0 Methylene (Susceptible) cluster_1 Gem-Difluoro (Blocked) CH2 R-CH2-R' TS H-Abstraction Transition State CH2->TS Low Barrier CYP CYP450 (Fe=O) CYP->TS Prod R-CH(OH)-R' (Metabolite) TS->Prod Oxidation CF2 R-CF2-R' Block C-F Bond Strength (~116 kcal/mol) CF2->Block High Barrier CYP2 CYP450 (Fe=O) CYP2->Block NoRxn No Reaction (Stable) Block->NoRxn

Figure 2: Mechanistic comparison of CYP450 interaction with methylene vs. gem-difluoro groups.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Hu, X. G., et al. (2008). The gauche effect in fluorinated organic compounds. Beilstein Journal of Organic Chemistry, 4, 11. Link

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. Link

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist’s Guide to the Disposal of 3,3-Difluorocyclopentane-1-carbaldehyde

Topic: 3,3-Difluorocyclopentane-1-carbaldehyde Proper Disposal Procedures CAS Number: 1553231-11-0 Molecular Formula: C₆H₈F₂O Molecular Weight: 134.12 g/mol [1] As researchers, we often treat disposal as an afterthought...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3-Difluorocyclopentane-1-carbaldehyde Proper Disposal Procedures

CAS Number: 1553231-11-0 Molecular Formula: C₆H₈F₂O Molecular Weight: 134.12 g/mol [1]

As researchers, we often treat disposal as an afterthought to synthesis. However, with fluorinated aliphatic aldehydes like 3,3-Difluorocyclopentane-1-carbaldehyde , improper disposal is not just a regulatory violation—it is a safety hazard. The presence of the gem-difluoro group necessitates a strict Halogenated Waste protocol to prevent the release of hydrofluoric acid (HF) during standard incineration, while the aldehyde functionality presents specific reactivity concerns (oxidation and polymerization) that must be managed prior to waste consolidation.

This guide synthesizes standard hazardous waste protocols with the specific chemical nuances of fluorinated alicyclics, ensuring your lab remains compliant and safe.

Hazard Profile & Physical Properties

Before handling waste, you must understand the material's potential to react in the waste container. While specific experimental data for this analog is rare, its structural congeners (fluorinated cycloalkane carbaldehydes) dictate the following safety profile.

Critical Safety Data
PropertyValue / ClassificationOperational Implication
Flammability High (Predicted) Flash point likely <23°C. RCRA Code D001 . Must be grounded during transfer.[2][3][4]
Reactivity Aldehyde Group Susceptible to air oxidation (forming 3,3-difluorocyclopentanecarboxylic acid). Incompatible with strong oxidizers and bases.
Halogen Content Fluorinated MANDATORY: Must be segregated into Halogenated Waste streams.[5]
Health Hazards Skin/Eye Irritant (H315, H319)Standard PPE (Nitrile gloves, goggles) is required.

Senior Scientist Insight: Do not assume this is a "standard organic solvent." The fluorine atoms render this compound unsuitable for non-halogenated fuel blending programs. If incinerated without scrubbers (typical for non-halogenated waste), it generates HF, damaging incinerators and violating emissions permits.

Waste Segregation Workflow

The most common error in disposing of this compound is misclassification as "General Organic Waste." Use the following logic flow to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: 3,3-Difluorocyclopentane-1-carbaldehyde IsPure Is the waste pure chemical or a mixture? Start->IsPure Pure Pure / High Concentration IsPure->Pure Pure Mixture Solvent Mixture IsPure->Mixture Mixture HaloStream DESTINATION: Halogenated Organic Waste (High BTU) Pure->HaloStream Contains Fluorine CheckSolvent Are other solvents Halogenated (DCM, Chloroform)? Mixture->CheckSolvent CheckSolvent->HaloStream Yes CheckSolvent->HaloStream No (But solute is Fluorinated) Labeling Labeling Requirement: Must list '3,3-Difluorocyclopentane-1-carbaldehyde' and check 'Halogenated' HaloStream->Labeling NonHaloStream DESTINATION: Non-Halogenated Waste NonHaloStream->Labeling Incorrect for this chemical

Figure 1: Decision tree for segregating fluorinated aldehyde waste. Note that even if dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the fluorinated solute mandates the Halogenated stream.

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste (Solvent Mixtures)

For reaction mixtures, washings, or mother liquors containing the aldehyde.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the waste is acidic or likely to oxidize to acid.

  • Segregation: Ensure the container is marked "Halogenated Organic Waste."

  • pH Check: If the waste stream contains oxidizers (e.g., from a Jones oxidation), quench them before adding this aldehyde. Aldehydes reacting with strong oxidizers in a closed waste drum can cause over-pressurization.

  • Labeling:

    • Chemical Name: Write out the full name. Do not use abbreviations like "DFCP-CHO".

    • Constituents: List the solvent percentages (e.g., "95% Dichloromethane, 5% 3,3-Difluorocyclopentane-1-carbaldehyde").

    • Hazard Checkboxes: Mark "Flammable" and "Toxic/Irritant."

Protocol B: Disposal of Pure/Expired Reagent

For old bottles found in inventory or degraded material.

  • Do Not Bulking: Do not pour pure aldehyde into a general 20L waste drum. The concentrated reactivity (polymerization risk) is too high.

  • Overpacking: Keep the chemical in its original bottle. Ensure the cap is tight (taped with parafilm).

  • Secondary Containment: Place the bottle inside a clear plastic zip-bag to contain potential leaks.

  • Lab Pack: Submit this as a "Lab Pack" item. This instructs the waste disposal contractor to pack it in a drum with vermiculite and incinerate the entire bottle, minimizing exposure.

Protocol C: Spill Cleanup (Emergency Response)

For spills > 10 mL outside a fume hood.

  • Evacuate & Ventilate: The high vapor pressure and flammability pose an immediate inhalation and fire risk.[4]

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb: Use Vermiculite or Sand .

    • Contraindication: Do NOT use paper towels or sawdust. Aldehydes can react exothermically with cellulose under certain conditions, and these materials increase flammability.

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.

  • Decontaminate: Wipe the surface with a mild soap solution. Do not use bleach (potential reaction with aldehyde).

Regulatory & Compliance Data (RCRA)

When filling out your institution's waste manifest, use the following codes. While "Listed" codes (U-codes) apply to specific commercial chemicals, this compound falls under "Characteristic" waste.

Regulatory CategoryCodeJustification
Ignitability D001 Flash point is expected to be < 60°C (140°F).
Reactivity None Unless peroxides are detected (rare), it is not D003.
Toxicity (TCLP) None Not a specific RCRA-listed toxic metal or pesticide.
Halogenated Solvent F-List If mixed with spent methylene chloride (F002), the whole mixture carries the F-code.

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0). Retrieved from

  • PubChem. (2024). Compound Summary: 3,3-Difluorocyclobutane-1-carbaldehyde (Analogous Hazards).[6] National Library of Medicine. Retrieved from

  • Princeton University EHS. (2024). Laboratory Safety Manual: Waste Disposal Procedures for Halogenated Solvents. Retrieved from

  • BLD Pharm. (2024). Product Information: 3,3-Difluorocyclopentane-1-carbaldehyde.[1] Retrieved from

Sources

Handling

Personal protective equipment for handling 3,3-Difluorocyclopentane-1-carbaldehyde

Executive Hazard Profile & Risk Logic 3,3-Difluorocyclopentane-1-carbaldehyde represents a specific class of fluorinated aliphatic building blocks.[1] While specific toxicological data (LD50) for this exact scaffold may...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile & Risk Logic

3,3-Difluorocyclopentane-1-carbaldehyde represents a specific class of fluorinated aliphatic building blocks.[1] While specific toxicological data (LD50) for this exact scaffold may be limited in public repositories, its chemical structure dictates a strict "Universal Precaution" approach based on two synergistic hazard vectors:[1]

  • The Fluorine Effect (Lipophilicity & Permeation): The gem-difluoro motif significantly increases the lipophilicity of the molecule compared to its non-fluorinated parent. This enhances skin permeation, meaning the compound can cross the dermal barrier more rapidly than standard aliphatic aldehydes.

  • The Aldehyde Reactivity (Autoxidation): Like many aldehydes, this compound is susceptible to aerobic oxidation, converting to the corresponding carboxylic acid (3,3-difluorocyclopentanecarboxylic acid).[1] This degradation product is corrosive and can pressurize sealed vessels.[1]

Core Safety Directive: Treat this compound as a high-permeation sensitizer and lachrymator .[1] All handling must occur under an inert atmosphere to preserve chemical integrity and prevent the formation of acidic byproducts.

The PPE Barrier System

Standard nitrile gloves are insufficient for prolonged contact with fluorinated aldehydes due to permeation risks. The following matrix defines the required protective envelope.

Personal Protective Equipment (PPE) Matrix
Protection ZoneComponentSpecification & Logic
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).Logic: Aldehydes are severe eye irritants.[1] Safety glasses with side shields are inadequate against liquid aerosols or vapors.[1]
Dermal (Hand) Dual-Barrier System Inner Layer: Silver Shield® (EVOH/PE Laminate) or Butyl Rubber (0.7mm).Outer Layer: Disposable Nitrile (5 mil minimum) for dexterity and grip.Logic: Aldehydes degrade nitrile.[1] The laminate inner layer prevents molecular permeation; the nitrile outer layer protects the laminate from physical tears.
Dermal (Body) Lab Coat + Apron Standard: Flame-resistant (Nomex/Cotton blend) lab coat.Supplement: Chemical-resistant apron (Tychem® or PVC) for bulk transfers (>10g).Logic: Prevents saturation of clothing which holds the irritant against the skin.[1]
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): Full-face respirator with Organic Vapor (OV) cartridges.Logic: High vapor pressure potential; inhalation causes respiratory tract inflammation (H335).[1]

Operational Workflow: Handling & Synthesis

The following workflow integrates safety with process integrity. The primary goal is to maintain an unbroken chain of inert atmosphere.

Diagram 1: Inert Handling Workflow

HandlingWorkflow cluster_safety Critical Safety Checkpoints Storage Cold Storage (-20°C, Argon) Equilibration Thermal Equilibration (Closed Vessel to RT) Storage->Equilibration Prevent condensation Transfer Transfer/Weighing (Glovebox or Cone-and-Purge) Equilibration->Transfer Inert gas blanket Reaction Reaction Setup (Septum sealed, N2 line) Transfer->Reaction Syringe transfer Quench Quench/Workup (Fume Hood) Reaction->Quench Controlled addition

Caption: Workflow emphasizes thermal equilibration to prevent water condensation (which accelerates degradation) and maintains inert gas coverage to prevent autoxidation.

Detailed Protocol Steps
Phase A: Preparation
  • Thermal Equilibration: Remove the container from the freezer (-20°C). Allow it to warm to room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture into the aldehyde, catalyzing hydrate formation and oxidation.

  • Atmosphere Control: If available, handle within a glovebox (N₂ or Ar). If using a fume hood, utilize a "cone-and-purge" technique: insert a gentle stream of Argon into the bottle neck while dispensing.[1]

Phase B: Transfer & Weighing[1]
  • Liquid Handling: Do not pour. Use a glass syringe with a stainless steel needle (deflected point) for volumes < 20 mL.[1]

  • Cannula Transfer: For volumes > 20 mL, use positive pressure cannula transfer to move the reagent directly from the source bottle to the reaction vessel.

    • Safety: This closed-system transfer eliminates vapor exposure and oxygen contact.[1]

Phase C: Reaction Monitoring
  • Venting: Ensure the reaction vessel is vented through an oil bubbler or inert gas line.[1]

    • Risk:[1][2][3] If the aldehyde oxidizes, it may generate heat or pressure.[1] Never heat this compound in a completely closed system without pressure relief.[1]

Emergency Response & Spill Management

In the event of a release, immediate action is required to prevent sensitization and facility contamination.

Diagram 2: Spill Response Logic

SpillResponse Start Spill Detected Assess Volume > 10mL OR Outside Hood? Start->Assess Evacuate EVACUATE LAB Call EHS Assess->Evacuate Yes (Major) Contain Don Dual-Gloves & Respirator Assess->Contain No (Minor) Absorb Cover with Vermiculite/Sand Contain->Absorb Decon Clean Surface with Mild Soap/Water Absorb->Decon

Caption: Decision matrix distinguishing between minor spills (manageable by local personnel) and major releases requiring professional hazmat intervention.

Decontamination Solution: Do not use bleach (hypochlorite) immediately, as it may react exothermically with the aldehyde.[1] Use a surfactant solution (water + soap) to lift the lipophilic fluorinated compound, followed by a water rinse.[1] Collect all waste as hazardous.[1]

Waste Disposal & Deactivation

Disposal of fluorinated organics requires strict adherence to environmental regulations to prevent PFAS-like contamination and HF generation during incineration.

  • Segregation: Do not mix with oxidizers or strong acids.[1] Label the waste container clearly: "Fluorinated Organic Solvent - Contains Aldehyde."

  • Primary Disposal Method: High-temperature incineration equipped with a scrubber.[1]

    • Critical Note: Combustion of this molecule generates Hydrogen Fluoride (HF) gas.[1] The incineration facility must be notified of the fluorine content to ensure their scrubbers are active.

  • RCRA Classification (USA):

    • D001 (Ignitable): If the flashpoint is < 60°C (likely for this class).

    • D002 (Corrosive): If significant oxidation to acid has occurred.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Chart. US Department of Labor.[1] [Link]

  • American Chemical Society. (2023).[1] Safety in Academic Chemistry Laboratories - Hazard Assessment. ACS Center for Lab Safety.[1] [Link][1]

  • PubChem. (2023).[1] Compound Summary: Fluorinated Aldehydes (Class Hazards). National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). RCRA Hazardous Waste Management: Fluorinated Compounds. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluorocyclopentane-1-carbaldehyde
Reactant of Route 2
3,3-Difluorocyclopentane-1-carbaldehyde
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